Ephedrine hemihydrate
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
50906-05-3 |
|---|---|
Molecular Formula |
C20H32N2O3 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrate |
InChI |
InChI=1S/2C10H15NO.H2O/c2*1-8(11-2)10(12)9-6-4-3-5-7-9;/h2*3-8,10-12H,1-2H3;1H2/t2*8-,10-;/m00./s1 |
InChI Key |
ZNGSVRYVWHOWLX-KHFUBBAMSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.C[C@@H]([C@@H](C1=CC=CC=C1)O)NC.O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C(C1=CC=CC=C1)O)NC.O |
Origin of Product |
United States |
Foundational & Exploratory
The Crystal Structure of Ephedrine Hemihydrate: A Technical Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of ephedrine (B3423809) hemihydrate, a compound of significant interest in the pharmaceutical industry. This document outlines the key crystallographic parameters, details the experimental protocols for its synthesis and structural determination, and explores the biological pathways it influences.
Introduction
Ephedrine, a sympathomimetic amine derived from the Ephedra plant, has a long history of use in traditional and modern medicine. Its hemihydrate form is of particular interest for its stability and formulation characteristics. Understanding the precise three-dimensional arrangement of atoms within the ephedrine hemihydrate crystal is paramount for controlling its physicochemical properties, ensuring drug efficacy, and meeting regulatory standards. This guide synthesizes the available crystallographic data and outlines the methodologies for its characterization.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction, providing valuable insights into its solid-state conformation. The primary crystallographic data is summarized in the table below, sourced from the work of Collier et al. (2006) as cataloged in the Crystallography Open Database (COD) under the identifier 2100468.[1]
Table 1: Crystallographic Data for this compound [1]
| Parameter | Value |
| Chemical Formula | C₂₀H₃₂N₂O₃ |
| Formula Weight | 348.48 g/mol |
| Crystal System | Orthorhombic |
| Space Group | C 2 2 2₁ |
| a (Å) | 7.3639 |
| b (Å) | 11.2551 |
| c (Å) | 24.1442 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 2001.3 |
| Z (formula units/cell) | 4 |
| Calculated Density (g/cm³) | 1.156 |
Note on Detailed Structural Parameters: A comprehensive analysis of bond lengths, bond angles, and torsion angles requires access to the full crystallographic information file (CIF). Despite extensive searches, this specific file (COD ID: 2100468) was not publicly accessible at the time of this report. Therefore, a detailed quantitative table of these parameters cannot be provided.
Experimental Protocols
Synthesis and Crystallization of this compound
The following is a generalized protocol for the synthesis and crystallization of ephedrine salts, which can be adapted for the preparation of the hemihydrate form. The process typically involves the neutralization of the free base with the appropriate acid followed by crystallization from a suitable solvent system.
Materials:
-
(-)-Ephedrine free base
-
Purified water
-
Ethanol (or other suitable organic solvent)
-
Hydrochloric acid (for hydrochloride salt precursor)
-
Filtration apparatus (e.g., Büchner funnel)
-
Crystallization dish
-
pH meter or pH indicator strips
Procedure:
-
Dissolution of Ephedrine Free Base: Dissolve a known quantity of (-)-ephedrine free base in a minimal amount of a suitable solvent, such as ethanol. Gentle warming may be applied to facilitate dissolution.
-
Neutralization: While stirring, slowly add purified water to the ethanolic solution of ephedrine.
-
Crystallization: Allow the solution to cool slowly to room temperature. To promote the formation of high-quality single crystals, the solution can be left undisturbed in a vessel that allows for slow evaporation of the solvent. Seeding with a previously obtained crystal of this compound can also encourage crystallization.
-
Isolation and Drying: Once crystals of a suitable size have formed, they are isolated by filtration. The crystals are then washed with a small amount of cold solvent to remove any residual impurities and subsequently dried under vacuum or in a desiccator.
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. The general workflow for this analytical technique is outlined below.
Procedure:
-
Crystal Selection and Mounting: A high-quality single crystal of this compound, free from visible defects, is selected under a microscope. The crystal is then mounted on a goniometer head, typically using a cryoprotectant to prevent degradation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to expose all possible crystallographic planes to the beam. The diffracted X-rays are recorded by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The structural model is then refined using least-squares methods to achieve the best possible agreement between the observed and calculated diffraction patterns.
-
Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability.
Visualization of Pathways and Workflows
Ephedrine Adrenergic Signaling Pathway
Ephedrine exerts its physiological effects primarily through its interaction with the adrenergic system. It acts as a sympathomimetic agent by both directly stimulating adrenergic receptors and indirectly by promoting the release of norepinephrine (B1679862) from sympathetic nerve terminals. This signaling cascade is initiated through G-protein coupled receptors (GPCRs).
Caption: Ephedrine's adrenergic signaling mechanism.
Experimental Workflow for Crystal Structure Analysis
The process of determining the crystal structure of a compound like this compound follows a well-defined experimental and computational workflow.
Caption: Workflow for single-crystal X-ray analysis.
References
An In-depth Technical Guide to the Physicochemical Properties of Ephedrine Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of ephedrine (B3423809) hemihydrate. The information is curated to support research, development, and formulation activities involving this active pharmaceutical ingredient (API). All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical techniques.
Chemical and Physical Properties
Ephedrine hemihydrate is the hydrated form of ephedrine, a sympathomimetic amine commonly used for its bronchodilator and decongestant properties. The presence of water molecules in its crystal structure influences its physical and chemical characteristics.
| Property | Value | Reference |
| Chemical Name | bis((1R,2S)-2-(methylamino)-1-phenylpropan-1-ol);hydrate | [1] |
| Molecular Formula | C₂₀H₃₂N₂O₃ | [1] |
| Molecular Weight | 348.5 g/mol | [1] |
| CAS Number | 50906-05-3 | [1] |
| Appearance | Waxy solid, crystals, or granules | [2] |
| Melting Point | 40 - 42 °C | [2][3] |
| pKa | 9.6 | [3] |
Crystal Structure
The crystal structure of this compound has been determined by X-ray diffraction. It crystallizes in the orthorhombic space group C 2 2 2₁. The unit cell parameters are provided in the table below.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |
| Orthorhombic | C 2 2 2₁ | 7.3639 | 11.2551 | 24.1442 | 90 | 90 | 90 | [1] |
Solubility Profile
The solubility of ephedrine is influenced by the solvent, temperature, and pH. While specific quantitative data for the hemihydrate form is limited, the solubility of anhydrous ephedrine provides a close approximation. Ephedrine is generally soluble in water and polar organic solvents.
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 56.9 g/L | 25 | [4] |
| Water | 63.6 g/L | 30 | [4] |
| Water | 1 g in approx. 20 mL | - | [4] |
| Ethanol | 1 g in 0.2 mL | - | [4] |
| Chloroform | Soluble | - | [2] |
| Ether | Soluble | - | [2] |
| Petroleum Ether | Nearly Insoluble | - |
Stability
This compound is known to be sensitive to light and gradually decomposes upon exposure.[2] Solutions of ephedrine salts have been found to be stable for extended periods at room temperature.[5] For solid-state stability, it is recommended to store this compound in a cool, dark place in a well-closed container.[2]
Spectroscopic Data
Spectroscopic techniques are essential for the identification and characterization of this compound.
Infrared (IR) Spectroscopy
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of the hydroxyl group and the presence of water.
-
N-H stretching: A peak in the region of 3100-3500 cm⁻¹.
-
C-H stretching (aromatic and aliphatic): Peaks in the region of 2800-3100 cm⁻¹.
-
C=C stretching (aromatic): Peaks around 1450-1600 cm⁻¹.
-
C-O stretching: A peak in the region of 1000-1200 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of ephedrine. Predicted ¹H NMR spectral data in D₂O shows characteristic shifts for the protons in the molecule.[6] The actual spectrum of the hemihydrate may show slight variations due to the crystalline environment and the presence of water.
Experimental Protocols
The following sections detail the methodologies for key experiments used in the characterization of this compound.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions of this compound.
Methodology:
-
Accurately weigh 2-5 mg of the this compound sample into an aluminum pan.
-
Crimp the pan with a lid. An empty, crimped pan is used as a reference.
-
Place the sample and reference pans into the DSC instrument.
-
Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen purge (20-50 mL/min).
-
Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the endothermic event.
Thermogravimetric Analysis (TGA)
TGA is employed to determine the water content of this compound.
Methodology:
-
Accurately weigh 5-10 mg of the this compound sample into a TGA pan.
-
Place the pan onto the TGA balance.
-
Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The percentage of water is calculated from the weight loss step corresponding to the dehydration event.
X-Ray Powder Diffraction (XRPD)
XRPD is used to analyze the crystal structure and identify the polymorphic form of this compound.
Methodology:
-
Grind the this compound sample to a fine powder.
-
Pack the powder into a sample holder.
-
Mount the sample holder in the XRPD instrument.
-
Expose the sample to monochromatic X-rays (typically Cu Kα radiation).
-
Scan the sample over a range of 2θ angles (e.g., 5° to 40°).
-
The resulting diffraction pattern is a fingerprint of the crystalline solid and can be compared to reference patterns for identification.
Mechanism of Action
Ephedrine is a sympathomimetic amine with a mixed mechanism of action. It acts both directly on adrenergic receptors and indirectly by promoting the release of norepinephrine (B1679862) from sympathetic neurons.[4]
Caption: Mechanism of action of ephedrine.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the physicochemical characterization of a hydrated pharmaceutical solid like this compound.
Caption: Workflow for physicochemical characterization.
References
Ephedrine Hemihydrate: A Technical Guide to its Mechanism of Action on Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ephedrine (B3423809) is a sympathomimetic amine that exerts its physiological effects through a complex and mixed mechanism of action on the adrenergic system.[1][2][3] This technical guide provides an in-depth analysis of the molecular interactions between ephedrine hemihydrate and adrenergic receptors. It delineates its dual action as both an indirect agonist, primarily by inducing the release of norepinephrine (B1679862), and as a direct agonist at various α- and β-adrenergic receptor subtypes.[1][4][5] This document summarizes key quantitative binding and functional data, details relevant experimental protocols for receptor characterization, and provides visual representations of the core signaling pathways and experimental workflows.
Core Mechanism of Action: A Dual-Pronged Approach
Ephedrine's sympathomimetic effects are not attributed to a single mode of action but rather to a combination of indirect and direct interactions with the adrenergic system. While it is considered a mixed-acting agonist, its primary mechanism is indirect.[1][3][6]
Indirect Adrenergic Agonism: The Primary Pathway
The principal mechanism of ephedrine relies on its ability to increase the concentration of norepinephrine (NE) in the synaptic cleft.[1][6] This is achieved through two main processes:
-
Norepinephrine Release: Ephedrine is taken up into the presynaptic nerve terminal by the norepinephrine transporter (NET).[2] Inside the neuron, it displaces norepinephrine from storage vesicles, leading to its release into the synapse.[1][2][6][7] This surge in synaptic NE is then free to activate postsynaptic α- and β-adrenergic receptors.[1][2]
-
Inhibition of Norepinephrine Reuptake: Ephedrine can also inhibit the reuptake of norepinephrine from the synapse back into the presynaptic neuron, prolonging its duration of action in the synaptic cleft.[1][5]
Tachyphylaxis, a rapidly diminishing response to successive doses of a drug, can be observed with ephedrine. This is due to the depletion of endogenous norepinephrine stores with repeated use.[1]
Direct Adrenergic Agonism: A Secondary Contribution
In addition to its indirect effects, ephedrine also acts as a direct agonist at both α- and β-adrenergic receptors.[4][8][9] However, its affinity and potency at these receptors are generally considered weak compared to endogenous catecholamines like epinephrine (B1671497) and norepinephrine.[6] Studies on cloned human adrenergic receptors have shown that different isomers of ephedrine possess varying degrees of agonist and even antagonist activity. For instance, some research indicates that ephedrine isomers do not exhibit direct agonist activity at α-adrenergic receptors but rather act as moderate antagonists.[10] Conversely, studies on human β-adrenergic receptors have demonstrated direct agonist activity, with the 1R,2S-ephedrine isomer being the most potent.[11]
Interaction with Adrenergic Receptor Subtypes and Downstream Signaling
The physiological effects of ephedrine are mediated through the activation of various adrenergic receptor subtypes, which are G-protein coupled receptors (GPCRs). The specific downstream signaling cascade is determined by the G-protein to which the receptor is coupled (Gαs, Gαi, or Gαq).[12][13]
α1-Adrenergic Receptors (Gq-coupled)
Activation of α1-receptors, primarily by the released norepinephrine, leads to the contraction of smooth muscle, resulting in effects like vasoconstriction.[1][14]
-
Signaling Pathway:
-
Agonist (norepinephrine) binds to the α1-receptor.
-
PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[12]
-
IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[12]
-
Increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), leading to a cascade of phosphorylation events and ultimately, the cellular response (e.g., smooth muscle contraction).[14]
-
α2-Adrenergic Receptors (Gi-coupled)
α2-receptors are often located on presynaptic nerve terminals and act as autoreceptors, providing negative feedback to inhibit further norepinephrine release.[13]
-
Signaling Pathway:
-
Agonist (norepinephrine) binds to the α2-receptor.
-
Gαi inhibits the enzyme Adenylyl Cyclase.[12]
-
This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
-
Reduced cAMP levels lead to decreased activation of Protein Kinase A (PKA).[13]
-
The downstream effects include smooth muscle contraction and inhibition of neurotransmitter release.[12]
-
β-Adrenergic Receptors (Gs-coupled)
Direct and indirect activation of β-receptors (β1, β2, and β3) mediates a range of effects including increased heart rate and contractility (β1), bronchodilation and vasodilation (β2), and lipolysis (β3).[2][13]
-
Signaling Pathway:
-
Agonist (ephedrine or norepinephrine) binds to the β-receptor.
-
Gαs activates the enzyme Adenylyl Cyclase.[12]
-
This activation leads to an increase in the conversion of ATP to cAMP.[13]
-
Elevated cAMP levels activate Protein Kinase A (PKA).[13]
-
PKA phosphorylates various intracellular proteins, leading to the specific cellular response (e.g., smooth muscle relaxation, increased cardiac muscle contraction).[12]
-
Quantitative Data: Receptor Binding and Functional Potency
The direct interaction of ephedrine isomers with human adrenergic receptors has been quantified in several studies. The data reveal stereoselective differences in both binding affinity and functional activity.
| Receptor Subtype | Ephedrine Isomer | Activity Type | Potency (EC50) | Efficacy (% of Isoproterenol max response) | Reference |
| Human β1-AR | 1R,2S-ephedrine | Agonist | 0.5 µM | 68% | [11] |
| 1S,2R-ephedrine | Agonist | 72 µM | 66% | [11] | |
| 1S,2S-pseudoephedrine | Agonist | 309 µM | 53% | [11] | |
| 1R,2R-pseudoephedrine | Agonist | 1122 µM | 53% | [11] | |
| Human β2-AR | 1R,2S-ephedrine | Agonist | 0.36 µM | 78% | [11] |
| 1R,2R-pseudoephedrine | Agonist | 7 µM | 50% | [11] | |
| 1S,2S-pseudoephedrine | Agonist | 10 µM | 47% | [11] | |
| 1S,2R-ephedrine | Agonist | 106 µM | 22% | [11] | |
| Human β3-AR | 1R,2S-ephedrine | Weak Partial Agonist | 45 µM | 31% | [11] |
Note: The study by Ma et al. (2007) found that ephedrine alkaloids did not activate α1- and α2-ARs but instead acted as antagonists.[10]
Experimental Protocols for Adrenergic Receptor Characterization
The following protocols describe standard assays used to determine the binding affinity and functional activity of compounds like ephedrine at adrenergic receptors.
Competitive Radioligand Binding Assay (for Ki Determination)
This assay measures the affinity of a test compound (ephedrine) for a receptor by quantifying its ability to compete with a radiolabeled ligand of known affinity.[15][16]
Methodology:
-
Membrane Preparation:
-
Homogenize tissue or cells expressing the target adrenergic receptor subtype in an ice-cold lysis buffer.[15][17]
-
Perform differential centrifugation to isolate the cell membrane fraction containing the receptors.[17][18]
-
Resuspend the final membrane pellet in an appropriate assay buffer and determine the total protein concentration.[17]
-
-
Assay Incubation:
-
In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1, [3H]-CGP 12177 for β1/β2), and varying concentrations of the unlabeled test compound (ephedrine).[15]
-
Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of an unlabeled specific ligand).[18]
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[17]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester, separating receptor-bound from free radioligand.[15][17]
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.[15]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
-
Functional Assays
Functional assays measure the cellular response to receptor activation, allowing for the determination of a compound's potency (EC50) and efficacy (Emax).
4.2.1 cAMP Measurement Assay (for Gs/Gi-coupled Receptors)
This assay quantifies changes in intracellular cAMP levels following receptor activation.
-
Principle: Agonist activation of Gs-coupled receptors (β-AR) increases cAMP production, while activation of Gi-coupled receptors (α2-AR) decreases forskolin-stimulated cAMP production.[19]
-
Methodology:
-
Culture cells expressing the target receptor.
-
Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate cells with forskolin (B1673556) to induce a baseline level of cAMP.[19]
-
Add varying concentrations of the test compound (ephedrine).
-
Lyse the cells and measure cAMP levels using a detection kit, often based on competitive immunoassay principles like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[20]
-
Plot the cAMP concentration against the log concentration of the agonist to determine EC50 and Emax.
-
4.2.2 Intracellular Calcium Measurement Assay (for Gq-coupled Receptors)
This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors.[21][22]
-
Principle: Activation of Gq-coupled receptors (α1-AR) leads to IP3-mediated release of Ca2+ from intracellular stores.[22][23]
-
Methodology:
-
Load cultured cells expressing the receptor with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2, Fluo-4).[24]
-
Add varying concentrations of the test compound (ephedrine).
-
Monitor the change in fluorescence intensity over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.[22][24]
-
The peak fluorescence response is proportional to the amount of calcium released. Plot this response against the log concentration of the agonist to determine EC50 and Emax.
-
4.2.3 GTPγS Binding Assay (for G-Protein Activation)
This is a cell-free, functional assay that directly measures the activation of G-proteins, an early event in the GPCR signaling cascade.[25][26]
-
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS, is used. Its incorporation into the G-protein is a measure of receptor activation.[25][27]
-
Methodology:
-
Incubate cell membranes expressing the receptor of interest with GDP, varying concentrations of the test agonist (ephedrine), and a fixed concentration of [35S]GTPγS.[25]
-
The reaction is terminated by rapid filtration.
-
The amount of [35S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.
-
Plot the amount of bound [35S]GTPγS against the log concentration of the agonist to determine EC50 and Emax for G-protein activation.
-
Conclusion
The mechanism of action of this compound on adrenergic receptors is multifaceted, characterized by a dominant indirect sympathomimetic effect via norepinephrine release and a lesser, direct agonist effect on β-adrenergic receptors.[1][11] Its interaction with α-adrenergic receptors is more complex, with some evidence suggesting an antagonistic role.[10] A thorough understanding of this dual mechanism, quantified through binding and functional assays, is critical for the rational design and development of novel adrenergic modulators and for optimizing the therapeutic use of ephedrine itself. The experimental protocols and signaling pathways detailed in this guide provide a framework for researchers to further investigate the nuanced pharmacology of this and other sympathomimetic agents.
References
- 1. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. egpat.com [egpat.com]
- 3. ijbcp.com [ijbcp.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]
- 6. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]
- 7. CV Pharmacology | Norepinephrine, Epinephrine and Acetylcholine - Synthesis, Release and Metabolism [cvpharmacology.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Using calcium imaging as a readout of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Screening G protein-coupled receptors: measurement of intracellular calcium using the fluorometric imaging plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ionbiosciences.com [ionbiosciences.com]
- 24. youtube.com [youtube.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomerism and Chirality of Ephedrine Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ephedrine (B3423809), a sympathomimetic amine derived from the Ephedra plant, has a long history of use in traditional and modern medicine. Its physiological effects are intrinsically linked to its complex stereochemistry. With two chiral centers, ephedrine exists as four distinct stereoisomers, each exhibiting unique pharmacological profiles. Furthermore, the common pharmaceutical form, ephedrine hemihydrate, adds another layer of complexity to its solid-state characterization. This technical guide provides a comprehensive overview of the stereoisomerism, chirality, and analytical methodologies pertinent to ephedrine and its hemihydrate form, tailored for professionals in drug development and research.
Stereoisomerism and Chirality of Ephedrine
Ephedrine possesses two chiral centers, leading to the existence of four stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1S,2S)-(+)-pseudoephedrine, and (1R,2R)-(-)-pseudoephedrine.[1] These isomers are classified into two pairs of enantiomers (ephedrine and pseudoephedrine) and are diastereomers of each other.
The relationship between the stereoisomers can be visualized as follows:
Quantitative Physicochemical Properties
The distinct three-dimensional arrangements of the stereoisomers result in different physical and chemical properties, which are crucial for their separation, identification, and pharmacological activity.
| Property | (1R,2S)-(-)-Ephedrine | (1S,2R)-(+)-Ephedrine HCl | (1S,2S)-(+)-Pseudoephedrine | (1R,2R)-(-)-Pseudoephedrine | This compound |
| Melting Point (°C) | 37-39[2] | 218-220 | 118-120[3] | 118-120[4] | ~40[5] |
| Specific Rotation | -41° (c=5, 1M HCl)[6] | +34.3° (c=5, H₂O) | +52° (c=0.6, ethanol)[3] | -51.2° (in ethanol)[7] | N/A |
| Solubility | Soluble in water[8] | Freely soluble in water | Sparingly soluble in water[7] | N/A | Soluble in water[8] |
This compound
Ephedrine frequently crystallizes as a hemihydrate, with a molecular formula of (C₁₀H₁₅NO)₂·H₂O. This form incorporates one water molecule for every two ephedrine molecules in the crystal lattice. The presence of water can significantly impact the solid-state properties of the active pharmaceutical ingredient, including its stability, dissolution rate, and bioavailability.
Experimental Protocols for Stereoisomer Analysis
The separation and identification of ephedrine stereoisomers are critical for quality control and research purposes. Various analytical techniques are employed, each with its own advantages.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation of ephedrine diastereomers and enantiomers.
-
Methodology for Diastereomer Separation:
-
Column: A reversed-phase C18 or phenyl column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed. A common mobile phase consists of acetonitrile in an aqueous phosphate buffer.[9]
-
Detection: UV detection at approximately 210 nm is suitable for quantification.[9]
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Dissolve the sample in the mobile phase.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and run the analysis.
-
Identify and quantify the peaks based on the retention times of reference standards.
-
-
-
Methodology for Enantiomeric Separation:
-
Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin (B1172386) (e.g., Chiral-CD) or a polysaccharide-based column (e.g., Lux i-amylose-1), is required.[7][10]
-
Mobile Phase: The composition of the mobile phase is highly dependent on the CSP. For a Chiral-CD column, a mobile phase of 2 mM ammonium (B1175870) formate (B1220265) (pH 3.7) and a methanol (B129727):acetonitrile mixture (70:30, v/v) under isocratic conditions can be effective.[7]
-
Detection: UV or mass spectrometry (MS) detection can be used.
-
Procedure: Similar to diastereomer separation, but with careful optimization of the mobile phase and temperature to achieve baseline resolution of the enantiomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the chiral analysis of ephedrine, often requiring derivatization to improve volatility and chromatographic separation.
-
Methodology:
-
Derivatization: The hydroxyl and secondary amine groups of ephedrine are often derivatized with reagents such as trifluoroacetyl-l-prolyl chloride (l-TPC) or α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric derivatives.[11][12] Acetylation with acetic anhydride (B1165640) can also be performed.[13]
-
Column: A non-chiral capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is used to separate the resulting diastereomers.[12] Alternatively, a chiral column like a β-cyclodextrin column can be used for the direct separation of enantiomers.[13]
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is programmed to achieve optimal separation. For example, an initial oven temperature of 95°C can be increased to 270°C at a rate of 10°C/min.[14]
-
Detection: Mass spectrometry is used for detection and identification based on the mass spectra of the derivatives.
-
Procedure:
-
Perform the derivatization reaction on the sample.
-
Extract the derivatives into a suitable organic solvent.
-
Inject the derivatized sample into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to identify and quantify the stereoisomers.
-
-
Supercritical Fluid Chromatography (SFC)
SFC is a green analytical technique that offers fast and efficient separation of chiral compounds.
-
Methodology:
-
Mobile Phase: Supercritical carbon dioxide is used as the primary mobile phase, often with a polar organic modifier such as methanol or ethanol.
-
Column: A chiral stationary phase is required for enantiomeric separation.
-
Detection: UV or tandem mass spectrometry (MS/MS) can be used for detection.
-
Procedure: The sample is dissolved in a suitable solvent and injected into the SFC system. The separation of the four isomers can be achieved rapidly, often in under 15 minutes.[15]
-
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be adapted for chiral analysis.
-
Methodology:
-
Chiral Selector: A chiral selector is added to the background electrolyte (BGE). Common selectors include cyclodextrins or proteins like bovine serum albumin (BSA).[5][16]
-
Background Electrolyte: A buffer solution, such as a phosphate buffer at a specific pH, is used. For separation using BSA, a 20 mmol/L phosphate buffer at pH 9.0 with 10 µmol/L BSA and 15% (v/v) 2-propanol can be effective.[16]
-
Capillary: An uncoated fused-silica capillary is typically used.
-
Detection: UV detection is commonly employed.
-
Procedure:
-
Fill the capillary with the BGE containing the chiral selector.
-
Inject the sample into the capillary.
-
Apply a high voltage across the capillary to effect separation.
-
Detect the separated enantiomers as they pass the detector.
-
-
Signaling Pathways and Mechanism of Action
Ephedrine exerts its pharmacological effects primarily through its interaction with the adrenergic system. It acts as both a direct and indirect sympathomimetic agent.[17]
Interaction with Adrenergic Receptors
Ephedrine directly stimulates α- and β-adrenergic receptors.[17] The downstream signaling cascades for α1 and β2 receptors are depicted below.
Indirect Sympathomimetic Action
Ephedrine also acts as a norepinephrine (B1679862) releasing agent (NRA). It is taken up into presynaptic neurons by the norepinephrine transporter (NET), leading to the release of norepinephrine into the synaptic cleft. This increases the concentration of norepinephrine available to bind to adrenergic receptors, amplifying the sympathomimetic effect.
Conclusion
The stereochemistry of ephedrine is a fundamental aspect of its pharmacology and a critical consideration in its analysis and pharmaceutical development. The four stereoisomers exhibit distinct physicochemical properties and biological activities, necessitating stereospecific analytical methods for their control and study. This compound, as a common solid form, requires thorough characterization to ensure product quality and performance. A comprehensive understanding of the stereoisomerism, analytical methodologies, and mechanism of action of ephedrine is essential for researchers and professionals in the pharmaceutical sciences.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Cas 345-78-8,(1S,2S)-(+)-Pseudoephedrine hydrochloride | lookchem [lookchem.com]
- 3. Buy (1r,2r)-Pseudoephedrine [smolecule.com]
- 4. Separation of enantiomers of ephedrine by capillary electrophoresis using cyclodextrins as chiral selectors: comparative CE, NMR and high resolution MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pseudoephedrine | C10H15NO | CID 7028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. e-nps.or.kr [e-nps.or.kr]
- 7. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 12. digitalcommons.pace.edu [digitalcommons.pace.edu]
- 13. dshs-koeln.de [dshs-koeln.de]
- 14. Stereoselective analysis of ephedrine and its stereoisomers as impurities and/or by-products in seized methamphetamine by supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. droracle.ai [droracle.ai]
- 17. Norepinephrine releasing agent - Wikipedia [en.wikipedia.org]
A Comprehensive Technical Guide to the Solubility of Ephedrine Hemihydrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of ephedrine (B3423809) hemihydrate, a critical parameter for its handling, formulation, and analytical development. This document compiles available solubility data, details experimental protocols for its determination, and visualizes relevant biological and experimental workflows.
Introduction to Ephedrine Hemihydrate
Ephedrine is a sympathomimetic amine commonly used as a stimulant, appetite suppressant, concentration aid, decongestant, and to treat hypotension associated with anaesthesia. It exists in a hemihydrate crystalline form, where one molecule of water is associated with two molecules of ephedrine. The solubility of this specific hydrate (B1144303) in various organic solvents is a crucial factor in its purification, processing, and the development of stable pharmaceutical formulations.
Solubility Profile of Ephedrine and its Forms
While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in publicly accessible literature, a general understanding of its solubility can be derived from data on ephedrine (anhydrous) and its salts.
Qualitative Solubility Data
Ephedrine base is generally described as being soluble in several organic solvents. The following table summarizes the qualitative solubility of ephedrine in various solvents. It is important to note that these descriptions may refer to the anhydrous form, and the presence of water in the hemihydrate form can influence solubility.
| Solvent | Qualitative Solubility Description | Citation |
| Ethanol | Soluble | [1][2] |
| Chloroform | Soluble | [1][2] |
| Diethyl Ether | Soluble | [1][2] |
| Mineral Oil | Moderately and slowly soluble | [1][2] |
Quantitative Solubility Data
Precise quantitative solubility data for this compound is scarce. However, data for the closely related anhydrous form and other salts can provide valuable insights.
| Compound Form | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |
| Ephedrine (anhydrous) | Alcohol | Not Specified | ~500 (1 g in 0.2 mL) | [3] |
| d-Ephedrine (B1618797) D-arabonate | Methanol | 10 | 1.9 | [4] |
| d-Ephedrine D-arabonate | Ethanol | 28 | 0.11 | [4] |
Note: The significant solubility of anhydrous ephedrine in alcohol suggests that this compound is also likely to be highly soluble in this solvent. However, the presence of water of hydration might slightly alter this value. The data for d-ephedrine D-arabonate illustrates the significant impact of both the specific salt form and temperature on solubility.
Experimental Protocol for Solubility Determination
A standardized and reliable method for determining the equilibrium solubility of a pharmaceutical compound is the shake-flask method. This protocol is based on established pharmaceutical guidelines.
Principle
An excess amount of the solid compound (this compound) is agitated in a specific solvent for a prolonged period until equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the filtered supernatant is then determined by a suitable analytical method.
Materials and Equipment
-
This compound (of known purity and characterized solid form)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, isopropanol) of analytical grade
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure
-
Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and transfer it to a sealed flask.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the flask.
-
Equilibration: Place the sealed flask in a constant temperature shaker bath. Agitate the flasks at a consistent speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the time to reach equilibrium.
-
Sample Withdrawal and Filtration: After the equilibration period, allow the flasks to stand undisturbed at the same temperature to allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.
-
Dilution: If necessary, accurately dilute the filtered solution with the solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of ephedrine in the diluted solution using a validated HPLC or GC method.
-
Data Analysis: Calculate the solubility of this compound in the solvent at the specified temperature, expressed in units such as g/100 mL or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.
Adrenergic Signaling Pathway of Ephedrine
Ephedrine exerts its physiological effects primarily through the adrenergic system. It acts as a sympathomimetic agent by both directly stimulating adrenergic receptors and indirectly by promoting the release of norepinephrine.[5][6][7]
Conclusion
The solubility of this compound in organic solvents is a fundamental property influencing its pharmaceutical development. While comprehensive quantitative data for the hemihydrate form remains an area for further investigation, this guide provides a consolidated overview of the available qualitative and related quantitative information. The detailed experimental protocol for solubility determination offers a robust framework for researchers to generate precise and reliable data. Furthermore, the visualization of the experimental workflow and the adrenergic signaling pathway provides a clear conceptual understanding for professionals in the field. Future studies focusing on generating a comprehensive, temperature-dependent solubility profile of this compound in a variety of organic solvents would be highly valuable to the pharmaceutical industry.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. drugfuture.com [drugfuture.com]
- 3. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US3478101A - Method of resolving dl-ephedrine into its optically active components - Google Patents [patents.google.com]
- 5. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]
- 6. droracle.ai [droracle.ai]
- 7. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]
Thermal Stability of Ephedrine Hemihydrate: A Thermoanalytical Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ephedrine (B3423809), a sympathomimetic amine commonly used as a stimulant, appetite suppressant, concentration aid, decongestant, and to treat hypotension, can exist in various solid-state forms, including the hemihydrate. The presence of water in the crystal lattice can significantly influence the physicochemical properties of an active pharmaceutical ingredient (API), including its stability, dissolution rate, and manufacturability. Understanding the thermal behavior of ephedrine hemihydrate is therefore critical for drug development, formulation design, and ensuring the quality and efficacy of the final drug product.
Physicochemical Properties of this compound
This compound has the chemical formula (C₁₀H₁₅NO)₂·H₂O and a molecular weight of approximately 348.48 g/mol . It is known to exist as a crystalline solid. The presence of water of hydration is a key characteristic, and its removal upon heating is a critical thermal event that defines the material's stability.
Thermal Analysis Methodologies
A combination of thermal analysis techniques is essential for a thorough characterization of the stability of this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocols
3.1.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the water of hydration is lost and to quantify the amount of water present in the crystal structure.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an open aluminum or ceramic pan.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature (e.g., 25 °C) to a temperature above the expected decomposition point (e.g., 300 °C).
-
Atmosphere: A dry, inert atmosphere, such as nitrogen gas, is used at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The dehydration of the hemihydrate will be observed as a distinct step-wise mass loss. The theoretical mass loss for a hemihydrate of ephedrine is approximately 5.17%.
3.1.2. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the energetics associated with thermal events, such as dehydration and melting.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. A pinhole may be pierced in the lid to allow for the escape of water vapor during dehydration.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate, typically 10 °C/min, is applied.
-
Temperature Range: The sample is heated from ambient temperature to a temperature that encompasses all expected thermal events.
-
Atmosphere: A dry, inert atmosphere, such as nitrogen gas, is used at a constant flow rate.
-
-
Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic events (e.g., dehydration, melting) appear as peaks pointing downwards or upwards depending on the instrument's convention, while exothermic events (e.g., crystallization, decomposition) show peaks in the opposite direction. The area under the peak is proportional to the enthalpy change of the transition.
Expected Thermal Behavior and Data Presentation
Based on the nature of a hemihydrate, the following thermal events are anticipated for this compound. The quantitative data presented in the tables below are illustrative templates, as specific experimental values are not publicly available.
Dehydration
Upon heating, this compound is expected to undergo dehydration, releasing its water molecule. This process will be observed as a mass loss in the TGA curve and an endothermic peak in the DSC thermogram.
Table 1: Illustrative Thermogravimetric Analysis (TGA) Data for the Dehydration of this compound
| Parameter | Expected Value |
| Onset Temperature (°C) | Value to be determined experimentally |
| Peak Temperature (°C) | Value to be determined experimentally |
| Mass Loss (%) | ~5.17% |
Table 2: Illustrative Differential Scanning Calorimetry (DSC) Data for the Dehydration of this compound
| Parameter | Expected Value |
| Onset Temperature (°C) | Value to be determined experimentally |
| Peak Temperature (°C) | Value to be determined experimentally |
| Enthalpy of Dehydration (ΔHdehydration) (J/g) | Value to be determined experimentally |
Melting and Decomposition
Following dehydration, the resulting anhydrous ephedrine will melt at a higher temperature. This will be observed as a sharp endothermic peak in the DSC thermogram. At even higher temperatures, the compound will undergo thermal decomposition.
Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data for the Melting of Anhydrous Ephedrine
| Parameter | Expected Value |
| Onset Temperature (°C) | Value to be determined experimentally |
| Peak Temperature (°C) | Value to be determined experimentally |
| Enthalpy of Fusion (ΔHfusion) (J/g) | Value to be determined experimentally |
Visualization of Experimental Workflow and Dehydration Process
The following diagrams, generated using the DOT language, illustrate the logical flow of the thermal analysis and the dehydration process.
Caption: Experimental workflow for the thermal analysis of this compound.
Caption: Logical relationship of the dehydration of this compound.
Conclusion
The thermal analysis of this compound is a crucial step in its solid-state characterization. While specific experimental data is not widely published, the methodologies of TGA and DSC provide a robust framework for investigating its stability. The expected thermal events include a distinct dehydration step, followed by the melting of the anhydrous form and subsequent decomposition. A thorough understanding of these thermal properties is essential for the development of stable and effective pharmaceutical products containing ephedrine. Further experimental studies are warranted to establish a definitive quantitative profile of the thermal behavior of this compound.
Spectroscopic Characterization of Ephedrine Hemihydrate: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ephedrine (B3423809), a sympathomimetic amine derived from the Ephedra plant, has a long history of use in medicine. Its hemihydrate form, a crystalline solid containing one water molecule for every two ephedrine molecules, is of significant interest in pharmaceutical development due to its potential impact on stability, solubility, and bioavailability. A thorough spectroscopic characterization is crucial for understanding the molecular structure, identifying the presence of water, and ensuring the quality and consistency of this active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize ephedrine hemihydrate, including detailed experimental protocols and a comparative analysis of spectroscopic data.
Molecular Structure and Crystallography
This compound has the chemical formula (C₁₀H₁₅NO)₂·H₂O and a molecular weight of 348.49 g/mol . The crystal structure of this compound has been determined by X-ray crystallography. The presence of water molecules within the crystal lattice leads to a distinct packing arrangement and hydrogen bonding network compared to the anhydrous form.
Spectroscopic Characterization Techniques
A multi-technique approach is essential for a comprehensive characterization of this compound. Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the chemical environment of individual atoms. Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a fingerprint of the molecule, with specific peaks corresponding to different functional groups. For this compound, IR spectroscopy is particularly useful for identifying the presence of water and studying the hydrogen bonding interactions.
Expected Spectral Features:
The IR spectrum of this compound is expected to be similar to that of anhydrous ephedrine, with the addition of characteristic bands due to the water molecule. Key vibrational modes for the ephedrine molecule include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, corresponding to the hydroxyl group of ephedrine and the water of hydration. The presence of hydrogen bonding will influence the position and shape of this band.
-
N-H stretching: A weaker band typically observed in the 3100-3300 cm⁻¹ region.
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations appear in the 2800-3100 cm⁻¹ range.
-
C=C stretching: Aromatic ring vibrations are observed around 1450-1600 cm⁻¹.
-
C-O stretching: The C-O stretching of the alcohol group is typically found in the 1000-1200 cm⁻¹ region.
The water of hydration will introduce a characteristic H-O-H bending vibration around 1630-1650 cm⁻¹.
Quantitative Data:
Due to the limited availability of specific experimental IR data for this compound in the public domain, the following table presents typical IR absorption bands for L-Ephedrine for comparative purposes.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H | Stretching | ~3300 (broad) |
| N-H | Stretching | ~3150 |
| Aromatic C-H | Stretching | ~3030 |
| Aliphatic C-H | Stretching | 2850-2970 |
| C=C | Aromatic Ring Stretching | ~1600, 1490, 1450 |
| C-O | Stretching | ~1050 |
| C-N | Stretching | ~1150 |
Raman Spectroscopy
Raman spectroscopy is a complementary vibrational spectroscopy technique that measures the inelastic scattering of monochromatic light. It provides information about molecular vibrations, similar to IR spectroscopy, but with different selection rules. This can be advantageous for observing non-polar functional groups and skeletal vibrations.
Expected Spectral Features:
The Raman spectrum of this compound will also be dominated by the vibrational modes of the ephedrine molecule. Key features to expect include:
-
Aromatic ring breathing mode: A strong, sharp peak around 1000 cm⁻¹.
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations in the 2800-3100 cm⁻¹ region.
-
Phenyl ring modes: Several bands in the 600-1600 cm⁻¹ region.
The water of hydration is a weak Raman scatterer, and its bands may be difficult to observe, especially at low concentrations.
Quantitative Data:
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic Ring Breathing | 1002 |
| Aromatic C-H Stretch | 3060 |
| Aliphatic C-H Stretch | 2900-3000 |
| Phenyl Ring Deformation | 618, 1025, 1208, 1603 |
| C-N Stretch | 834 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the structure of molecules in solution and in the solid state. It is based on the absorption of radiofrequency waves by atomic nuclei in a strong magnetic field. ¹H and ¹³C NMR are the most common types used for organic molecules.
Expected Spectral Features:
-
¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the aromatic protons, the methine protons, the methyl protons, and the N-methyl protons. The chemical shifts of the O-H and N-H protons will be sensitive to the solvent and hydrogen bonding. The presence of water will result in a signal, the chemical shift of which is dependent on the solvent and temperature.
-
¹³C NMR: The carbon-13 NMR spectrum will show separate signals for each unique carbon atom in the ephedrine molecule.
Quantitative Data:
Specific NMR data for this compound is scarce. The following tables provide predicted ¹H and ¹³C NMR chemical shifts for ephedrine in D₂O for illustrative purposes.
Predicted ¹H NMR Chemical Shifts for Ephedrine in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 7.4 | m |
| CH-OH | 4.6 - 4.8 | d |
| CH-CH₃ | 2.8 - 3.0 | m |
| N-CH₃ | 2.3 - 2.5 | s |
| C-CH₃ | 0.8 - 1.0 | d |
Predicted ¹³C NMR Chemical Shifts for Ephedrine in D₂O
| Carbon | Chemical Shift (ppm) |
| Aromatic C (quaternary) | ~140 |
| Aromatic CH | 126-129 |
| CH-OH | ~73 |
| CH-CH₃ | ~60 |
| N-CH₃ | ~32 |
| C-CH₃ | ~12 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern. For this compound, mass spectrometry would typically be performed on the anhydrous form, as the water molecule is easily lost during ionization.
Expected Fragmentation Pattern:
The electron ionization (EI) mass spectrum of ephedrine is characterized by a prominent base peak at m/z 58, which corresponds to the [CH₃-CH=NH-CH₃]⁺ fragment formed by alpha-cleavage. Other significant fragments include the tropylium (B1234903) ion at m/z 91 and the benzoyl cation at m/z 105. The molecular ion peak at m/z 165 may be weak or absent.
Quantitative Data:
The following table lists the major mass spectral fragments for ephedrine.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 58 | 100 | [CH₃-CH=NH-CH₃]⁺ |
| 77 | 10-20 | [C₆H₅]⁺ |
| 91 | 5-15 | [C₇H₇]⁺ |
| 105 | 5-15 | [C₆H₅CO]⁺ |
| 146 | <5 | [M-H₂O-H]⁺ |
| 165 | <5 | [M]⁺ |
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data. The following sections outline general procedures for the spectroscopic characterization of this compound.
Sample Preparation
-
For IR and Raman Spectroscopy: Solid samples of this compound can be analyzed directly. For IR spectroscopy, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For Raman spectroscopy, the sample can be placed in a glass capillary or on a microscope slide.
-
For NMR Spectroscopy: For solution-state NMR, the sample is dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃). For solid-state NMR, the crystalline powder is packed into a zirconia rotor.
-
For Mass Spectrometry: The sample is typically introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet.
-
Place the sample pellet in the sample holder and record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Raman Spectroscopy Protocol
-
Sample Preparation:
-
Place a small amount of the crystalline powder into a glass capillary tube or onto a microscope slide.
-
-
Instrument Parameters:
-
Spectrometer: Dispersive Raman spectrometer.
-
Excitation Wavelength: 785 nm or 532 nm laser.
-
Laser Power: 10-100 mW (to avoid sample degradation).
-
Spectral Range: 200-3500 cm⁻¹.
-
Integration Time: 1-10 seconds.
-
Number of Accumulations: 10-50.
-
-
Data Acquisition:
-
Focus the laser on the sample.
-
Acquire the Raman spectrum.
-
Process the spectrum to remove background fluorescence if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation (Solution-State):
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., D₂O).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Acquisition and Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to an internal standard (e.g., TMS or the residual solvent peak).
-
Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol).
-
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), ramp to a high temperature (e.g., 280 °C).
-
Carrier Gas: Helium.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 2 scans/second.
-
-
Data Acquisition and Analysis:
-
Inject the sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to ephedrine.
-
Compare the obtained mass spectrum with a reference library for identification.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a critical step in its development as a pharmaceutical ingredient. While specific experimental data for the hemihydrate form is not extensively published, a comprehensive analysis can be achieved by combining IR, Raman, NMR, and Mass Spectrometry. This multi-technique approach, guided by the established crystal structure and compared against the well-characterized anhydrous form and its salts, allows for unambiguous identification, structural elucidation, and quality control. The detailed experimental protocols provided in this guide offer a foundation for researchers to obtain reliable and reproducible spectroscopic data for this compound. Further research to publish a complete set of spectroscopic data for this compound would be a valuable contribution to the pharmaceutical sciences.
References
The Genesis of a Sympathomimetic: A Technical History of Ephedrine Isolation and Synthesis
For Immediate Release
This technical guide provides a comprehensive historical overview of the isolation and synthesis of ephedrine (B3423809), a cornerstone sympathomimetic agent. It is intended for researchers, scientists, and drug development professionals interested in the foundational chemistry and pharmacology of this significant natural product. This document details the initial extraction from its natural source, the first successful chemical synthesis, and the early understanding of its mechanism of action, complete with experimental protocols reconstructed from historical accounts, quantitative data, and process visualizations.
Introduction: From Ma Huang to Modern Medicine
The story of ephedrine begins not in a laboratory, but in the annals of Traditional Chinese Medicine. For centuries, the plant Ephedra sinica, known as Ma Huang (麻黄), was used to treat conditions like asthma and bronchitis.[1] The active principle, ephedrine, however, remained unknown to Western science until the late 19th century. Its subsequent isolation and synthesis marked a pivotal moment in pharmacology, bridging traditional herbal remedies with modern chemical and therapeutic practices.
The journey from a traditional herb to a purified, synthesized pharmaceutical was driven by key scientific figures who not only identified the active compound but also unraveled its therapeutic potential and devised methods for its production, independent of its natural source. This guide chronicles these seminal achievements.
The First Isolation: Nagai Nagayoshi (1885)
The first to isolate the pure alkaloid from Ma Huang was the pioneering Japanese chemist Nagai Nagayoshi in 1885.[1][2] Educated in Germany, Nagai applied Western chemical analysis techniques to traditional Eastern herbal medicines.[2] His work provided the first glimpse into the chemical basis of Ma Huang's therapeutic effects.
Representative Historical Experimental Protocol for Ephedrine Isolation
Objective: To extract and isolate the total alkaloids from the dried stems of Ephedra vulgaris (Ma Huang).
Materials:
-
100g dried and powdered (No. 15 powder) Ma Huang
-
3 N Acetic Acid
-
95% Alcohol (Ethanol)
-
Glacial Acetic Acid
-
Ammonia (B1221849) solution
-
Sodium Carbonate (Soda Ash)
-
Distilled Water
-
Filtration apparatus
-
Evaporation apparatus (e.g., water bath)
-
Separatory funnel
Methodology:
-
Maceration: 100g of powdered Ma Huang is macerated with 150 mL of boiling 3 N acetic acid. The mixture is allowed to stand overnight.
-
Alcoholic Extraction: The acid-macerated plant material is then successively treated over four nights with 200 mL portions of 95% alcohol containing decreasing amounts of glacial acetic acid (e.g., 12.5 mL, 5 mL, 2.5 mL, and 0 mL respectively).
-
Concentration: The combined alcoholic extracts (the marc) are collected and evaporated to a thick syrup using a water bath.
-
Aqueous Extraction: The resulting syrup is extracted with 200 mL of distilled water and filtered to remove insoluble matter.
-
Alkaloid Liberation (Basification): The clear aqueous extract is made alkaline with ammonia solution. Subsequently, 20g of sodium carbonate is added to ensure the complete liberation of the free alkaloid bases from their salts.
-
Solvent Extraction: The alkaline aqueous solution is transferred to a separatory funnel and shaken out with four successive portions of chloroform (75 mL, 50 mL, 25 mL, and 25 mL). The chloroform layers, containing the dissolved alkaloids, are combined.
-
Isolation: The combined chloroform extracts are evaporated to dryness to yield the crude alkaloid residue, primarily consisting of ephedrine and pseudoephedrine.
This acid-base extraction method is a classic technique for alkaloid isolation, leveraging the differential solubility of the alkaloid salts (soluble in water) and the free base (soluble in organic solvents like chloroform).
The First Total Synthesis: Späth and Göhring (1920)
For several decades after its discovery, the sole source of ephedrine was the Ephedra plant. The first to successfully synthesize it in the laboratory, thereby confirming its structure and opening the door to industrial production, were Ernst Späth and R. Göhring in 1920.[3][4] Their multi-step synthesis was a landmark achievement in natural product chemistry.
Experimental Protocol for the Späth and Göhring Synthesis
The original 1920 publication in Monatshefte für Chemie provides the basis for the following detailed protocol. The synthesis begins with simple precursors and culminates in the formation of racemic pseudoephedrine, which is then isomerized to racemic ephedrine.
Objective: To perform the total synthesis of (±)-pseudoephedrine and its subsequent isomerization to (±)-ephedrine.
Materials:
-
Propionaldehyde
-
Bromine
-
Hydrogen Bromide (HBr)
-
Phenylmagnesium bromide (Grignard reagent)
-
Anhydrous Ether
-
Hydrochloric Acid (HCl)
Methodology:
-
Step 1: Synthesis of 1,2-Dibromo-1-methoxypropane.
-
Propionaldehyde is first brominated to yield α-bromopropionaldehyde.
-
This intermediate is then reacted with methanol and hydrogen bromide. This reaction proceeds via the formation of a dibromo-intermediate, with subsequent substitution by a methoxy (B1213986) group to yield 1,2-dibromo-1-methoxypropane.
-
-
Step 2: Grignard Reaction to form 1-Phenyl-1-methoxy-2-bromopropane.
-
The 1,2-dibromo-1-methoxypropane is dissolved in anhydrous ether.
-
This solution is added to a prepared solution of phenylmagnesium bromide (a Grignard reagent) in ether. The Grignard reagent selectively adds to the carbon bearing the methoxy group, displacing one of the bromine atoms and forming a new carbon-phenyl bond.
-
After the reaction, hydrolysis is performed to yield 1-phenyl-1-methoxy-2-bromopropane.
-
-
Step 3: Amination to form 1-Phenyl-1-methoxy-2-methylaminopropane.
-
The bromo-compound from the previous step is reacted with methylamine. The methylamine displaces the remaining bromine atom via nucleophilic substitution to form the corresponding secondary amine.
-
-
Step 4: Demethylation to (±)-Pseudoephedrine.
-
The methoxy group is cleaved by heating the product with a strong acid, such as hydrobromic or hydrochloric acid. This hydrolysis step yields the final hydroxyl group, resulting in the formation of racemic pseudoephedrine ((±)-pseudoephedrine).
-
-
Step 5: Isomerization to (±)-Ephedrine.
-
The (±)-pseudoephedrine is heated with 25% hydrochloric acid. This treatment causes an inversion of configuration at one of the chiral centers, converting the pseudoephedrine (with a threo configuration) into the more thermodynamically stable ephedrine (with an erythro configuration).
-
The racemic ephedrine can then be isolated and purified.
-
Quantitative Data from Historical Records
Quantitative analysis from early 20th-century experiments provides valuable context for the efficiency of these pioneering methods. Yields were often variable depending on the quality of the plant material and the specifics of the extraction or synthesis protocol.
| Parameter | Method/Source | Result/Yield | Reference/Year |
| Isolation | |||
| Total Alkaloid Content | Ephedra vulgaris (Ma Huang) | 0.2% to 2.5% of dry weight | General |
| Total Alkaloid Yield | Hot Extraction with Acetic Acid | 1.33% | Chen (1927) |
| Synthesis | |||
| (±)-Ephedrine & (±)-Pseudoephedrine Mix | Reduction of α-methylaminopropiophenone (NaBH₄) | 93.8% | Patent (Modern) |
| (±)-Ephedrine & (±)-Pseudoephedrine Mix | Reduction of α-methylaminopropiophenone (KBH₄) | 95.6% | Patent (Modern) |
Elucidation of the Pharmacological Mechanism
Although Nagai isolated ephedrine in 1885, its therapeutic potential was largely overlooked in the West until the work of K.K. Chen and Carl F. Schmidt at Peking Union Medical College in the 1920s.[5][6] Their systematic pharmacological studies were the first to fully characterize its effects and establish its clinical utility.
They demonstrated that ephedrine produced physiological effects similar to adrenaline (epinephrine), terming it a "sympathomimetic" agent.[5] Their key findings included:
-
Cardiovascular Effects: Ephedrine caused a sustained increase in blood pressure and stimulated heart rate.[5]
-
Bronchodilation: It relaxed bronchial smooth muscle, explaining its traditional use in treating asthma.[5]
-
Oral Efficacy and Duration: Crucially, unlike adrenaline, ephedrine was effective when taken orally and had a much longer duration of action.
The historical understanding of its mechanism was that it acted on the sympathetic nervous system to mimic the effects of adrenaline. While modern pharmacology understands this to be a "mixed-acting" sympathomimetic—acting both directly on adrenergic receptors and indirectly by promoting norepinephrine (B1679862) release—the foundational discovery by Chen and Schmidt laid the groundwork for the entire class of sympathomimetic drugs.[7]
Conclusion
The history of ephedrine's isolation and synthesis is a compelling narrative of scientific discovery, spanning continents and scientific disciplines. From Nagai Nagayoshi's initial isolation that brought a traditional remedy into the realm of chemical science, to Späth and Göhring's synthetic triumph that freed its production from botanical constraints, the development of ephedrine was a critical step in the evolution of pharmacology. The subsequent elucidation of its sympathomimetic action by Chen and Schmidt firmly established its place in the modern pharmacopeia and paved the way for the development of numerous related drugs. This foundational work continues to be relevant for scientists engaged in natural product chemistry, drug synthesis, and pharmacological research.
References
- 1. researchgate.net [researchgate.net]
- 2. Harnessing the Power of Ma Huang: A Scientific Approach to Ephedrine Extraction and Its Applications [greenskybio.com]
- 3. library.sciencemadness.org [library.sciencemadness.org]
- 4. researchgate.net [researchgate.net]
- 5. Ko Kuei Chen: a pioneer of modern pharmacological research in China - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ephedrine: direct, indirect or mixed acting sympathomimetic? - | Semantic Scholar [semanticscholar.org]
- 7. scribd.com [scribd.com]
The Biological Activity of Ephedrine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ephedrine (B3423809) alkaloids, a class of naturally occurring sympathomimetic amines derived from plants of the Ephedra genus, have a long history of medicinal use, particularly in traditional Chinese medicine. Their potent pharmacological effects on the cardiovascular, respiratory, and central nervous systems have led to their investigation and use in modern medicine, as well as their misuse as performance-enhancing and weight-loss agents. This technical guide provides an in-depth overview of the biological activities of the primary ephedrine alkaloids: ephedrine, pseudoephedrine, norephedrine, and norpseudoephedrine (B1213554) (cathine). The document details their mechanisms of action, summarizes quantitative pharmacological data, outlines key experimental protocols for their study, and provides visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
The biological effects of ephedrine alkaloids are primarily mediated through their interaction with the adrenergic system. Their mechanism is multifaceted, involving both direct and indirect actions on adrenergic receptors.
-
Indirect Sympathomimetic Action: The principal mechanism of action for most ephedrine alkaloids is the indirect stimulation of the adrenergic receptor system. They act as norepinephrine-releasing agents, displacing norepinephrine (B1679862) from storage vesicles in presynaptic neurons. This increases the concentration of norepinephrine in the synaptic cleft, leading to the activation of postsynaptic alpha (α) and beta (β) adrenergic receptors.[1]
-
Direct Adrenergic Receptor Interaction: In addition to their indirect effects, some ephedrine alkaloids exhibit direct agonist or antagonist activity at adrenergic receptors, although this is generally weaker than their indirect actions. For instance, ephedrine is a weak agonist at both α- and β-adrenergic receptors.[2][3] The stereochemistry of the alkaloid plays a significant role in its receptor affinity and functional activity.[4]
-
Central Nervous System Stimulation: Ephedrine alkaloids can cross the blood-brain barrier and exert stimulant effects on the central nervous system (CNS). This is primarily due to the release of norepinephrine and, to a lesser extent, dopamine (B1211576) in the brain.[5]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the binding affinities and functional potencies of ephedrine alkaloids at various receptors and transporters.
Table 1: Adrenergic Receptor Binding Affinities (Ki in µM)
| Alkaloid/Isomer | α1A | α1B | α1D | α2A | α2B | α2C |
| (-)-Ephedrine (1R,2S) | >100 | >100 | >100 | 18.5 ± 2.6 | 28.7 ± 4.5 | 9.9 ± 1.1 |
| (+)-Pseudoephedrine (1S,2S) | >100 | >100 | >100 | >100 | >100 | >100 |
| (-)-Norephedrine (1R,2S) | >100 | >100 | >100 | 11.2 ± 1.5 | 20.1 ± 3.1 | 7.8 ± 0.9 |
| (+)-Norpseudoephedrine (1S,2R) | >100 | >100 | >100 | 89.3 ± 12.5 | >100 | 65.2 ± 8.7 |
Data from Ma et al., 2007.[4] Values are mean ± S.E.M. A higher Ki value indicates lower binding affinity.
Table 2: Functional Activity at Adrenergic and Monoamine Systems
| Alkaloid | Receptor/Transporter | Activity | Potency (EC50/IC50) |
| (-)-Ephedrine | β-Adrenergic Receptors | Weak Partial Agonist | Not specified |
| Norepinephrine Transporter (NET) | Releaser | Not specified | |
| (+)-Pseudoephedrine | β1-Adrenergic Receptor | Partial Agonist | Kact = 309 µM |
| β2-Adrenergic Receptor | Partial Agonist | Kact = 10 µM | |
| Norepinephrine Release | Releaser | EC50 = 224 nM | |
| Dopamine Release | Releaser | EC50 = 1988 nM | |
| (-)-Norephedrine | α1-Adrenergic Receptor | Agonist | Most potent among isomers |
| β1/β2-Adrenergic Receptors | Weak Agonist | Low activity | |
| (+)-Norpseudoephedrine (Cathine) | Norepinephrine Release | Releaser | EC50 = 15.0 nM |
| Dopamine Release | Releaser | EC50 = 68.3 nM |
Data compiled from various sources.[6][7] Kact represents the activation constant, and EC50 is the half-maximal effective concentration.
Table 3: Cardiovascular Effects in Humans
| Alkaloid | Dose | Change in Systolic BP | Change in Heart Rate |
| (-)-Ephedrine | 60-90 mg | Increase to >90 mmHg | Significant increase |
| (+)-Pseudoephedrine | 210-240 mg | Increase to >90 mmHg | Small, significant increase at 120-180 mg |
| 60 mg | No significant change | No significant change |
Data from clinical studies.[8][9][10] Effects can vary based on individual sensitivity and experimental conditions.
Table 4: Respiratory Effects in Humans (Bronchodilation)
| Alkaloid | Dose | Effect on FEV1 |
| (-)-Ephedrine | 22 mg | Significant increase |
| 60 mg | Significant bronchodilation | |
| (+)-Pseudoephedrine | 210 mg | Less than half the effect of 60 mg ephedrine |
FEV1: Forced Expiratory Volume in one second. Data from clinical trials in asthmatic patients.[8][11]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the primary signaling pathway of ephedrine alkaloids and a logical workflow for assessing their biological activity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activity of ephedrine alkaloids. Below are outlines of key experimental protocols.
Radioligand Binding Assay for Adrenergic Receptors
Objective: To determine the binding affinity (Ki) of ephedrine alkaloids for specific adrenergic receptor subtypes.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest (e.g., from transfected HEK293 or CHO cells).
-
Radioligand specific for the receptor subtype (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [3H]-Dihydroalprenolol for β).
-
Test compounds (ephedrine alkaloids) at various concentrations.
-
Assay buffer (e.g., Tris-HCl with MgCl2).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).
-
Equilibration: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Isolated Tissue Bath for Vascular Reactivity
Objective: To assess the contractile or relaxant effects of ephedrine alkaloids on vascular smooth muscle.
Materials:
-
Isolated blood vessel (e.g., rat thoracic aorta).
-
Organ bath system with a temperature-controlled chamber, oxygenation, and force-displacement transducer.
-
Physiological salt solution (PSS), e.g., Krebs-Henseleit solution, bubbled with 95% O2 / 5% CO2.
-
Test compounds (ephedrine alkaloids).
-
Standard contracting agent (e.g., phenylephrine (B352888) or KCl).
-
Standard relaxing agent (e.g., acetylcholine (B1216132) for endothelium-dependent relaxation).
Procedure:
-
Tissue Preparation: Dissect the blood vessel and cut it into rings of 2-4 mm in length.
-
Mounting: Suspend the tissue rings in the organ bath chambers filled with PSS at 37°C and aerated with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed hook and the other to a force transducer.
-
Equilibration: Allow the tissue to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g), with periodic washes with fresh PSS.
-
Viability Check: Contract the tissue with a standard contracting agent (e.g., 1 µM phenylephrine or 80 mM KCl) to ensure viability. For relaxation studies, pre-contract the tissue and then test for endothelium-dependent relaxation with acetylcholine.
-
Dose-Response Curve: Add cumulative concentrations of the test ephedrine alkaloid to the bath and record the change in tension.
-
Data Analysis: Express the responses as a percentage of the maximal contraction induced by the standard contracting agent. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 and maximum effect (Emax).
In Vivo Cardiovascular Monitoring in Anesthetized Animals
Objective: To measure the effects of ephedrine alkaloids on blood pressure and heart rate in a living organism.
Materials:
-
Anesthetized animal (e.g., rat or rabbit).
-
Anesthetic agent (e.g., urethane/chloralose).
-
Catheters for intravenous drug administration and direct arterial blood pressure measurement.
-
Pressure transducer and data acquisition system.
-
ECG electrodes and amplifier for heart rate monitoring.
-
Test compounds (ephedrine alkaloids) in a suitable vehicle.
Procedure:
-
Animal Preparation: Anesthetize the animal and cannulate the trachea for artificial respiration if necessary. Insert catheters into a femoral vein for drug administration and a carotid or femoral artery for blood pressure measurement.
-
Stabilization: Allow the animal to stabilize for a period after surgery until cardiovascular parameters are steady.
-
Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate (HR).
-
Drug Administration: Administer increasing doses of the ephedrine alkaloid intravenously.
-
Data Recording: Continuously record blood pressure and heart rate throughout the experiment.
-
Data Analysis: Calculate the change in MAP and HR from baseline for each dose. Plot the dose-response curves and determine the dose that produces a 50% maximal response (ED50) for the pressor and chronotropic effects.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the extracellular concentrations of norepinephrine and dopamine in specific brain regions following administration of ephedrine alkaloids.
Materials:
-
Stereotaxic apparatus for precise probe implantation.
-
Microdialysis probes.
-
Syringe pump for perfusion.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.
-
Test compounds (ephedrine alkaloids).
Procedure:
-
Probe Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant the microdialysis probe into the target brain region (e.g., prefrontal cortex or striatum).
-
Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) and allow the tissue to recover and stabilize.
-
Baseline Collection: Collect several baseline dialysate samples to establish basal neurotransmitter levels.
-
Drug Administration: Administer the ephedrine alkaloid systemically (e.g., intraperitoneally or subcutaneously) or locally through the dialysis probe.
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).
-
Neurochemical Analysis: Analyze the dialysate samples for norepinephrine and dopamine content using HPLC-ED.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.
Conclusion
Ephedrine alkaloids exert a complex array of biological activities, primarily through their sympathomimetic effects on the adrenergic system. Their actions are a combination of indirect norepinephrine release and, to a lesser extent, direct interaction with adrenergic receptors. The quantitative data and experimental protocols presented in this guide provide a framework for the continued investigation of these potent compounds. A thorough understanding of their pharmacology is essential for the development of novel therapeutics and for mitigating the risks associated with their misuse. Further research is warranted to fully elucidate the binding affinities and functional potencies of all major ephedrine alkaloids at β-adrenergic receptor subtypes and to obtain more comprehensive dose-response data for their cardiovascular and respiratory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. medkoo.com [medkoo.com]
- 3. Composition and stereochemistry of ephedrine alkaloids accumulation in Ephedra sinica Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of ephedrine on auditory-evoked potentials during light general anaesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 7. Adrenergic receptor subtype activation by (+)-, (-)- and (+/-)-norephedrine in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of D-(-)-ephedrine and L-(+)-pseudoephedrine on the cardiovascular and respiratory systems in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of the effects of D-(-)-ephedrine and L-(+)-pseudoephedrine on the cardiovascular and respiratory systems in man - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose-response study of the nasal decongestant and cardiovascular effects of pseudoephedrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The acute and chronic bronchodilator effects of ephedrine in asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of ephedrine hemihydrate from phenylacetylcarbinol
I am unable to fulfill this request. Providing detailed instructions and protocols for the synthesis of ephedrine (B3423809) hemihydrate from phenylacetylcarbinol falls under the category of restricted chemical synthesis. Ephedrine is a controlled chemical precursor used in the illicit manufacture of methamphetamine. My safety policies strictly prohibit the generation of content that could facilitate the production of illegal drugs or harmful substances.
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Application Note: Chiral Separation of Ephedrine Enantiomers by High-Performance Liquid Chromatography (HPLC)
Introduction
Ephedrine (B3423809) is a sympathomimetic amine commonly used as a stimulant, appetite suppressant, concentration aid, and decongestant. It possesses two chiral centers, resulting in four stereoisomers: (1R,2S)-(-)-ephedrine, (1S,2R)-(+)-ephedrine, (1R,2R)-(-)-pseudoephedrine, and (1S,2S)-(+)-pseudoephedrine. The pharmacological and toxicological effects of these enantiomers can differ significantly. Therefore, the ability to separate and quantify these stereoisomers is crucial in pharmaceutical quality control, clinical and forensic toxicology, and anti-doping analysis.[1][2] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for this purpose. This application note provides a detailed protocol for the chiral separation of ephedrine enantiomers.
Data Presentation: HPLC Methods for Ephedrine Enantiomer Separation
The following table summarizes various HPLC methods and conditions reported for the successful chiral separation of ephedrine and its related isomers.
| Chiral Stationary Phase (CSP) / Column | Mobile Phase Composition | Flow Rate (mL/min) | Temperature (°C) | Detection | Reference |
| Lux® 3 µm AMP | Not specified, but used in reversed-phase mode. | Not specified | Not specified | Not specified | [3] |
| Lux i-amylose-1 (Immobilized polysaccharide-based) | Normal Phase: n-hexane with 0.05% formic acid (A) and 2-propanol with 0.05% formic acid (B). | Not specified | Not specified | High-Resolution Mass Spectrometry (HRMS) | [1][4] |
| CHIRALPAK® AD-H (Amylose derivative) | Not specified | 2.0 | 25 | UV at 254 nm | [5] |
| CHIRALPAK® AGP (α1-acid glycoprotein) | 1 mM octanoic acid in 10 mM (NH4)2HPO4, pH 6.9 | 0.9 | 25 | UV at 225 nm | [6] |
| Agilent InfinityLab Poroshell Chiral-CD | Isocratic: 97% (2 mM ammonium (B1175870) formate (B1220265) in DW, pH 3.7) and 3% (Methanol:Acetonitrile 70:30, v/v) | 0.2 | 23 | DAD at 210 nm | [7] |
Experimental Workflow
The diagram below outlines the general workflow for the chiral separation of ephedrine enantiomers by HPLC.
Caption: Workflow for Chiral HPLC Analysis of Ephedrine Enantiomers.
Detailed Experimental Protocol
This protocol provides a generalized procedure. Specific parameters should be optimized based on the selected chiral column and available instrumentation, referencing the data in the table above.
Instrumentation and Materials
-
HPLC System: A system equipped with a pump (isocratic or gradient), autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).
-
Chiral Column: A suitable chiral stationary phase column, such as CHIRALPAK® AGP or CHIRALPAK® AD-H.[5][6]
-
Data Acquisition Software: For system control and data analysis.
-
Reagents:
-
(1R,2S)-(-)-Ephedrine and (1S,2R)-(+)-Ephedrine standards.
-
DL-Ephedrine hydrochloride (racemic mixture).
-
HPLC-grade solvents (e.g., methanol, acetonitrile, n-hexane, 2-propanol).
-
Reagent-grade chemicals for mobile phase buffers (e.g., ammonium phosphate (B84403) dibasic, octanoic acid, ammonium formate).[6][7]
-
HPLC-grade water.
-
Preparation of Solutions
-
Standard Stock Solutions (e.g., 1 mg/mL):
-
Accurately weigh about 10 mg of each ephedrine enantiomer standard and the racemic mixture into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable solvent, such as methanol.[6] Sonicate briefly if necessary to ensure complete dissolution.
-
-
Working Standard Solutions (e.g., 0.1 mg/mL):
-
Perform a 1:10 dilution of the stock solutions with the mobile phase to prepare working standards.
-
-
Sample Preparation:
-
For bulk drug samples, prepare a solution with a concentration similar to the working standards by dissolving the sample in the mobile phase.
-
For formulated products, an extraction step may be necessary to isolate the active ingredient from excipients.
-
Filter all final solutions through a 0.45 µm syringe filter before injection to prevent column blockage.
-
HPLC Method and Procedure
This example is based on the CHIRALPAK® AGP column method.[6]
-
Column: CHIRALPAK® AGP, 10 cm x 4.0 mm I.D., 5 µm particles.[6]
-
Mobile Phase: 1 mM octanoic acid in 10 mM ammonium phosphate dibasic ((NH4)2HPO4), adjusted to pH 6.9.
-
To prepare 1 L, dissolve 1.32 g of (NH4)2HPO4 in 1 L of HPLC-grade water.
-
Add the appropriate amount of octanoic acid for a 1 mM concentration.
-
Adjust the pH to 6.9 using phosphoric acid or ammonium hydroxide.
-
Degas the mobile phase using vacuum filtration or sonication before use.
-
-
Flow Rate: 0.9 mL/min.[6]
-
Detection Wavelength: 225 nm.[6]
-
Injection Volume: 10 µL.[6]
Procedure:
-
System Startup: Turn on the HPLC system and data acquisition software.
-
Column Installation and Equilibration:
-
Install the CHIRALPAK® AGP column.
-
Set the flow rate to 0.9 mL/min and purge the system with the mobile phase.
-
Allow the system to equilibrate for at least 30-60 minutes or until a stable, flat baseline is achieved.
-
-
Sequence Setup:
-
Create a sequence in the software including injections of a blank (mobile phase), individual enantiomer standards, the racemic standard, and the prepared samples.
-
Injecting individual enantiomers first is crucial to correctly identify the elution order.
-
-
Running the Analysis:
-
Start the sequence.
-
Monitor the chromatography in real-time to ensure proper separation. The racemic standard should show two distinct, well-resolved peaks.
-
Data Analysis
-
Peak Identification: Identify the peaks for (+)-ephedrine and (-)-ephedrine in the sample chromatograms by comparing their retention times with those of the individual standards.
-
Resolution (Rs): For the racemic standard, calculate the resolution between the two enantiomer peaks. A resolution value (Rs) of ≥ 1.5 indicates baseline separation. Some methods aim for a resolution of not less than 2.0.[5]
-
Enantiomeric Purity/Impurity Quantification:
-
Integrate the peak areas of both enantiomers in the sample chromatogram.
-
Calculate the percentage of the undesired enantiomeric impurity using the following formula:
% Impurity = (Area of Impurity Peak / (Area of Main Peak + Area of Impurity Peak)) x 100
-
The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5]
-
References
- 1. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.pace.edu [digitalcommons.pace.edu]
- 3. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. e-nps.or.kr [e-nps.or.kr]
Application Note: Quantification of Ephedrine in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and rapid protocol for the detection and quantification of ephedrine (B3423809) in urine samples using Gas Chromatography-Mass Spectrometry (GC-MS). Ephedrine, a sympathomimetic amine, is utilized in pharmaceutical preparations and is also a substance monitored in doping control.[1] The described method employs a straightforward sample preparation technique involving direct derivatization of a dried urine aliquot, which minimizes sample handling and potential for error.[2][3] The protocol outlines the use of a double derivatization procedure with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N-methyl-bis-trifluoroacetamide (MBTFA) to reduce matrix interference.[2][4] This document provides comprehensive instrument parameters, validation data, and a visual workflow to ensure reliable and reproducible results.
Principle
The method is based on the analysis of ephedrine from a urine matrix. A small volume of urine is first mixed with an internal standard (I.S.) and dried under nitrogen. The residue is then subjected to a two-step chemical derivatization process. Derivatization is essential to increase the volatility and thermal stability of ephedrine, making it suitable for GC analysis. The resulting derivatives are separated on a non-polar capillary column (e.g., HP-5MS) and subsequently detected by a mass spectrometer.[2] The mass spectrometer is operated in electron ionization (EI) mode, and quantification is typically performed using selected ion monitoring (SIM) for enhanced sensitivity and specificity.[4]
Experimental Protocol
This protocol is adapted from a validated method for rapid ephedrine quantification in urine.[2][4]
2.1 Reagents and Materials
-
Ephedrine reference standard
-
Internal Standard (I.S.): D3-2-(dimethylamino)-1-(4-methylphenyl)-1-propanol or similar
-
Methanol (HPLC grade)
-
tert-Butanol (HPLC grade)
-
Derivatizing agents:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
N-methyl-bis-trifluoroacetamide (MBTFA)
-
-
Nitrogen gas (high purity)
-
Urine samples (blank, quality control, and unknown)
-
Autosampler vials with inserts
-
Pipettes and tips
-
Heating block or water bath
-
Sample concentrator/evaporator
2.2 Sample Preparation
-
Pipette 10 µL of the urine sample (calibrator, control, or unknown) into a clean glass tube.
-
Add 190 µL of a freshly prepared internal standard solution (e.g., 100 µg/mL I.S. in methanol, mixed with tert-butanol).[2]
-
Vortex the mixture gently.
-
Dry the samples completely at 40°C under a gentle stream of nitrogen gas (approximately 3 minutes).[2][4]
2.3 Derivatization
-
To the dried extract, add 100 µL of MSTFA.
-
Cap the tube and heat at 80°C for 30 minutes.[2]
-
Cool the sample to room temperature.
-
Add 10 µL of MBTFA to the mixture.
-
Cap the tube and heat for an additional 10 minutes.[2]
-
After cooling, transfer the derivatized sample to a GC-MS autosampler vial for analysis.
Note on Derivatization: The double derivatization with MSTFA/MBTFA is shown to reduce matrix interference compared to using MSTFA alone.[2][3] Caution should be exercised when using other derivatizing agents, such as heptafluorobutyric anhydride (B1165640) (HFBA), as they have been reported to cause interconversion between ephedrine and its diastereoisomer, pseudoephedrine, which can lead to erroneous quantification.[5]
2.4 GC-MS Instrumentation and Parameters
The following parameters serve as a typical starting point and may require optimization based on the specific instrumentation used.
| Parameter | Setting | Reference |
| Gas Chromatograph | Agilent 6890, Varian 450-GC, or equivalent | [1][6] |
| Mass Spectrometer | Agilent 5973, Varian 240-MS, or equivalent | [1][6] |
| Column | HP-5MS (5% Phenyl Methyl Siloxane), 15 m x 0.20 mm i.d., 0.33 µm film thickness | [2] |
| Carrier Gas | Helium, constant flow at 0.9-1.0 mL/min | [1][2] |
| Injection Volume | 1-3 µL | [1][2] |
| Injection Mode | Split (e.g., 1:10 or 1:20 ratio) | [1][2] |
| Injector Temperature | 250°C - 280°C | [1][2] |
| Oven Program | Initial 95°C, ramp at 10°C/min to 270°C, hold for 2.5 min. (Program must be optimized for specific derivatives and column dimensions). | [1] |
| MS Transfer Line Temp. | 280°C | [2][3] |
| Ion Source Temperature | 230°C - 250°C | [1][2] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [1][2] |
| Acquisition Mode | Full Scan (m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification. | [1][2][4] |
| Diagnostic Ions (SIM) | m/z 179 is a common high-abundance ion for N-TFA-O-TMS ephedrine derivatives. Other ions may include m/z 100 and m/z 86. | [1][2] |
Quantitative Data Summary
The performance of GC-MS methods for ephedrine detection varies based on the sample matrix, preparation technique, and derivatization agent. The table below summarizes validation data from various published protocols.
| Analyte(s) | Matrix | Derivatizing Agent(s) | Limit of Detection (LOD) | Linearity Range (µg/mL) | Precision (Intermediate, RSD%) | Reference |
| Ephedrine, Pseudoephedrine, Cathine, Norephedrine | Urine | MSTFA / MBTFA | 20 ng/mL (Ephedrine) | 5 - 20 (Ephedrine) | 2.77% (Ephedrine) | [2][4] |
| Ephedrine, Pseudoephedrine, Norephedrine | Pharmaceutical | Ethyl Chloroformate | 12.5 µg/mL (Ephedrine) | 50 - 500 | Not specified | [7] |
| Ephedrine, Pseudoephedrine | Plasma | Heptafluorobutyrylimidazole | 0.82 ng/mL (Ephedrine) | 0.82 - 81.9 ng/mL | Not specified | [8] |
| Ephedrine, Cathine, Cathinone, Methcathinone | Oral Fluid | HFBA | 20 ng/mL (as LLOQ) | 0.02 - 2 | 1.5 - 9.5% | [6][9] |
Experimental Workflow
The logical flow from sample receipt to final data reporting is illustrated below.
Caption: Workflow for ephedrine detection by GC-MS.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. scielo.br [scielo.br]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Interconversion of ephedrine and pseudoephedrine during chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Capillary Electrophoresis for the Separation of Ephedrine Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ephedrine (B3423809) and its isomers, including pseudoephedrine, are sympathomimetic amines with significant applications in pharmaceuticals as decongestants and bronchodilators. Due to the varying pharmacological and toxicological profiles of these stereoisomers, their accurate separation and quantification are critical in drug development, quality control, and forensic analysis. Capillary electrophoresis (CE) has emerged as a powerful analytical technique for this purpose, offering high efficiency, resolution, and minimal sample consumption.
This document provides detailed application notes and experimental protocols for the separation of ephedrine isomers using various capillary electrophoresis methods. The methodologies covered include chiral separation using protein additives and borate (B1201080) buffer systems.
Methods Overview
Several capillary electrophoresis methods have been successfully developed for the separation of ephedrine isomers. Key strategies involve the use of chiral selectors in the background electrolyte to facilitate the separation of enantiomers and diastereomers.
-
Chiral Separation with Bovine Serum Albumin (BSA): This method utilizes BSA as a chiral selector in the buffer. The differential binding of the ephedrine isomers to BSA leads to differences in their electrophoretic mobilities, enabling their separation. The addition of an organic modifier, such as 2-propanol, can further enhance the resolution.[1][2]
-
Separation using Borate Buffer: A simpler method for separating the diastereomers ephedrine and pseudoephedrine can be achieved using a borate buffer system. The pH of the buffer is a critical parameter in achieving baseline separation.[3][4][5]
Experimental Data
The following tables summarize the quantitative data from the cited experimental protocols for the separation of ephedrine isomers.
Table 1: Chiral Separation of Ephedrine Isomers using Bovine Serum Albumin
| Parameter | Value | Reference |
| Capillary | Uncoated Fused-Silica, 43.0 cm total length (38.2 cm to detector), 50 µm i.d. | [1] |
| Background Electrolyte | 20 mmol/L Phosphate (B84403) buffer (pH 9.0) containing 10 µmol/L BSA and 15% (v/v) 2-propanol | [1][2] |
| Applied Voltage | 15 kV | [1] |
| Temperature | 25°C | [1] |
| Injection | Pressure injection at 5 psi for 4 s | [1] |
| Detection | UV, 190 nm | [1] |
Table 2: Separation of Ephedrine and Pseudoephedrine using a Borate Buffer System
| Parameter | Value | Reference |
| Capillary | Uncoated Fused-Silica, 50 cm total length (35 cm to detector), 75 µm i.d. | [3] |
| Background Electrolyte | 40 mM Borate buffer (pH 9.5) | [3][4][5] |
| Applied Voltage | 10 kV | [3] |
| Temperature | Not Specified | |
| Injection | Flow Injection, 100 µL sample volume | [3] |
| Detection | UV, 215 nm | [3] |
| Linear Range | 50 to 1000 µg/mL for both ephedrine and pseudoephedrine | [3][4][5] |
| Recovery (Ephedrine) | 91.2–108.2% | [3][4][5] |
| Recovery (Pseudoephedrine) | 92.6–107.3% | [3][4][5] |
| RSD of Peak Area (Ephedrine) | 1.6% (n=6, 500 µg/mL) | [3][4] |
| RSD of Peak Area (Pseudoephedrine) | 1.3% (n=6, 500 µg/mL) | [3][4] |
Experimental Protocols
Protocol 1: Chiral Separation of Ephedrine Isomers using Bovine Serum Albumin
This protocol details the steps for the chiral separation of ephedrine, pseudoephedrine, norephedrine, and norpseudoephedrine (B1213554) isomers.
Materials and Reagents:
-
Uncoated fused-silica capillary (e.g., 43.0 cm x 50 µm i.d.)
-
Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)
-
Bovine Serum Albumin (BSA)
-
2-Propanol (HPLC grade)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Hydrochloric acid (for pH adjustment)
-
Deionized water
-
Ephedrine and pseudoephedrine standards
Procedure:
-
Buffer Preparation: Prepare a 20 mmol/L phosphate buffer by dissolving the appropriate amounts of sodium phosphate salts in deionized water. Adjust the pH to 9.0 using sodium hydroxide or hydrochloric acid.
-
Running Buffer Preparation: To the 20 mmol/L phosphate buffer (pH 9.0), add BSA to a final concentration of 10 µmol/L and 2-propanol to a final concentration of 15% (v/v). Sonicate the buffer for 10 minutes to ensure complete dissolution and mixing.
-
Capillary Conditioning:
-
Rinse the new capillary with 1 M NaOH for 30 minutes.
-
Rinse with deionized water for 15 minutes.
-
Rinse with the running buffer for 15 minutes.
-
-
Sample Preparation: Prepare standard solutions of ephedrine and pseudoephedrine in deionized water or the running buffer.
-
Capillary Electrophoresis Analysis:
-
Set the capillary temperature to 25°C.
-
Fill the capillary with the running buffer.
-
Inject the sample using a pressure injection of 5 psi for 4 seconds.
-
Apply a voltage of 15 kV.
-
Detect the analytes at a wavelength of 190 nm.
-
-
Data Analysis: Analyze the resulting electropherogram to determine the migration times and peak areas of the separated isomers.
Caption: Workflow for Chiral Separation of Ephedrine Isomers using BSA.
Protocol 2: Separation of Ephedrine and Pseudoephedrine using a Borate Buffer System
This protocol outlines a simpler method for the separation of the diastereomers ephedrine and pseudoephedrine.
Materials and Reagents:
-
Uncoated fused-silica capillary (e.g., 50 cm x 75 µm i.d.)
-
Boric acid
-
Sodium tetraborate (B1243019)
-
Sodium hydroxide (for pH adjustment)
-
Deionized water
-
Ephedrine and pseudoephedrine standards
Procedure:
-
Buffer Preparation: Prepare a 40 mM borate buffer by dissolving the appropriate amounts of boric acid and/or sodium tetraborate in deionized water. Adjust the pH to 9.5 with a 2 M NaOH solution.[3][4][5]
-
Capillary Conditioning:
-
Rinse the new capillary with 0.1 M NaOH for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the running buffer for 15 minutes.
-
-
Sample Preparation: Prepare standard solutions of ephedrine and pseudoephedrine in a low concentration (e.g., 2 mM) borate solution.[3]
-
Capillary Electrophoresis Analysis:
-
Fill the capillary with the 40 mM borate buffer (pH 9.5).
-
Inject the sample using a flow injection system with a 100 µL sample volume.
-
Apply a voltage of 10 kV.
-
Detect the analytes at a wavelength of 215 nm.
-
-
Data Analysis: Analyze the resulting electropherogram to determine the migration times and peak areas of ephedrine and pseudoephedrine.
Caption: Workflow for Separation of Ephedrine and Pseudoephedrine.
Conclusion
Capillary electrophoresis provides a versatile and efficient platform for the separation of ephedrine isomers. The choice of method will depend on the specific analytical requirements, such as the need for chiral separation of all isomers or a simpler separation of diastereomers. The protocols provided herein offer robust starting points for method development and routine analysis in pharmaceutical and research settings. Careful optimization of parameters such as buffer pH, concentration of chiral selectors, and applied voltage is crucial for achieving optimal separation performance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Separation and determination of ephedrine and pseudoephedrine by combination of flow injection with capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Crystallization of Pure Ephedrine Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for obtaining pure ephedrine (B3423809) hemihydrate through crystallization. The protocols outlined below are based on established chemical principles and available scientific literature.
Introduction
Ephedrine is a sympathomimetic amine commonly used as a stimulant, appetite suppressant, concentration aid, decongestant, and to treat hypotension associated with anaesthesia. It exists as a solid that can form a hemihydrate upon exposure to water. Anhydrous ephedrine has a melting point of 34°C, while the hemihydrate form has a slightly higher melting point of 40°C.[1] The purification of ephedrine to its hemihydrate form is crucial for its use in pharmaceutical formulations to ensure purity, stability, and proper dosage. Crystallization is a key technique for achieving high-purity solid forms of active pharmaceutical ingredients (APIs) like ephedrine.
This document outlines two primary protocols for the crystallization of ephedrine hemihydrate:
-
Protocol 1: Crystallization of Ephedrine Free Base from a Mixed Solvent System to Yield this compound.
-
Protocol 2: Preparation of Ephedrine Free Base from Ephedrine Hydrochloride followed by Crystallization to Yield this compound.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the crystallization of ephedrine. Please note that specific quantitative data from a single comprehensive source is limited in the available literature. The values presented are based on typical crystallization outcomes and should be optimized for specific laboratory conditions.
| Parameter | Protocol 1: Mixed Solvent Crystallization | Protocol 2: From Ephedrine HCl | Notes |
| Starting Material | Crude Ephedrine Free Base | Ephedrine Hydrochloride | The purity of the starting material will affect the final yield and purity. |
| Solvent System | Alcohol (e.g., Ethanol) and Petroleum Ether | Water, Potassium Carbonate, Chloroform (B151607), Alcohol, Petroleum Ether | Solvent ratios should be optimized to ensure complete dissolution at elevated temperatures and efficient precipitation upon cooling. |
| Operating Temperature | Dissolution at elevated temperature, followed by slow cooling to room temperature and then chilling. | Ambient temperature for extraction, followed by controlled cooling for crystallization. | Slow cooling generally promotes the formation of larger, purer crystals. |
| Expected Yield | > 85% (dependent on initial purity) | > 80% (dependent on extraction and crystallization efficiency) | Yields can be improved by concentrating the mother liquor and performing a second crystallization. |
| Purity (Post-Crystallization) | > 99% | > 99% | Purity should be assessed using appropriate analytical techniques such as HPLC, GC-MS, and melting point analysis. |
| Crystal Form | Rhombic crystals of this compound.[2] | Rhombic crystals of this compound.[2] | The presence of water during crystallization facilitates the formation of the hemihydrate. |
Experimental Protocols
Protocol 1: Crystallization of Ephedrine Free Base from a Mixed Solvent System
This protocol describes the purification of crude ephedrine free base using a mixed solvent system to obtain pure this compound.
Materials and Equipment:
-
Crude Ephedrine Free Base
-
Ethanol (or other suitable alcohol)
-
Petroleum Ether
-
Erlenmeyer Flask
-
Heating Mantle or Hot Plate with Magnetic Stirrer
-
Magnetic Stir Bar
-
Buchner Funnel and Flask
-
Filter Paper
-
Spatula
-
Drying Oven or Desiccator
Procedure:
-
Dissolution: Place the crude ephedrine free base in an Erlenmeyer flask. Add a minimal amount of alcohol (e.g., ethanol) to dissolve the solid with gentle heating and stirring.[2] Ensure all the solid is completely dissolved.
-
Precipitation: While the solution is still warm, slowly add petroleum ether dropwise with continuous stirring until a slight turbidity persists.[2] The addition of a non-polar solvent like petroleum ether will reduce the solubility of ephedrine and induce crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. The this compound will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath or refrigerator for a period of time after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature below the melting point of the hemihydrate (40°C) or in a desiccator under vacuum.
Protocol 2: Preparation of Ephedrine Free Base from Ephedrine Hydrochloride followed by Crystallization
This protocol details the conversion of ephedrine hydrochloride to its free base, followed by extraction and crystallization to yield pure this compound.
Materials and Equipment:
-
Ephedrine Hydrochloride
-
Distilled Water
-
Potassium Carbonate (solid)
-
Chloroform
-
Anhydrous Sodium Sulfate
-
Separatory Funnel
-
Beakers
-
Rotary Evaporator
-
Crystallization Dish
-
The same materials for crystallization as in Protocol 1.
Procedure:
-
Dissolution of Salt: Dissolve the ephedrine hydrochloride in a sufficient amount of distilled water in a beaker.[2]
-
Basification: Gradually add solid potassium carbonate to the aqueous solution with stirring until the solution becomes strongly alkaline and two layers are formed.[2] This deprotonates the ephedrine hydrochloride to form the free base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the ephedrine free base into chloroform.[2] Perform the extraction at least twice to ensure complete recovery.
-
Drying: Combine the chloroform extracts and dry them over anhydrous sodium sulfate.[2]
-
Solvent Removal: Filter the dried chloroform solution and remove the solvent using a rotary evaporator to obtain the crude ephedrine free base as a residue.[2]
-
Crystallization: Proceed with the crystallization of the obtained crude ephedrine free base as described in Protocol 1 .
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for mixed solvent crystallization of this compound.
Caption: Workflow for preparing this compound from its hydrochloride salt.
References
Application Notes and Protocols: Enantioselective Synthesis of (1R,2S)-Ephedrine Hemihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1R,2S)-Ephedrine is a sympathomimetic amine commonly used as a stimulant, appetite suppressant, concentration aid, and decongestant. Its specific stereochemistry is crucial for its pharmacological activity. This document provides detailed application notes and protocols for the enantioselective synthesis of (1R,2S)-ephedrine, culminating in the formation of its hemihydrate. The methods described herein are based on established chemical and biocatalytic routes, offering pathways to high-purity (1R,2S)-ephedrine for research and pharmaceutical development.
Synthesis Strategies
Two primary enantioselective routes for the synthesis of (1R,2S)-ephedrine are detailed:
-
Diastereoselective Reduction of a Chiral Precursor: This classic chemical approach involves the stereoselective reduction of a chiral α-amino ketone, (S)-2-(methylamino)-1-phenylpropan-1-one. The chirality at the α-carbon directs the reduction of the ketone, leading to the desired (1R,2S) configuration.
-
Biocatalytic Reductive Amination: This method utilizes enzymes for key stereoselective transformations. It often starts with the biocatalytic production of (R)-phenylacetylcarbinol ((R)-PAC), followed by a reductive amination step to introduce the methylamino group and establish the second stereocenter.
Experimental Protocols
Method 1: Diastereoselective Reduction of (S)-2-(Methylamino)-1-phenylpropan-1-one
This protocol is adapted from established chemical synthesis methods involving the reduction of a chiral α-amino ketone.[1][2][3]
Step 1: Preparation of (S)-2-(Methylamino)-1-phenylpropan-1-one Hydrochloride
The starting material, (S)-2-(methylamino)-1-phenylpropan-1-one, can be obtained through various methods, including the resolution of the racemic mixture using a chiral acid like (2R,3R)-(-)-dibenzoyltartaric acid.
Step 2: Diastereoselective Reduction
-
Dissolve 20.0 g of [(S)-(-)-α-methylaminopropiophenone]₂·(2R,3R)-(-)-dibenzoyltartaric acid in 80 mL of water in a reaction vessel.
-
While stirring, slowly add 0.8 g of potassium borohydride (B1222165) (KBH₄) to the solution. The addition should be controlled to maintain the reaction temperature below 30°C.
-
Continue stirring for 15 minutes after the addition is complete.
-
Acidify the reaction mixture to a pH of approximately 2 by adding concentrated hydrochloric acid.
-
Extract the aqueous layer three times with 20 mL of ethyl acetate (B1210297) to recover the chiral resolving agent.
-
Adjust the pH of the acidic aqueous layer to 14 with a 30% sodium hydroxide (B78521) aqueous solution. This will precipitate the (1R,2S)-(-)-ephedrine free base as an oily substance.
-
Extract the free base with three portions of 20 mL of toluene (B28343).
-
Combine the toluene extracts and concentrate under reduced pressure to obtain the crude (1R,2S)-(-)-ephedrine.
Step 3: Formation of (1R,2S)-Ephedrine Hydrochloride (for purification)
-
Neutralize the toluene solution of the ephedrine (B3423809) free base with 4N hydrochloric acid to a pH of 6.
-
Separate the aqueous layer and concentrate it to obtain a white solid.
-
Recrystallize the solid from water to yield pure (1R,2S)-(-)-ephedrine hydrochloride.
Step 4: Preparation of (1R,2S)-Ephedrine Hemihydrate
-
Dissolve the purified (1R,2S)-ephedrine free base or the hydrochloride salt (after conversion back to the free base) in a minimal amount of a suitable solvent (e.g., ethanol-water mixture).
-
Allow the solution to crystallize slowly at a controlled temperature. The presence of water facilitates the formation of the hemihydrate.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under controlled humidity to afford (1R,2S)-ephedrine hemihydrate.
| Parameter | Value | Reference |
| Starting Material | [(S)-(-)-α-methylaminopropiophenone]₂·(2R,3R)-(-)-dibenzoyltartaric acid | [1][2] |
| Reducing Agent | Potassium Borohydride (KBH₄) | [1][2] |
| Yield of Hydrochloride | 69.5% - 75.3% | [2] |
| Melting Point (HCl salt) | 217.5-218.5 °C | [2] |
| Specific Rotation [α]D (HCl salt) | -34.2° (c=5.0, H₂O) | [2] |
Method 2: Biocatalytic Reductive Amination of (R)-Phenylacetylcarbinol
This protocol outlines a greener approach utilizing enzymatic reactions.[4][5]
Step 1: Biotransformation of Benzaldehyde (B42025) to (R)-Phenylacetylcarbinol ((R)-PAC)
This step is typically carried out using yeast, such as Saccharomyces cerevisiae or Torulaspora delbrueckii, which contains the enzyme pyruvate (B1213749) decarboxylase.
-
Prepare a fermentation medium containing a carbon source (e.g., glucose) and an inhibitor for alcohol dehydrogenase (e.g., sodium pyruvate).
-
Introduce the yeast culture to the medium.
-
Add benzaldehyde to the fermenting culture. The yeast will convert benzaldehyde and acetaldehyde (B116499) (produced from glucose) into (R)-PAC.
-
After the biotransformation is complete, extract the (R)-PAC from the fermentation broth using an organic solvent.
Step 2: Reductive Amination of (R)-PAC
-
Dissolve the extracted (R)-PAC in a suitable solvent (e.g., ethanol).
-
Add methylamine (B109427) to form the corresponding imine intermediate. This reaction can be accelerated using microwave irradiation.
-
Reduce the imine in situ using a reducing agent such as sodium borohydride (NaBH₄) or through catalytic hydrogenation over a platinum catalyst.[4]
-
The reaction with NaBH₄ can be performed by adding it portion-wise to the ethanolic solution of the imine under microwave irradiation for short intervals.
-
After the reaction is complete, quench the excess reducing agent with water.
-
Extract the (1R,2S)-ephedrine with an organic solvent (e.g., ether).
Step 3: Purification and Hemihydrate Formation
Follow the purification (via hydrochloride salt formation if necessary) and hemihydrate formation steps as described in Method 1.
| Parameter | Value | Reference |
| Starting Material | Benzaldehyde | [5] |
| Biocatalyst | Torulaspora delbrueckii | |
| Intermediate | (R)-Phenylacetylcarbinol ((R)-PAC) | [4][5] |
| Reductive Amination Yield | ~64% (from imine) | |
| Diastereomeric Ratio (erythro:threo) | Predominantly erythro | [4] |
Signaling Pathways and Workflows
Logical Workflow for Diastereoselective Reduction
Caption: Workflow for the synthesis of (1R,2S)-ephedrine hemihydrate via diastereoselective reduction.
Experimental Workflow for Biocatalytic Synthesis
References
- 1. WO2005121066A1 - The preparation method of (1 r,2s)-(-)-ephedrine or its hydrochloride - Google Patents [patents.google.com]
- 2. CN1706812A - (1R, 2S)-(-)-ephedrine or its hydrochloride preparation method - Google Patents [patents.google.com]
- 3. Prepn process of (1R, 2S)-(-)-ephedrine or its hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. doras.dcu.ie [doras.dcu.ie]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Application Notes & Protocols: Analytical Methods for Ephedrine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ephedrine (B3423809) is a sympathomimetic amine commonly found in pharmaceutical preparations for its bronchodilator and decongestant properties. Due to its stimulant effects on the central nervous system, it is also a substance of interest in forensic toxicology and sports anti-doping analysis.[1] Accurate and sensitive quantification of ephedrine in biological matrices such as urine, blood, and plasma is crucial for clinical monitoring, pharmacokinetic studies, and regulatory compliance.
These application notes provide an overview and detailed protocols for the primary analytical methods used to determine ephedrine concentrations in biological samples, including Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Ephedrine's Mechanism of Action: A Signaling Pathway
Ephedrine exerts its physiological effects through a dual-action mechanism on the adrenergic system.[2] It acts as a direct agonist at α- and β-adrenergic receptors and, more significantly, functions as an indirect agonist by stimulating the release of norepinephrine (B1679862) from presynaptic sympathetic neurons.[1][2] This leads to increased heart rate, elevated blood pressure, and bronchodilation.[3]
General Experimental Workflow
The analysis of ephedrine in biological samples follows a multi-step process, beginning with sample collection and culminating in data analysis. The general workflow is applicable across different analytical platforms, with specific variations in the sample preparation and instrumental analysis stages.
Analytical Methods and Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique for ephedrine analysis. Due to ephedrine's polarity, a derivatization step is typically required to improve its volatility and chromatographic properties.[4]
Data Summary: GC-MS Methods for Ephedrine Analysis
| Parameter | Urine | Reference |
| Derivatization Agents | MSTFA / MBTFA | [2][5] |
| Limit of Detection (LOD) | 20 ng/mL | [2][3] |
| Limit of Quantification (LOQ) | Not specified | |
| Linearity Range | 3.0 - 50 µg/mL | [6] |
| Precision (%RSD) | 2.77% (intermediate) | [2][3] |
| Recovery (%) | Not specified |
Experimental Protocol: GC-MS Analysis of Ephedrine in Urine
This protocol is adapted from a method that uses direct derivatization of a dried urine sample, eliminating the need for a separate cleanup step.[2][5]
Workflow Diagram: GC-MS Protocol
Methodology:
-
Sample Preparation:
-
Derivatization:
-
GC-MS Instrumental Conditions (Example):
-
Column: Phenyl methyl siloxane capillary column (or equivalent).
-
Oven Program: Start at 100°C, ramp to 280°C.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning in Selected Ion Monitoring (SIM) mode for target ions.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is currently the state-of-the-art method for ephedrine quantification, offering high sensitivity, selectivity, and often simpler sample preparation, such as a "dilute-and-shoot" approach.[2][5][7]
Data Summary: LC-MS/MS Methods for Ephedrine Analysis
| Parameter | Urine | Plasma / Blood | Reference |
| Sample Preparation | Protein Precipitation, SPE, or Dilution | Protein Precipitation, SPE | [8] |
| Limit of Detection (LOD) | 0.25 - 2.5 µg/L | 0.05 - 0.5 µg/L | |
| Limit of Quantification (LOQ) | 4 ng/mL; 25 µg/L | 2.5 µg/L; 0.2 ng/mL | [7] |
| Linearity Range | 4-40 ng/mL; 25-1000 µg/L | 2.5-400 µg/L; 0.2-50 ng/mL | [7] |
| Precision (%RSD) | < 3.26% | < 11.2%; < 13.74% | [7] |
| Recovery (%) | 85 - 90% | Not specified |
Experimental Protocol: LC-MS/MS Analysis of Ephedrine in Plasma/Blood
This protocol involves a protein precipitation step, which is a common and straightforward method for cleaning up blood and plasma samples.[8]
Workflow Diagram: LC-MS/MS Protocol
Methodology:
-
Sample Preparation:
-
To a microcentrifuge tube, add 100 µL of plasma or blood.
-
Add 50 µL of an internal standard working solution.
-
Add 800-950 µL of cold acetonitrile to precipitate proteins.[8]
-
Vortex the mixture for 2 minutes.[8]
-
Centrifuge at 4,000 x g for 5 minutes.[8]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[8]
-
Reconstitute the residue in 100 µL of the mobile phase.[8]
-
-
LC-MS/MS Instrumental Conditions (Example):
-
Column: C18 or Phenyl reverse-phase column (e.g., 5 µm particle size).
-
Mobile Phase: A gradient of 10 mM ammonium (B1175870) formate (B1220265) buffer and acetonitrile.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 10 µL.[8]
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for ephedrine and the internal standard.
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a cost-effective method suitable for screening a large number of samples simultaneously. When coupled with a mass spectrometer, it can provide confirmatory results.
Data Summary: HPTLC Method for Ephedrine Analysis
| Parameter | Value | Reference |
| Mobile Phase | Ammonia/methanol/dichloromethane (1:10:40, v/v/v) | |
| Derivatization (for visualization) | Ninhydrin (B49086) | |
| Limit of Detection (LOD) | 0.0020 µ g/band | |
| Limit of Quantification (LOQ) | 0.0067 µ g/band | |
| Linearity Range | 0.062 - 0.146 µ g/band | |
| Precision (%RSD) | Not specified | |
| Recovery (%) | Not specified |
Experimental Protocol: HPTLC Analysis of Ephedrine
Methodology:
-
Sample Preparation (from herbal capsules, adaptable for extracts):
-
Perform a solvent extraction of the sample material using a methanol/water mixture (2:1, v/v).
-
Filter the extract before application.
-
-
Chromatography:
-
Stationary Phase: HPTLC silica (B1680970) gel 60 F254 plates.
-
Application: Apply samples and standards as bands using an automated applicator.
-
Mobile Phase: Ammonia/methanol/dichloromethane (1:10:40, v/v/v).
-
Development: Develop the plate in a chromatographic chamber until the mobile phase reaches the desired height.
-
Drying: Dry the plate completely after development.
-
-
Detection and Quantification:
-
Derivatization: Spray the plate with a ninhydrin solution and heat to visualize the separated bands.
-
Densitometry: Quantify the ephedrine content by scanning the plate with a densitometer at 500 nm.
-
Confirmation (Optional): The separated spot can be eluted and analyzed by MS for identity confirmation.
-
References
- 1. Ephedrine – eDrug [edrug.mvm.ed.ac.uk]
- 2. droracle.ai [droracle.ai]
- 3. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]
- 4. Ephedrine - Wikipedia [en.wikipedia.org]
- 5. Norepinephrine releasing agent - Wikipedia [en.wikipedia.org]
- 6. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. brieflands.com [brieflands.com]
- 8. Administration of Ephedrine versus Norepinephrine for Management of Post-Spinal Hypotension during Lower Limb Orthopedic Surgery [article.sapub.org]
Troubleshooting & Optimization
Ephedrine HPLC Analysis: Technical Support & Troubleshooting Center
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) separation of ephedrine (B3423809).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for reversed-phase HPLC analysis of ephedrine?
A common starting point for ephedrine analysis on a C18 column involves a mobile phase consisting of a buffer and an organic modifier. For example, a mixture of phosphate (B84403) buffer and acetonitrile (B52724) or methanol (B129727) is frequently used.[1][2][3] The pH of the buffer is a critical parameter to control retention and peak shape. A low pH (around 2.3-4.0) is often favored to ensure the ephedrine molecule is protonated and to minimize undesirable interactions with the column's stationary phase.[2][4]
Q2: Why is an ion-pairing reagent sometimes necessary for ephedrine analysis?
Standard reversed-phase columns may provide poor retention for polar compounds like ephedrine.[5] An ion-pairing reagent, such as sodium dodecyl sulfate (B86663) (SDS), is added to the mobile phase to form a neutral, hydrophobic ion pair with the charged ephedrine molecule.[4][6] This increases its affinity for the nonpolar stationary phase (like C18), resulting in better retention and improved peak shape.[5][6]
Q3: How does mobile phase pH affect the retention and peak shape of ephedrine?
Mobile phase pH is a critical factor. Ephedrine is a basic compound (pKa ≈ 9.6).[7]
-
Low pH (e.g., pH 2-5): At a pH well below its pKa, ephedrine is fully protonated (positively charged). This can lead to strong secondary interactions with residual silanol (B1196071) groups on the silica-based column packing, often resulting in peak tailing.[8][9] However, a low pH can also suppress the ionization of these silanol groups, potentially improving the peak shape.[8]
-
High pH (e.g., pH > 8): Operating at a pH above the stability range of conventional silica (B1680970) columns can cause rapid degradation of the stationary phase.[10] Careful optimization of pH is necessary to balance analyte retention and peak symmetry while preserving column longevity.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary Silanol Interactions: The basic amine group on ephedrine interacts with acidic residual silanol groups on the column's silica backbone.[8][11] | Adjust Mobile Phase pH: Lower the pH (e.g., to 2.5-3.5) to suppress silanol ionization.[8] Add a Competing Base: Introduce a small amount of an amine modifier, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[5][7] Use an Ion-Pairing Reagent: Add a reagent like SDS to the mobile phase to mask the charge on the ephedrine molecule.[4][5][12] |
| Column Contamination: Buildup of matrix components on the column inlet frit or stationary phase.[8][11] | Wash the Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).[11][13] Use a Guard Column: Install a guard column to protect the analytical column from strongly retained sample components.[9] | |
| Peak Fronting | Column Overload: Injecting a sample that is too concentrated.[8][14] | Reduce Injection Mass: Dilute the sample or decrease the injection volume. If the peak shape improves, overload was the likely cause.[8] |
Issue 2: Poor Resolution Between Ephedrine and Pseudoephedrine
| Symptom | Potential Cause | Recommended Solution |
| Co-elution or Overlapping Peaks | Insufficient Selectivity: The mobile phase composition is not optimal for separating these diastereomers. | Adjust Organic Modifier Content: Systematically vary the percentage of acetonitrile or methanol. Increasing the organic content generally decreases retention time, but the effect on resolution can vary and must be determined empirically.[4] Optimize Ion-Pair Reagent Concentration: If using an ion-pairing reagent like SDS, its concentration can significantly impact resolution. An optimal concentration (e.g., 25 mM) may be required.[4] Modify Mobile Phase pH: Small adjustments to the pH can alter the ionization state of the analytes and their interaction with the stationary phase, potentially improving separation.[15] |
Issue 3: Unstable or Shifting Retention Times
| Symptom | Potential Cause | Recommended Solution |
| Retention Time Drift (Gradual or Sudden) | Inadequate Column Equilibration: The column is not fully conditioned to the mobile phase before injection. | Increase Equilibration Time: Ensure the mobile phase is pumped through the column for at least 10-15 column volumes before the first injection and between gradient runs.[13] |
| Mobile Phase Preparation Issues: Inconsistent preparation, evaporation of the organic component, or degradation of the mobile phase. | Prepare Fresh Mobile Phase Daily: Cover solvent reservoirs to minimize evaporation.[13] Ensure accurate and consistent measurements when preparing the mobile phase. | |
| Temperature Fluctuations: Changes in ambient temperature can affect mobile phase viscosity and retention. | Use a Column Oven: Maintain a constant column temperature (e.g., 30°C or 40°C) for improved reproducibility.[2][7] |
Experimental Protocols & Data
Table of HPLC Methodologies for Ephedrine Separation
| Column | Mobile Phase Composition | Flow Rate (mL/min) | Detection | Analyte(s) | Reference |
| C18 (200x4.6 mm, 5µm) | Methanol / 0.5% SDS / Phosphoric Acid / Triethylamine (60:40:1.25:1 v/v) | 1.0 | 210.5 nm | Ephedrine, Pseudoephedrine | [12] |
| Venusil XBP C18 (250x4.6 mm, 5µm) | 175 mM SDS, 20 mM KH₂PO₄, 10% Methanol (pH 3.0) | 1.5 | 210 nm | Ephedrine, Pseudoephedrine, Methylephedrine | [7][16] |
| Pinnacle II Cyano (250x4.6 mm, 5µm) | Methanol / Water Phase (65:35 v/v). Aqueous phase contains 50 mM SDS, 0.4% TEA, pH adjusted to 2.20 with orthophosphoric acid. | Not Specified | 206 nm | Ephedrine HCl | [5] |
| Agilent Eclipse XDB-C18 (150x4.6 mm, 5µm) | Acetonitrile / 0.1% Phosphoric Acid (40:60 v/v) with 0.2g SDS per 100mL. | 1.0 | 206 nm | Ephedrine HCl, Pseudoephedrine HCl | [17] |
| Discovery® HS C18 (250x4.6 mm, 5µm) | 10 mM KH₂PO₄ (pH 2.3) / Methanol (89:11 v/v) | 1.0 | 210 nm | Ephedrine HCl, Pseudoephedrine HCl | [2] |
| CAPCELLPACK C18 (250x4.6 mm) | 50 mM KH₂PO₄ / Acetonitrile (94:6 v/v) | Not Specified | 210 nm | Ephedrine, Pseudoephedrine | [1][3] |
Visual Workflow
The following diagram illustrates a logical workflow for troubleshooting common HPLC separation issues encountered during ephedrine analysis.
Caption: Troubleshooting workflow for optimizing ephedrine HPLC separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ephedrine/Pseudoephedrine Determination [sigmaaldrich.com]
- 3. Simple HPLC method for detection of trace ephedrine and pseudoephedrine in high-purity methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. mdpi.com [mdpi.com]
- 6. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 7. akjournals.com [akjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. moravek.com [moravek.com]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Diastereoselective Synthesis of Ephedrine
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the yield and diastereoselectivity in the synthesis of ephedrine (B3423809).
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for diastereoselective ephedrine synthesis?
A1: The most common and scalable methods focus on the stereocontrolled reduction of a ketone precursor. Key routes include:
-
Reduction of α-methylaminopropiophenone: This is a widely used method where the ketone is reduced to the corresponding alcohol. The choice of reducing agent and solvent system is critical for achieving high diastereoselectivity in favor of the erythro isomer (ephedrine).[1]
-
Reductive Amination of Phenylacetylcarbinol (PAC): This route often employs biotransformation, where yeast fermentation of benzaldehyde (B42025) produces l-phenylacetylcarbinol (l-PAC). The resulting chiral ketone is then reductively aminated with methylamine (B109427) to yield l-ephedrine.[2][3]
-
Henry Condensation (Nitro-aldol Reaction): This classic route involves the condensation of benzaldehyde and nitroethane to form 1-phenyl-2-nitropropanol, which is subsequently reduced to the amino alcohol.[4] Controlling the stereochemistry in the initial condensation and subsequent reduction can be challenging and may lead to a mixture of diastereomers.
Q2: How can I improve the diastereomeric ratio to favor ephedrine over pseudoephedrine?
A2: Improving the diastereomeric (erythro:threo) ratio is crucial. Key factors include:
-
Choice of Reducing Agent: In the reduction of α-methylaminopropiophenone, borohydride (B1222165) reagents are effective. Potassium borohydride (KBH₄) in ethanol (B145695) has been shown to provide a higher ratio of ephedrine to pseudoephedrine (up to 97:3) compared to sodium borohydride (NaBH₄) in methanol (B129727) (93.5:6.5).[1]
-
Solvent System: The choice of solvent significantly influences the stereochemical outcome of the reduction. Protic solvents like ethanol are often preferred. For certain reductions, a mixed solvent system of methanol and water can be used to control the reaction, though it may alter the diastereomeric ratio.[5][6]
-
Temperature Control: Maintaining a low reaction temperature (e.g., below 30°C) during the reduction step is critical to enhance selectivity and minimize side reactions.[1]
-
Catalyst Selection: For catalytic hydrogenation routes, the choice of catalyst (e.g., Platinum, Palladium on carbon) and reaction conditions (pressure, temperature) dictates the stereochemical course of the reaction.[2]
Q3: My overall yield is low. What are the common causes and solutions?
A3: Low yields can stem from several issues:
-
Side Reactions: In the nitroethane route, decomposition of the nitro alcohol intermediate back to benzaldehyde and nitroethane can occur, leading to byproducts like N-ethylbenzylamine.[4] This can be suppressed by adding CO₂ during catalytic hydrogenation.[4]
-
Incomplete Reactions: Ensure sufficient reaction time and optimal temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Loss During Workup: Ephedrine is a base and can be lost during aqueous extractions if the pH is not carefully controlled. Ensure the aqueous layer is sufficiently basic (pH > 11) to precipitate or extract the free base.[1]
-
Difficult Purification: The separation of diastereomers can be inefficient. Fractional crystallization is a common method, but requires careful selection of the acid for salt formation (e.g., mandelic acid, tartaric acid) and the crystallization solvent.[2]
Q4: What is the most effective method for separating ephedrine and pseudoephedrine?
A4: Separation of the diastereomers is a critical final step.
-
Fractional Crystallization: This is the most common industrial method. The racemic mixture is resolved by forming diastereomeric salts with a chiral resolving agent, such as mandelic acid or tartaric acid.[2] The differing solubilities of these salts allow them to be separated by careful crystallization. Converting the products to their hydrochloride salts can also facilitate separation by fractional crystallization.[7]
-
Chromatography: For laboratory-scale purifications, column chromatography can be effective. Chiral HPLC columns are also available for analytical and preparative separation of all four stereoisomers.[8][9]
Section 2: Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Reduction of α-Methylaminopropiophenone
| Potential Cause | Troubleshooting Action |
| Suboptimal Reducing Agent | Sodium borohydride (NaBH₄) may yield a lower diastereomeric ratio. Solution: Switch to Potassium Borohydride (KBH₄), which has shown higher selectivity for the erythro isomer (ephedrine).[1] |
| Incorrect Solvent | The solvent polarity and its ability to coordinate with the reagents can affect the transition state. Methanol is commonly used but may not be optimal. Solution: Use absolute ethanol as the solvent, which has been reported to improve the ephedrine:pseudoephedrine ratio.[1] |
| High Reaction Temperature | Higher temperatures can reduce the kinetic selectivity of the reaction, leading to a mixture closer to the thermodynamic ratio of products. Solution: Maintain the reaction temperature below 30°C. Use an ice bath to control heat generated during the addition of the reducing agent.[1] |
Problem 2: Formation of Byproducts in the Synthesis from Benzaldehyde and Nitroethane
| Potential Cause | Troubleshooting Action |
| Decomposition of Nitro Alcohol Intermediate | During catalytic hydrogenation, the basic amine products can catalyze a retro-Henry reaction, decomposing the intermediate.[4] Solution: Introduce carbon dioxide (CO₂) into the hydrogenation reactor. This forms carbamates with the amine products, reducing their basicity and suppressing the decomposition pathway.[4] |
| Undesired Side Reactions of the Nitro Group | Using strong metal-acid reducing agents at elevated temperatures can cause dehydration and other side reactions.[4] Solution: Use catalytic hydrogenation (e.g., H₂/Raney Nickel) at controlled, low temperatures or alternative reducing systems like zinc and sulfuric acid at low temperatures.[4] |
Section 3: Data Presentation and Experimental Protocols
Data Summary: Reduction of α-Methylaminopropiophenone Hydrochloride
The following table summarizes the reported yields and diastereomeric ratios achieved using different borohydride reducing agents and solvents.
| Reducing Agent | Solvent | Yield | (±) Ephedrine : (±) Pseudoephedrine Ratio | Reference |
| NaBH₄ | Methanol | 93.8% | 93.5 : 6.5 | [1] |
| KBH₄ | Methanol | 96.0% | 94.7 : 5.3 | [1] |
| KBH₄ | Ethanol | 95.6% | 97.1 : 2.9 | [1] |
Experimental Protocol: Diastereoselective Reduction using KBH₄
This protocol is adapted from the methodology described in patent CN101570492A.[1]
-
Dissolution: Dissolve 20g of (±)-α-methylaminopropiophenone hydrochloride in 100mL of dehydrated ethanol in a reaction flask equipped with a magnetic stirrer and a thermometer.
-
Reagent Addition: While stirring, slowly add 2g of Potassium Borohydride (KBH₄) in portions over 15-30 minutes.
-
Temperature Control: Maintain the internal temperature of the reaction mixture below 30°C throughout the addition, using an ice bath as needed.
-
Reaction: After the addition is complete, continue to stir the mixture for 3 hours at room temperature.
-
Solvent Removal: After the reaction is complete, remove the ethanol by distillation under reduced pressure.
-
Workup: To the concentrated residue, add a 10% NaOH solution until the solid is fully dissolved and the pH of the solution is greater than 11.
-
Precipitation & Isolation: The free bases of ephedrine and pseudoephedrine will precipitate out of the basic solution. Filter the precipitate and dry it under a vacuum.
-
Analysis: The resulting product is a mixture of (±)-ephedrine and (±)-pseudoephedrine. The yield and diastereomeric ratio should be determined by a suitable analytical method, such as HPLC or GC. Based on reported data, an approximate yield of 15.3g (95.6%) with a diastereomeric ratio of 97.1:2.9 can be expected.[1]
Section 4: Visualizations
Caption: High-level overview of common synthetic workflows for ephedrine.
Caption: Troubleshooting logic for low diastereoselectivity in ketone reduction.
Caption: Key transformation in the diastereoselective reduction pathway.
References
- 1. CN101570492A - Chemical method for synthesizing ephedrine - Google Patents [patents.google.com]
- 2. doras.dcu.ie [doras.dcu.ie]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Synthesis of Nor(pseudo)ephedrine and (pseudo)Ephedrine - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. WO2017211129A1 - Method for manufacturing ephedrine or pseudoephedrine and ephedrine or pseudoephedrine intermediate - Google Patents [patents.google.com]
- 6. CN106008183A - Preparation methods for ephedrine or pseudoephedrine and for ephedrine or pseudoephedrine intermediate - Google Patents [patents.google.com]
- 7. The synthesis and pharmacology of ephedrine analogues - DORAS [doras.dcu.ie]
- 8. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
- 9. Stereoselective analysis of ephedrine and its stereoisomers as impurities and/or by-products in seized methamphetamine by supercritical fluid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting peak tailing in ephedrine gas chromatography
Troubleshooting Guide: Peak Tailing in Ephedrine (B3423809) Analysis
Peak tailing is a common issue in gas chromatography (GC) that can significantly impact the accuracy and precision of quantitative analysis by reducing resolution and making peak integration difficult.[1][2] This guide provides a systematic approach to troubleshooting and resolving peak tailing when analyzing ephedrine and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
A1: In an ideal gas chromatogram, peaks exhibit a symmetrical or Gaussian shape.[1] Peak tailing is a distortion where the trailing edge of a peak is broader than the leading edge.[1] This phenomenon is often observed with polar and basic compounds like ephedrine due to secondary interactions with the GC system.[1][3]
Q2: Why is my ephedrine peak tailing?
A2: Peak tailing for ephedrine, a basic compound, is frequently caused by interactions with active sites within the GC system.[1][4] These active sites are often acidic silanol (B1196071) groups present on the surfaces of the inlet liner, the column, or packing materials.[1][4] Other potential causes include column contamination, improper column installation, and suboptimal method parameters.[2][5][6]
Q3: How does peak tailing affect my results?
A3: Peak tailing can lead to several analytical problems, including:
-
Reduced Resolution: Tailing peaks are wider and can overlap with adjacent peaks, making accurate separation and identification difficult.[1]
-
Inaccurate Quantification: The asymmetrical peak shape complicates the integration process, leading to unreliable and imprecise quantitative results.[1][2]
Q4: Can the injection technique contribute to peak tailing?
A4: Yes, the injection technique is a critical factor. Overloading the column with too much sample can lead to peak broadening and tailing.[7] For splitless injections, an improperly set or absent split/purge activation can result in solvent tailing, which may affect the shape of early eluting peaks.[7]
Q5: How can I quickly diagnose the cause of peak tailing?
A5: A good starting point is to observe which peaks in the chromatogram are tailing.
-
If all peaks are tailing: This usually points to a physical issue, such as a disruption in the flow path due to improper column installation or a void in the column packing.[5][8]
-
If only some peaks (including ephedrine) are tailing: This suggests a chemical interaction between specific analytes and active sites in the system.[5][8]
-
If only the solvent peak and early eluting peaks are tailing: This is often related to the injection technique, particularly in splitless mode.[5][8]
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting peak tailing in ephedrine gas chromatography.
Caption: A logical workflow for diagnosing and resolving peak tailing.
Detailed Troubleshooting Guides
Guide 1: Addressing Active Sites
Basic compounds like ephedrine are prone to interacting with acidic silanol groups in the GC system, which can cause peak tailing.[1][4]
Q: How do I know if active sites are causing the peak tailing?
A: If you observe tailing specifically for basic compounds like ephedrine, while non-polar compounds in the same run have good peak shape, it is a strong indication of active sites.
Solutions:
-
Inlet Maintenance: The inlet is a common source of activity.
-
Use a Deactivated or Base-Deactivated Column:
-
Column Conditioning: Ensure your column is properly conditioned according to the manufacturer's instructions. This can help to remove any residual moisture or contaminants that could create active sites.
Experimental Protocol: Inlet Maintenance
-
Cool Down: Turn off the oven, inlet, and detector heaters and allow them to cool to a safe temperature.
-
Turn Off Gases: Turn off the carrier and detector gases.
-
Remove the Column: Carefully remove the column from the inlet.
-
Replace Septum and Liner: Open the inlet, remove the old septum and liner, and replace them with new, appropriate parts. Using a liner with glass wool can sometimes help trap non-volatile residues, but the wool itself can be a source of activity if not properly deactivated.
-
Reinstall Column: Reinstall the column to the correct depth as specified by the manufacturer.[2]
-
Leak Check: Turn on the carrier gas and perform a leak check at the inlet fitting.
-
Heat and Equilibrate: Heat the inlet and oven to your method temperatures and allow the system to equilibrate.
Guide 2: Correcting Column Installation Issues
Improper column installation is a frequent cause of peak tailing for all compounds in a chromatogram.[2][5]
Q: What are the signs of an improperly installed column?
A: If all peaks in your chromatogram, including the solvent peak, are tailing, it is highly likely that there is a physical problem in the flow path, such as a poor column cut or incorrect installation depth.[8]
Solutions:
-
Proper Column Cutting: The column end should be cut cleanly at a 90-degree angle. A ragged or angled cut can create turbulence in the carrier gas flow, leading to peak tailing.[2][8]
-
Correct Installation Depth: The column must be installed at the correct height within the inlet. If it is too high or too low, it can create dead volumes where the sample can be held up, causing tailing.[2][8]
Experimental Protocol: Column Cutting and Installation
-
Scoring the Column: Use a ceramic scoring wafer or a diamond scribe to make a light score on the polyimide coating of the column.[9]
-
Breaking the Column: Gently bend the column at the score to create a clean break.
-
Inspecting the Cut: Use a magnifying glass (at least 20x magnification is recommended) to inspect the cut. It should be a clean, square surface with no jagged edges or shards.[9] If the cut is not perfect, repeat the process.
-
Setting the Installation Depth: Refer to your GC instrument manual for the correct column installation depth for your specific inlet.
-
Installation: Carefully insert the column into the inlet to the predetermined depth and tighten the nut. Do not overtighten.
Guide 3: Managing Column Contamination
Contamination of the stationary phase, especially at the inlet end of the column, can lead to peak tailing.[5]
Q: How can I tell if my column is contaminated?
A: If you notice a gradual increase in peak tailing over time, particularly for later-eluting compounds, it may be due to the accumulation of non-volatile matrix components at the head of the column.[7]
Solution:
-
Trimming the Column: Removing a small section (e.g., 10-20 cm) from the inlet end of the column can often restore peak shape by eliminating the contaminated portion.[2][7]
Experimental Protocol: Trimming the Column Inlet
-
Cool Down and Turn Off Gases: Follow the same initial steps as for inlet maintenance.
-
Remove the Column: Carefully disconnect the column from the inlet.
-
Trim the Column: Using a proper cutting tool, trim 10-20 cm from the inlet end of the column. Ensure the cut is clean and square.
-
Reinstall the Column: Reinstall the trimmed column into the inlet, ensuring the correct installation depth.
-
Leak Check and Equilibrate: Perform a leak check and allow the system to equilibrate before running a sample.
Quantitative Data Summary
While specific quantitative improvements will vary depending on the exact nature of the problem, the following table provides a general overview of the expected impact of troubleshooting actions on peak asymmetry.
| Troubleshooting Action | Typical Peak Asymmetry (Tailing Factor) Before | Expected Peak Asymmetry (Tailing Factor) After |
| Replacing a contaminated inlet liner | > 1.5 | 1.0 - 1.2 |
| Correcting improper column installation | > 1.8 | 1.0 - 1.3 |
| Trimming a contaminated column | > 1.6 | 1.1 - 1.4 |
| Switching to a base-deactivated column | > 2.0 | 1.0 - 1.2 |
Note: A tailing factor of 1.0 represents a perfectly symmetrical peak. Values greater than 1.0 indicate tailing.
Advanced Troubleshooting: Method Optimization
If the above steps do not resolve the peak tailing, further optimization of the GC method parameters may be necessary.
Q: Could my GC method parameters be causing peak tailing?
A: Yes, suboptimal method parameters can contribute to peak tailing.
Parameters to Consider:
-
Injection Port Temperature: The inlet temperature should be high enough to ensure rapid and complete vaporization of the sample. For ephedrine, injector temperatures around 250°C have been used successfully.[10][11] However, excessively high temperatures can cause degradation of thermally labile compounds.[5]
-
Oven Temperature Program: A slow temperature ramp can sometimes lead to broader peaks. Ensure the ramp rate is appropriate for the separation.
-
Carrier Gas Flow Rate: An incorrect flow rate can affect peak shape. Ensure the flow rate is optimized for your column dimensions and carrier gas.
Derivatization:
For particularly challenging cases, derivatization of ephedrine can improve peak shape and reduce tailing. This process chemically modifies the analyte to make it more volatile and less prone to interacting with active sites.[10] Common derivatizing agents for compounds with amine and hydroxyl groups include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[10]
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response) [sigmaaldrich.com]
- 7. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Methods for removing pseudoephedrine impurity from ephedrine
This guide provides researchers, scientists, and drug development professionals with detailed methods, troubleshooting advice, and comparative data for removing pseudoephedrine impurity from ephedrine (B3423809).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating ephedrine and its diastereomer, pseudoephedrine?
A1: The primary methods for separating these diastereomers fall into three main categories:
-
Chromatographic Separation: Techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC) are effective for separating ephedrine and pseudoephedrine based on their differential interactions with a stationary phase.[1][2][3]
-
Fractional Crystallization & Extraction: This method leverages the differences in solubility between the salts of ephedrine and pseudoephedrine in various solvents. For instance, ephedrine and pseudoephedrine hydrochlorides exhibit different solubilities in solvents like chloroform (B151607).[4][5] Acid-base extractions are also commonly used to purify the desired compound.[6]
-
Chemical Conversion (Epimerization): This technique involves converting the pseudoephedrine impurity into ephedrine. A common method is heating pseudoephedrine with an acid, such as hydrochloric acid, or using acetic anhydride (B1165640) in glacial acetic acid, which can establish a reversible equilibrium between the two diastereomers.[5][7]
Q2: Which separation method offers the highest purity?
A2: Chromatographic methods, particularly preparative HPLC with a suitable chiral stationary phase, can offer the highest degree of purity, often achieving baseline separation of all four stereoisomers (1R,2S-(-)-ephedrine, 1S,2R-(+)-ephedrine, 1S,2S-(+)-pseudoephedrine, and 1R,2R-(-)-pseudoephedrine).[1][8] However, the optimal method depends on the scale of purification, required purity level, and available equipment. For industrial scales, fractional crystallization and chemical conversion are often more cost-effective.
Q3: Can pseudoephedrine be converted to ephedrine?
A3: Yes. Pseudoephedrine can be converted to ephedrine through epimerization. This is typically achieved by heating pseudoephedrine hydrochloride with hydrochloric acid or by refluxing with acetic anhydride in glacial acetic acid.[5][7] This process is reversible and leads to an equilibrium mixture of the two compounds.
Q4: Are there analytical methods to confirm the removal of pseudoephedrine?
A4: Several analytical techniques can be used to determine the purity of ephedrine and quantify any remaining pseudoephedrine. These include HPLC, GC, Capillary Electrophoresis (CE), and Differential Mobility Spectrometry (DMS).[2][9][10] These methods can provide excellent separation and quantification of both diastereomers.
Method 1: Separation by Fractional Crystallization
This method relies on the differential solubility of ephedrine and pseudoephedrine salts. For example, pseudoephedrine hydrochloride is soluble in chloroform, whereas ephedrine hydrochloride is not.[4][5]
Experimental Protocol: Fractional Crystallization of Hydrochlorides
-
Dissolution: Dissolve the impure ephedrine hydrochloride mixture (containing pseudoephedrine HCl) in a minimal amount of hot 95% ethanol (B145695).
-
Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath to promote crystallization. Ephedrine hydrochloride, being less soluble, will crystallize out first.
-
Filtration: Filter the formed crystals and wash them with a small amount of cold 95% ethanol to remove residual mother liquor containing the more soluble pseudoephedrine hydrochloride.
-
Solvent Wash (Impurity Removal): Wash the collected ephedrine hydrochloride crystals with chloroform. Since pseudoephedrine hydrochloride is soluble in chloroform, this step will selectively remove the remaining impurity.[5]
-
Drying: Dry the purified ephedrine hydrochloride crystals under a vacuum.
-
Purity Check: Analyze the purity of the crystals using a suitable analytical method like HPLC or GC. Repeat the crystallization process if the desired purity is not achieved.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield of Ephedrine HCl | Cooling too rapidly, causing co-precipitation. | Ensure a slow cooling rate to allow for selective crystallization. Seeding the solution with a pure ephedrine HCl crystal can help initiate proper crystal growth. |
| Insufficient initial concentration. | Ensure the initial solution is fully saturated at the higher temperature. | |
| High Pseudoephedrine Content in Final Product | Incomplete separation during crystallization. | Perform multiple recrystallization steps. Ensure the chloroform wash is thorough. |
| Entrapment of mother liquor in crystals. | Ensure the crystals are washed effectively with cold solvent after filtration. | |
| Oily Precipitate Forms Instead of Crystals | Presence of other impurities or residual solvent. | Ensure the starting material is of reasonable purity. Try a different crystallization solvent or solvent mixture. |
Experimental Workflow: Fractional Crystallization
Method 2: Chromatographic Separation
High-Performance Liquid Chromatography (HPLC) is a highly effective technique for both analytical and preparative separation of ephedrine and pseudoephedrine.
Experimental Protocol: Preparative Reversed-Phase HPLC
-
Column Selection: Utilize a C18 reversed-phase column.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an acetonitrile (B52724) and aqueous phosphate (B84403) buffer solution. A typical mobile phase could be 17% acetonitrile in an aqueous phosphate buffer. The pH of the buffer is critical; a pH of 9.5 using a borate (B1201080) buffer has been shown to achieve baseline separation.[10]
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the impure ephedrine/pseudoephedrine mixture in the mobile phase.
-
Injection and Fraction Collection: Inject the sample onto the column. Collect the eluting fractions corresponding to the ephedrine peak, as determined by UV detection (e.g., at 215 nm).[10]
-
Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified ephedrine.
-
Purity Analysis: Re-inject a small portion of the purified sample to confirm its purity.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Poor Separation / Peak Tailing | Incorrect mobile phase pH or composition. | Optimize the mobile phase. Adjust the pH and the percentage of the organic modifier (acetonitrile). A buffer pH of 9.5 is a good starting point.[10] |
| Column degradation. | Use a fresh column or a guard column to protect the analytical column. | |
| No Peaks Detected | Incorrect UV wavelength. | Ensure the detector is set to an appropriate wavelength for ephedrine (e.g., 215 nm).[10] |
| Sample degradation. | Check the stability of the sample in the mobile phase. | |
| Broad Peaks | Column overload (in preparative HPLC). | Reduce the amount of sample injected or use a larger diameter column. |
| Low flow rate. | Optimize the flow rate for better efficiency. |
Experimental Workflow: HPLC Separation
Method 3: Chemical Conversion of Pseudoephedrine to Ephedrine
This method converts the pseudoephedrine impurity into the desired ephedrine product via epimerization.
Experimental Protocol: Conversion via Acetic Anhydride
-
Reaction Setup: In a suitable reaction vessel, combine 1.0 gram of (+)-pseudoephedrine with 25 mL of glacial acetic acid and 0.574 mL of acetic anhydride.[7]
-
Heating and Reflux: Heat the mixture to reflux and stir for 2 hours.[7]
-
Solvent Removal: After the reaction, remove the glacial acetic acid by distillation.[7]
-
Hydrolysis: Add 20 mL of a 20% (w/v) sodium hydroxide (B78521) solution to the residue and heat for 3 hours to hydrolyze the acetylated intermediate.[7]
-
Extraction: Cool the mixture and extract the product with diethyl ether.
-
Drying and Precipitation: Dry the ether extract (e.g., over anhydrous sodium sulfate). Bubble dry HCl gas through the solution to precipitate ephedrine hydrochloride.
-
Isolation: Filter the precipitate and dry it to obtain ephedrine hydrochloride. This process can yield a product containing up to 90% (-)-ephedrine with a total yield of up to 95%.[7]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Conversion Rate | Insufficient reaction time or temperature. | Ensure the reflux is maintained for the full 2 hours. Monitor the temperature to ensure it is at the boiling point of glacial acetic acid. |
| Impure reagents. | Use high-purity glacial acetic acid and acetic anhydride. | |
| Poor Yield After Extraction | Incomplete hydrolysis. | Ensure the hydrolysis step with NaOH is carried out for the specified time and concentration. |
| Inefficient extraction. | Perform multiple extractions with diethyl ether to ensure complete recovery of the product from the aqueous layer. | |
| Final Product is an Oil | Presence of water or other impurities. | Ensure the diethyl ether extract is thoroughly dried before bubbling with HCl gas. Wash the final product with a non-polar solvent if necessary. |
Logical Relationship: Chemical Conversion
Quantitative Data Summary
The following tables summarize the performance of various methods for separating or converting pseudoephedrine.
Table 1: Chromatographic and Extraction Methods
| Method | Purity/Recovery | Conditions | Reference |
| Ion Exchange Chromatography | 86.3% yield, 84.9% purity | Styrene-based cation exchange resin, step elution with NaCl in phosphate buffer. | [11] |
| Acid-Base Extraction | Up to 60.42% yield | Aqueous/diethyl ether system at basic pH. | [6] |
| Capillary Electrophoresis | Baseline separation | 40mM borate buffer (pH 9.5), 10 kV voltage. | [10] |
| Differential Mobility Spectrometry | Near complete separation | Isopropanol used as a chemical modifier. | [9] |
Table 2: Chemical Conversion (Epimerization) Methods
| Method | Yield | Resulting Ephedrine Content | Conditions | Reference |
| Acetic Anhydride / Acetic Acid | 95% | 90% | Reflux for 2 hours at 70°C, followed by hydrolysis. | [7] |
| Acetic Anhydride / Acetic Acid | 90% | 77% | Reflux for 2 hours, followed by hydrolysis. | [7] |
| Acetic Anhydride / Acetic Acid | 76% | 78% | Reflux for 2 hours, followed by hydrolysis. | [7] |
References
- 1. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
- 2. Chromatographic separation of (-)-ephedrine and (+)-pseudoephedrine in the traditional Chinese medicinal preparation Jiketing granule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dea.gov [dea.gov]
- 4. swgdrug.org [swgdrug.org]
- 5. Ephedrine and Pseudoephedrine Reference [designer-drug.com]
- 6. Precursor Profiling of Extracted Pseudoephedrine Using Gas Chromatography-Mass Spectrometry (GCMS) in Conjunction with Chemometric Procedure | Scientific.Net [scientific.net]
- 7. CN1137876C - Method for converting (+)-pseudoephedrine into (-)-ephedrine - Google Patents [patents.google.com]
- 8. Separation of ephedrine and pseudoephedrine enantiomers using a polysaccharide-based chiral column: A normal phase liquid chromatography-high-resolution mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. academic.oup.com [academic.oup.com]
- 11. CN1704398A - Method for one-step purification and separation of ephedrine by cation exchange resin and expanded bed integrated technology - Google Patents [patents.google.com]
Enhancing resolution of ephedrine enantiomers in capillary electrophoresis
Welcome to the technical support center for enhancing the resolution of ephedrine (B3423809) enantiomers in capillary electrophoresis (CE). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to overcome common challenges in chiral separations.
Frequently Asked Questions (FAQs)
Q1: What are the most common chiral selectors for ephedrine enantiomer resolution in CE? A1: The most common chiral selectors include cyclodextrins (CDs) and proteins.[1] Neutral cyclodextrin (B1172386) derivatives like heptakis(2,6-di-O-methyl)-β-cyclodextrin and anionic derivatives such as sulfated or carboxymethylated CDs are frequently used.[2][3][4] Proteins, particularly Bovine Serum Albumin (BSA), have also been successfully employed as chiral selectors in the buffer.[1][5]
Q2: Why is the pH of the background electrolyte (BGE) a critical parameter? A2: The pH of the BGE is critical because it influences the charge of both the analyte (ephedrine, a basic drug) and the inner capillary wall, which in turn affects the electroosmotic flow (EOF).[6][7] For basic compounds like ephedrine, a low pH BGE is often used.[8] However, optimal pH can vary depending on the chiral selector used. For instance, with BSA, a pH of 9.0 has been shown to provide optimal resolution for ephedrine isomers.[1][9]
Q3: Can organic modifiers improve the separation? A3: Yes, organic modifiers such as 2-propanol or methanol (B129727) can be added to the BGE to improve selectivity and resolution.[7] They can alter the viscosity of the buffer, the degree of complexation between the analyte and the chiral selector, and the EOF. For example, adding 15% (v/v) 2-propanol to a phosphate (B84403) buffer with BSA achieved baseline resolution of ephedrine isomers.[1][5]
Q4: What is a typical capillary conditioning procedure? A4: A robust capillary conditioning procedure is essential for reproducibility. Before the first use, a new capillary is typically conditioned by flushing sequentially with 1M NaOH, deionized water, and then the background electrolyte (BGE) for an extended period (e.g., 30 minutes each).[7] Between runs, a shorter preconditioning sequence of rinsing with water and then BGE is important to re-equilibrate the capillary surface.[7]
Q5: How does the concentration of the chiral selector affect resolution? A5: The concentration of the chiral selector is a key factor in achieving separation. Resolution generally increases with the selector concentration up to an optimal point, after which it may plateau or even decrease.[8] It is crucial to optimize the concentration for the specific analyte and selector pair, as excessive concentrations can lead to high currents and potential peak broadening.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of ephedrine enantiomers.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Resolution or Poor Resolution | 1. Inappropriate chiral selector or concentration. 2. Suboptimal BGE pH. 3. Incorrect applied voltage or capillary temperature. 4. Analyte concentration too high (overload).[10][11] | 1. Screen different types of chiral selectors (e.g., neutral vs. charged CDs, BSA). Optimize the selector concentration. 2. Perform a pH study. For ephedrine with neutral CDs, an acidic pH (e.g., 2.5) is often effective.[3][4] For BSA, a basic pH (e.g., 9.0) works well.[1] 3. Optimize voltage and temperature. Lowering the temperature can sometimes improve resolution.[8][12] 4. Reduce sample concentration or shorten the injection time.[10][11] |
| Peak Tailing | 1. Mismatch between sample matrix and BGE conductivity. 2. Analyte adsorption to the capillary wall. 3. High buffer concentration or excessive current.[10][11] 4. Poorly cut capillary ends.[13] | 1. Dissolve the sample in a solution with lower conductivity than the BGE, or simply in water. 2. Use a coated capillary or add additives to the BGE to suppress wall interactions.[14] Ensure proper capillary conditioning. 3. Lower the buffer concentration or reduce the applied voltage.[10][11] 4. Ensure the capillary is cut cleanly and perpendicularly.[13] |
| Irreproducible Migration Times | 1. Fluctuations in the electroosmotic flow (EOF). 2. Inadequate capillary conditioning between runs. 3. Unstable temperature or current.[11] 4. Depletion of buffer in vials. | 1. Use a coated capillary to stabilize or eliminate the EOF.[15] Alternatively, use relative migration times with an internal standard.[15] 2. Implement a consistent pre-conditioning protocol (e.g., flush with BGE for 2 min before each injection).[7] 3. Ensure the instrument's temperature control is stable.[11] Check for loose connections that could cause current instability.[11] 4. Replenish the buffer vials regularly. |
| Broad Peaks | 1. Sample overload. 2. Joule heating due to high voltage or buffer concentration. 3. Long injection time or large injection plug. | 1. Dilute the sample.[10][11] 2. Reduce the applied voltage or use a lower concentration BGE. Ensure the capillary is properly thermostatted. 3. Decrease the injection time or pressure. |
| No Peaks Detected | 1. Injection failure (e.g., clogged capillary, incorrect vial positioning). 2. Detector issue (e.g., lamp off, wrong wavelength). 3. Incorrect polarity of the power supply. 4. Broken or blocked capillary.[10][11] | 1. Check for clogs and ensure the capillary tip is immersed in the sample during injection.[16] 2. Verify detector settings and lamp status. Ephedrine is typically detected at low UV wavelengths (~190-220 nm).[1][17] 3. Ephedrine is cationic at low pH; ensure the polarity is set correctly for migration towards the detector. 4. Inspect the capillary for breaks. Try flushing to check for blockages.[11] |
Visual Workflows and Diagrams
Caption: General experimental workflow for ephedrine enantiomer analysis by CE.
Caption: Troubleshooting flowchart for poor enantiomeric resolution.
Data and Parameter Comparison
Table 1: Comparison of Chiral Selectors and Optimized Conditions
| Chiral Selector | Analyte(s) | BGE Composition | Applied Voltage | Temperature | Achieved Resolution |
| Bovine Serum Albumin (BSA) [1][5] | Ephedrine-Pseudoephedrine & Norephedrine-Norpseudoephedrine | 20 mmol/L Phosphate buffer (pH 9.0), 10 µmol/L BSA, 15% (v/v) 2-propanol | 15.0 kV | 25°C | Baseline resolution |
| Heptakis(2,6-di-O-methyl)-β-CD [3][4] | Ephedrine, Norephedrine (B3415761) & others | 20 mM Phosphate buffer (pH 2.5), 18 mM CD | Not specified | Not specified | >100,000 theoretical plates |
| HDAS-β-CD [2] | Ephedrine enantiomers | Not specified | Not specified | Not specified | Enhanced chiral recognition compared to native β-CD |
Table 2: Effect of BGE pH on Resolution (Using BSA Chiral Selector)
This data illustrates the impact of pH on the resolution of ephedrine (E-PE) and norephedrine (NE-NPE) isomers using BSA as the chiral selector.[1]
| BGE pH | Resolution (NE-NPE) | Resolution (E-PE) | Observation |
| 6.0 | ~0.8 | ~0.4 | Poor resolution for both pairs. |
| 7.0 | ~1.0 | ~0.5 | Slight improvement. |
| 8.0 | ~1.2 | ~0.6 | Continued improvement with increasing pH. |
| 9.0 | >1.5 (Baseline) | ~0.8 | Optimal pH; baseline separation for NE-NPE and partial for E-PE.[1][9] |
| 10.0 | >1.5 (Baseline) | ~0.7 | Resolution for E-PE begins to decrease. |
| Conditions: 40 mmol/L phosphate buffer, 20 µmol/L BSA, 10% (v/v) 2-propanol, 15 kV applied voltage.[1] |
Experimental Protocols
Protocol 1: Chiral Separation Using Bovine Serum Albumin (BSA)
This method is effective for the baseline resolution of ephedrine and its related isomers.[1][5]
1. Apparatus and Reagents:
-
Capillary Electrophoresis System with UV detector
-
Uncoated fused-silica capillary (e.g., 43 cm total length, 38 cm effective length, 50 µm i.d.)
-
Background Electrolyte (BGE): 20 mmol/L phosphate buffer (pH 9.0) containing 10 µmol/L BSA and 15% (v/v) 2-propanol.
-
Rinsing Solutions: 0.1 M NaOH, Deionized Water.
-
Sample: Dissolved in deionized water.
2. Capillary Conditioning:
-
New Capillary: Flush with 0.1 M NaOH for 20 min, followed by deionized water for 10 min, and finally with BGE for 20 min.
-
Between Runs: Flush with 0.1 M NaOH for 1 min, deionized water for 1 min, and BGE for 3 min.
3. Experimental Procedure:
-
Set the capillary temperature to 25°C.
-
Fill the buffer vials with fresh BGE.
-
Perform a "between runs" conditioning sequence.
-
Introduce the sample into the capillary via hydrodynamic injection (e.g., 5 psi for 4 s).
-
Apply a constant voltage of +15 kV.
-
Monitor the separation at a wavelength of 190 nm.
Protocol 2: Chiral Separation Using a Neutral Cyclodextrin Derivative
This method utilizes a neutral CD at low pH, a common strategy for basic analytes.[3][4]
1. Apparatus and Reagents:
-
Capillary Electrophoresis System with UV detector
-
Uncoated fused-silica capillary
-
Background Electrolyte (BGE): 20 mM phosphate buffer (pH 2.5) containing 18 mM heptakis(2,6-di-O-methyl)-β-cyclodextrin.
-
Rinsing Solutions: 0.1 M NaOH, Deionized Water.
-
Sample: Dissolved in deionized water.
2. Capillary Conditioning:
-
New Capillary: Flush with 0.1 M NaOH for 20 min, then water for 10 min, and BGE for 20 min.
-
Between Runs: Flush with BGE for 2-3 minutes.
3. Experimental Procedure:
-
Set the desired capillary temperature (e.g., 25°C).
-
Fill vials with fresh BGE.
-
Perform the "between runs" conditioning flush.
-
Inject the sample using hydrodynamic or electrokinetic injection.
-
Apply the separation voltage (typically in the range of +20 to +30 kV).
-
Detect the analytes at an appropriate UV wavelength (e.g., 200-210 nm).
References
- 1. academic.oup.com [academic.oup.com]
- 2. Separation of enantiomers of ephedrine by capillary electrophoresis using cyclodextrins as chiral selectors: comparative CE, NMR and high resolution MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. Neutral and anionic cyclodextrins in capillary zone electrophoresis: enantiomeric separation of ephedrine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Improving Peak Resolution when Using Capillary Electrophoresis [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : Capillary Electrophoresis (CE) Troubleshooting Tips: [hplctips.blogspot.com]
- 11. Troubleshooting of Capillary Electrophoresis [m-pharmaguide.com]
- 12. bio-rad.com [bio-rad.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. dea.gov [dea.gov]
- 15. Improving repeatability of capillary electrophoresis—a critical comparison of ten different capillary inner surfaces and three criteria of peak identification - PMC [pmc.ncbi.nlm.nih.gov]
- 16. promega.es [promega.es]
- 17. Determination of ephedrine, theophylline and phenobarbital in a tablet dosage form by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ephedrine Hemihydrate Solution Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on preventing the degradation of ephedrine (B3423809) hemihydrate in solution through a series of frequently asked questions, troubleshooting guides, and validated experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of ephedrine hemihydrate in solution?
A1: The stability of this compound in solution is primarily influenced by four factors:
-
pH: Ephedrine is more stable in acidic to neutral conditions. The degradation rate of ephedrine increases as the pH rises, particularly in alkaline conditions (pH > 7).[1][2]
-
Oxidation: Ephedrine is susceptible to oxidation, which can be initiated by atmospheric oxygen (auto-oxidation), oxidizing agents like hydrogen peroxide, or metal ions.[3][4] This process can lead to the formation of degradation products such as methcathinone (B1676376).[4]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.[5][6] While some studies suggest it is relatively stable under specific photolytic conditions, protection from light is a standard precautionary measure.
-
Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[7] Conversely, storage at reduced temperatures (e.g., 4°C) enhances stability.[7][8][9]
Q2: What are the common degradation products of ephedrine?
A2: The primary degradation products depend on the degradation pathway:
-
Oxidation: The main oxidation product is methcathinone, formed by the oxidation of the secondary alcohol group to a ketone.[4][10][11]
-
Chlorination: In the presence of chlorine (e.g., sodium hypochlorite), degradation can proceed through dehydration, hydroxylation, deamination, and demethylation.[1][2]
-
Reaction with Aldehydes: Ephedrine can react with aldehydic impurities, for instance in solvents like diethyl ether, to form substituted oxazolidines.[6]
Q3: What is the optimal pH range for storing an aqueous solution of this compound?
A3: Based on kinetic studies, the degradation rate of ephedrine in the presence of an oxidizing agent like NaClO significantly decreases as the pH goes from 2.0 to 10.0.[1][2] For general stability, maintaining a neutral to slightly acidic pH is recommended. One stability study of ephedrine sulfate (B86663) (a salt of ephedrine) showed no significant pH change or degradation over 60 days when stored in a 0.9% sodium chloride solution.[8][9]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Solution develops a yellow/brown discoloration. | Oxidation: The solution has likely been exposed to atmospheric oxygen, metal ion contaminants, or oxidizing agents. | • Use Degassed Solvents: Prepare solutions using solvents that have been purged with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.• Add Antioxidants/Chelators: Consider adding a small concentration of an antioxidant or a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.• Nitrogen Gassing: Gassing the solution with nitrogen in combination with a citrate (B86180) buffer has been shown to be effective in reducing methcathinone formation.[4] |
| Loss of potency or appearance of unknown peaks in HPLC analysis. | Multiple Degradation Pathways: The degradation could be due to a combination of factors including pH shifts, temperature fluctuations, or light exposure. | • Verify pH: Check and adjust the pH of the solution to a neutral or slightly acidic range.• Control Temperature: Store solutions at recommended temperatures, typically refrigerated (2-8°C), unless otherwise specified.[8][9]• Protect from Light: Use amber vials or wrap containers in aluminum foil to prevent photodegradation.[5] |
| Precipitate forms in the solution upon storage. | Solubility Issues / pH Shift: The pH of the solution may have shifted, causing the free base or a salt to precipitate out of solution. | • Confirm Solvent and Concentration: Ensure the concentration of this compound does not exceed its solubility limit in the chosen solvent system.• Buffer the Solution: Use a suitable buffer system to maintain a stable pH where the compound is most soluble and stable. |
Experimental Protocols & Data
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally stress an this compound solution to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.
Objective: To evaluate the stability of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile mixture).
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1N HCl. Reflux the mixture at 60°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 500 µg/mL with the mobile phase.[5]
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 1M NaOH. Reflux the mixture at 60°C for 4 hours. Cool, neutralize with 1N HCl, and dilute to a final concentration of 500 µg/mL with the mobile phase.[5]
-
Oxidative Degradation: Mix 5 mL of the stock solution with 10 mL of 3% hydrogen peroxide. Keep the mixture at 60°C for 6 hours. Cool and dilute to a final concentration of 500 µg/mL with the mobile phase.[5]
-
Thermal Degradation: Place the drug substance in an oven at 105°C for 12 hours.[5] Prepare a sample solution from the stressed powder at a concentration of 500 µg/mL.
-
Photolytic Degradation: Expose the drug solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of near UV light in a photostability chamber.[5]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate and quantify ephedrine from its potential degradation products.
Objective: To quantify the concentration of ephedrine and resolve it from process impurities and degradation products.
| Parameter | Condition |
| HPLC Column | Hypersil Phenyl (250 mm x 4.6 mm, 5 µm)[5] or equivalent C18 column. |
| Mobile Phase | Buffer: Acetonitrile (95:5 v/v). The buffer is 10 mM potassium dihydrogen phosphate, with the pH adjusted to 3.0 using orthophosphoric acid.[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection Wavelength | 210 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25°C |
Quantitative Data: Summary of Forced Degradation Results
The following table summarizes typical results from forced degradation studies on related compounds like pseudoephedrine, indicating susceptibility to specific stressors.
| Stress Condition | Typical Degradation (%) | Observations |
| Acid Hydrolysis (1N HCl, 60°C) | Significant | Degradation is expected. |
| Base Hydrolysis (1M NaOH, 60°C) | Significant | Degradation is expected.[5] |
| Oxidation (3% H₂O₂, 60°C) | > 10% | Significant degradation observed, indicating susceptibility to oxidation.[3][5] |
| Thermal (Dry Heat, 105°C) | Moderate | Some degradation occurs.[5] |
| Photolytic (UV/Vis) | < 5% | Generally found to be stable, though protection is still recommended.[5] |
Note: Degradation percentages are illustrative and can vary based on the exact experimental conditions.
Visualizations
Logical Workflow for Troubleshooting Degradation
Caption: A troubleshooting flowchart for identifying causes of ephedrine degradation.
Ephedrine Oxidation Pathway
Caption: The primary oxidative degradation pathway of ephedrine to methcathinone.
Stability Study Experimental Workflow
Caption: Workflow for conducting a forced degradation stability study on ephedrine.
References
- 1. Aqueous chlorination of ephedrine: Kinetic, reaction mechanism and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Degradation of (--)-ephedrine in solution and during extraction with diethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of Ephedrine Sulfate at Ambient Temperature and 4 deg C in Polypropylene Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Optimization of Crystallization Conditions for Ephedrine Hemihydrate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the crystallization of ephedrine (B3423809) hemihydrate. It includes frequently asked questions for a foundational understanding and detailed troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is ephedrine hemihydrate and how does it differ from the anhydrous form?
Ephedrine can exist in multiple crystalline forms, including an anhydrous (water-free) state and as a hemihydrate. The hemihydrate form incorporates one water molecule for every two molecules of ephedrine.[1][2] The anhydrous material has a melting point of 34°C, while the hemihydrate has a slightly higher melting point of 40°C.[1][3] The presence of water can significantly influence the crystal packing and physical properties of the solid-state compound.
Q2: What are the key factors influencing the crystallization of this compound?
Several factors can impact the success and outcome of this compound crystallization. These include:
-
Solvent System: Ephedrine's solubility is dependent on the polarity of the solvent. It is soluble in water, alcohol, chloroform, and ether.[4][5] The choice of solvent will affect the supersaturation level and the rate of crystal growth.
-
Temperature: The solubility of ephedrine is temperature-dependent, generally increasing with higher temperatures.[6] Controlled cooling is a common method to induce crystallization.
-
pH: As a weak base with a pKa of 9.6, the pH of the solution can influence the solubility of ephedrine.[3][6]
-
Supersaturation: This is the driving force for crystallization and can be achieved by various methods such as cooling, solvent evaporation, or the addition of an anti-solvent.[7]
-
Impurities: The presence of impurities can inhibit crystal growth or affect the final crystal habit.
Q3: What is "crystal habit" and why is it important for this compound?
Crystal habit refers to the external shape of a crystal.[8][9] For pharmaceutical applications, the crystal habit can influence important properties such as powder flowability, filtration, and compressibility during tablet manufacturing.[9] For example, needle-like crystals (acicular) can lead to processing difficulties, whereas more uniform, block-like crystals are often preferred.[10]
Troubleshooting Guide
Problem: No crystals are forming after the solution has cooled.
-
Possible Cause 1: Insufficient Supersaturation. The solution may not be concentrated enough for crystals to nucleate and grow.
-
Solution:
-
Try to induce nucleation by scratching the inside of the glass vessel with a glass rod just below the surface of the solution.
-
Add a seed crystal of this compound to the solution to provide a template for crystal growth.
-
Slowly evaporate some of the solvent to increase the concentration of the solute.
-
If using a mixed solvent system, slowly add an anti-solvent (a solvent in which ephedrine is less soluble) to induce precipitation.
-
-
-
Possible Cause 2: Cooling too rapidly. Rapid cooling can sometimes lead to the formation of a supersaturated solution that is resistant to crystallization.
-
Solution: Reheat the solution until all the solute has dissolved and then allow it to cool more slowly. Insulating the container can help to slow the cooling rate.
-
Problem: The resulting crystals are very small or needle-like (acicular).
-
Possible Cause: High level of supersaturation leading to rapid nucleation. When nucleation occurs too quickly, a large number of small crystals form instead of a smaller number of large crystals.
-
Solution:
-
Decrease the rate of cooling to slow down the crystallization process.
-
Use a solvent system in which ephedrine is slightly more soluble to reduce the level of supersaturation.
-
Consider using a crystal growth inhibitor or additive that can modify the crystal habit.[10] This is an advanced technique and requires careful selection of the additive.
-
-
Problem: The product "oils out" instead of crystallizing.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute. If the solution becomes supersaturated at a temperature above the melting point of this compound (40°C), it may separate as a liquid phase.
-
Solution:
-
Choose a solvent with a lower boiling point.
-
Try to induce crystallization at a lower temperature by using a more concentrated solution.
-
-
-
Possible Cause 2: Presence of impurities. Impurities can interfere with the crystal lattice formation and promote oiling out.
-
Solution: Purify the ephedrine sample before crystallization. This can be done through techniques such as column chromatography or by forming a salt (e.g., ephedrine hydrochloride), recrystallizing the salt, and then converting it back to the free base.
-
Quantitative Data
Table 1: Physical and Chemical Properties of Ephedrine and its Forms
| Property | Ephedrine | This compound | Ephedrine Hydrochloride |
| Molecular Formula | C₁₀H₁₅NO | C₂₀H₃₂N₂O₃ | C₁₀H₁₅NO·HCl |
| Molecular Weight | 165.23 g/mol [4] | 348.5 g/mol [2] | 201.69 g/mol [5] |
| Melting Point | 34°C (anhydrous)[1] | 40°C[1][5] | 217-220°C[5][11] |
| Solubility | Soluble in water, alcohol, chloroform, ether[4][5] | - | Freely soluble in water, soluble in alcohol[11] |
| pKa | 9.6[3] | - | - |
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol provides a general framework for the recrystallization of this compound. The optimal solvent and conditions should be determined experimentally.
-
Solvent Selection: Choose an appropriate solvent or solvent mixture. Water or aqueous ethanol (B145695) are common starting points due to the polar nature of ephedrine.[6]
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature (e.g., by using a warm water bath). Stir until all the solid has dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote the formation of larger crystals, the cooling process can be further slowed by placing the flask in an insulated container. Subsequently, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum or in a desiccator. It is important to avoid high temperatures that could melt the crystals or remove the water of hydration.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for this compound crystallization.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. This compound | C20H32N2O3 | CID 67242163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ephedrine (PIM 209) [inchem.org]
- 4. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ephedrine [drugfuture.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Crystal morphological and habit investigations of crystalline drugs. II. Amobarbital, barbital and ephedrine hydrochloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of crystal habit on the pharmaceutical properties of active pharmaceutical ingredients - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. US20060078573A1 - Methods of modifying crystal habit - Google Patents [patents.google.com]
- 11. Ephedrine Hcl, Ephedrine Hcl Manufacturers, Suppliers,importers, exporters, wholesalers, CAS No 50-98-6, Taj API (Taj Pharmaceuticals Limited), India, [tajapi.com]
Technical Support Center: Addressing Matrix Effects in LC-MS Analysis of Ephedrine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of ephedrine (B3423809).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS analysis of ephedrine?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In the analysis of ephedrine, these effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[1] This interference is a significant challenge when analyzing complex biological samples like plasma, serum, or urine.[3][4] Endogenous components such as phospholipids (B1166683), salts, and metabolites are common causes of matrix effects.[3][5]
Q2: What are the most common sources of matrix effects in ephedrine analysis?
A2: For biological samples, phospholipids are a notorious source of matrix effects, particularly ion suppression in electrospray ionization (ESI).[5][6][7] These molecules are abundant in plasma and serum and can co-extract with ephedrine during sample preparation.[5] Other sources include salts, endogenous metabolites, and formulation excipients in pharmaceutical products.[3] The type and magnitude of the matrix effect can vary significantly between different biological matrices, such as urine and plasma.[3]
Q3: How can I assess the extent of matrix effects in my ephedrine assay?
A3: The post-extraction spike method is a widely accepted approach to quantify matrix effects. This involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration.[2][8] The matrix effect is calculated as the ratio of these two peak areas, multiplied by 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]
Q4: Is the use of a stable isotope-labeled internal standard (SIL-IS) effective in compensating for matrix effects?
A4: Yes, using a stable isotope-labeled internal standard, such as ephedrine-d3 or ephedrine-d5, is a highly effective strategy to compensate for matrix effects.[9][10] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[11] By calculating the peak area ratio of the analyte to the SIL-IS, variability introduced by matrix effects can be significantly minimized, leading to more accurate and precise quantification.[9][11]
Q5: Which sample preparation technique is the most effective for minimizing matrix effects for ephedrine?
A5: The choice of sample preparation technique depends on the sample matrix, required sensitivity, and throughput needs. Here is a general comparison:
-
Protein Precipitation (PPT): This method is simple and fast but often yields the least clean extract, which can result in significant matrix effects.[7][11]
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner extract than PPT by partitioning ephedrine into an immiscible organic solvent. It is more time-consuming and requires careful optimization of solvents and pH.[4][11]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components, providing the cleanest extracts and minimizing matrix effects.[11][12][13] However, it is the most complex and costly method to develop.[11]
-
Phospholipid Removal Plates: These are specialized SPE plates that selectively remove phospholipids, a major source of matrix effects in plasma and serum samples.[5][6][7][14]
Q6: Can simply diluting the sample reduce matrix effects?
A6: Yes, sample dilution can be a straightforward and effective method to reduce the concentration of interfering matrix components, thereby lessening their impact on ephedrine ionization.[11] This approach is often suitable for matrices like urine. However, it may not be appropriate for all analyses, particularly if the concentration of ephedrine is low, as dilution can compromise the method's sensitivity.[11]
Troubleshooting Guide
Problem: Poor Reproducibility and Inconsistent Peak Areas for Ephedrine
This is a common symptom of variable matrix effects between samples. Follow this workflow to diagnose and mitigate the issue.
Caption: Troubleshooting workflow for inconsistent ephedrine peak areas.
Data Summary: Sample Preparation Techniques
The following table summarizes quantitative data on recovery and matrix effects for ephedrine using different sample preparation methods in human plasma.
| Sample Preparation Method | Analyte | Concentration (ng/mL) | Average Recovery (%) | Average Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Ephedrine | 0.6 | 73.31 | 102.15 | [15] |
| 10 | 76.09 | 101.52 | [15] | ||
| 40 | 75.33 | 100.48 | [15] | ||
| Pseudoephedrine | 0.6 | 71.44 | 105.17 | [15] | |
| 10 | 72.97 | 101.60 | [15] | ||
| 40 | 72.58 | 102.33 | [15] |
Note: Matrix effect values around 100% indicate minimal ion suppression or enhancement.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol details the steps to quantify the impact of the matrix on the ionization of ephedrine.
Caption: Workflow for the post-extraction spike experiment.
Protocol 2: Sample Preparation of Plasma using Liquid-Liquid Extraction (LLE)
This protocol provides a general methodology for extracting ephedrine from plasma samples.
-
Sample Aliquoting : Transfer a known volume (e.g., 100 µL) of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Addition : Add the internal standard (e.g., ephedrine-d3) to each sample.
-
Alkalinization : Add a basic solution (e.g., 1M NaOH) to adjust the sample pH to >10. This ensures ephedrine is in its free base form.
-
Extraction Solvent Addition : Add an appropriate volume (e.g., 1 mL) of a water-immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE)).
-
Vortexing : Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction.
-
Centrifugation : Centrifuge the samples (e.g., at 10,000 x g for 5 minutes) to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried extract in a suitable volume of the mobile phase.
-
Analysis : The sample is now ready for injection into the LC-MS system.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the matrix effect of different sample matrices for 33 pharmaceuticals by post-column infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. news-medical.net [news-medical.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. longdom.org [longdom.org]
- 13. Solid-phase extraction cleanup and liquid chromatography with ultraviolet detection of ephedrine alkaloids in herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. waters.com [waters.com]
- 15. A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficiency of ephedrine extraction from plant material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of ephedrine (B3423809) extraction from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for extracting ephedrine from plant material?
A1: Ephedrine extraction methods can be broadly categorized into traditional and modern techniques.
-
Traditional Solvent Extraction: This conventional method involves soaking dried and powdered plant material (like Ephedra sinica) in a suitable solvent, such as ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297), for several hours or even days.[1][2] The mixture is then filtered to separate the liquid extract from the solid plant residue, and the solvent is evaporated to yield the crude ephedrine extract.[1]
-
Modern Extraction Techniques: These methods offer significant advantages in terms of efficiency, selectivity, and reduced extraction time.[3] They include:
-
Supercritical Fluid Extraction (SFE): Uses a supercritical fluid, typically carbon dioxide (CO₂), as the extracting agent.[1] The high diffusivity and tunable selectivity of supercritical CO₂ allow for effective penetration into the plant matrix and efficient, targeted extraction.[3]
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process by enhancing mass transfer.[3] This method significantly reduces extraction time compared to traditional techniques.[3]
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt plant cell walls, facilitating the release of ephedrine into the solvent.[3][4] This technique is known for increasing the extraction yield.[3]
-
Q2: How does pH influence the efficiency of ephedrine extraction?
A2: The pH of the extraction solution is a critical factor. Ephedrine is an alkaloid, and its solubility changes with pH. In alkaline conditions (pH 8-14), ephedrine exists in its free base form, which is more soluble in organic solvents.[4][5] Adjusting the pH to a range of 12-13 has been shown to be optimal for maximizing the extraction rate when using solvents like ethyl acetate.[6] This is because the solubility of ephedrine in water is greatly reduced under alkaline conditions, while its solubility in the organic phase increases.[6]
Q3: What are the most effective solvents for ephedrine extraction?
A3: The choice of solvent is crucial for efficient extraction. Polar solvents are generally used to extract alkaloids like ephedrine.[2]
-
Ethanol and Methanol: These are commonly used solvents effective at dissolving ephedrine from the plant matrix.[1][7]
-
Ethyl Acetate: This solvent has been shown to yield a high extraction rate, exceeding 84% under optimal conditions.[6] It is also considered a less toxic alternative to solvents like chloroform.[6]
-
Water: Can be used, especially in initial extraction steps, sometimes acidified or made alkaline to improve efficiency.[2][8]
-
Supercritical CO₂: Used in SFE, it is highly effective, especially when modified with a co-solvent.[3][9]
Q4: How do modern extraction techniques like SFE, MAE, and UAE compare to traditional methods in terms of yield?
A4: Modern extraction techniques generally demonstrate the potential for higher yields compared to traditional solvent extraction.[3]
-
SFE: The high diffusivity of supercritical fluids allows for deeper penetration into the plant matrix, enabling more complete recovery of ephedrine.[3]
-
MAE: Rapid heating enhances the mass transfer of ephedrine to the solvent and reduces extraction time, which helps prevent the degradation of the compound and contributes to a higher yield.[3]
-
UAE: The disruption of plant cells by ultrasonic waves releases more ephedrine into the solvent, resulting in an increased yield.[3] One study reported an extraction efficiency of over 95% using an ultrasonic-assisted method combined with resin purification.[4]
Q5: What purification techniques are used after initial extraction?
A5: After the initial extraction, the crude extract contains impurities that need to be removed. Common purification techniques include:
-
Acid-Base Extraction: This involves adjusting the pH of the extract to selectively move the ephedrine between aqueous and organic phases, thus separating it from impurities.[7]
-
Recrystallization: The crude ephedrine is dissolved in a suitable solvent and allowed to crystallize slowly, leaving impurities behind in the solution.[7][10]
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) and column chromatography are highly effective for separating ephedrine from other alkaloids and impurities based on their chemical properties.[3][7]
-
Ion-Exchange Resins: Weakly acidic cation exchange resins and macroporous resins can be used to separate ephedrine from other components like tannins with high efficiency.[4][11][12]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Question | Answer / Troubleshooting Step |
| Is the plant material properly prepared? | Ensure the plant material is thoroughly dried and ground into a fine powder (particle size ≤ 5 mm is suggested).[10][11] This increases the surface area for solvent contact and improves extraction efficiency.[10] |
| Is the pH of the extraction medium optimal? | For solvent extraction, ensure the solution is alkaline. The extraction rate of ephedrine increases rapidly in the pH range of 8 to 10 and continues to increase slightly up to pH 14.[6] A pH range of 12-13 is often recommended as optimal.[6] |
| Are you using an appropriate solvent and solid-to-liquid ratio? | Polar solvents like ethanol, methanol, or ethyl acetate are effective.[2] The ratio of solvent to plant material should be optimized; a higher ratio can increase the extraction yield.[13] For example, one study found a liquid-to-solid ratio of 15 ml/g to be optimal.[14] |
| Is the extraction time and temperature sufficient? | For traditional methods, extraction can take several hours to days.[1] Modern methods like MAE and UAE can significantly reduce this time.[3] For MAE, optimizing microwave power and time is crucial.[3] For reflux extraction, a time of around 2.3 hours has been found to be effective.[14] |
| Have you considered a multi-stage extraction? | Performing the extraction in multiple stages can significantly increase the yield. A three-stage extraction process has been shown to isolate ephedrine almost completely, with a yield of 99.10% compared to 84.06% for a single stage.[6] |
Issue 2: Extract Contains High Levels of Impurities
| Question | Answer / Troubleshooting Step |
| How can I improve the selectivity of my extraction? | Modern techniques offer better selectivity. In SFE, you can fine-tune the pressure and temperature to preferentially extract ephedrine.[3] In MAE, using lower microwave power and shorter extraction times may improve selectivity.[3] |
| Are there pre-extraction steps to remove impurities? | Some protocols suggest an initial extraction with a non-polar solvent like petroleum ether to remove fats and waxes before the main extraction.[15] |
| Is an acid-base cleanup being performed correctly? | After the initial extraction, an acid-base extraction can purify the ephedrine. By converting ephedrine to its salt form (soluble in water) and then back to its free base form (soluble in an organic solvent), many impurities can be removed.[5][7] |
| Have you considered using resin purification? | Passing the extract through a macroporous or cation exchange resin column can effectively separate ephedrine from impurities like tannins, with reported extraction efficiencies reaching over 95%.[4] |
Issue 3: Difficulty Separating Ephedrine from its Diastereomer, Pseudoephedrine
| Question | Answer / Troubleshooting Step |
| Can extraction methods selectively isolate ephedrine over pseudoephedrine? | Yes, certain advanced methods can achieve this. Supercritical Fluid Extraction (SFE) using CO₂ modified with diethylamine (B46881) in methanol has been shown to more readily extract ephedrine than pseudoephedrine.[9] |
| What post-extraction techniques can separate these isomers? | High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique capable of separating ephedrine and pseudoephedrine.[16] Capillary Electrophoresis (CE) is another method that can achieve baseline separation of the two components, with an optimal buffer pH of 9.5.[17] |
Quantitative Data Summary
Table 1: Optimal Parameters for Different Extraction Methods
| Method | Parameter | Optimal Value | Resulting Yield / Content | Source |
| Solvent Extraction (Ethyl Acetate) | pH | 12-13 | >99% (with 3-stage extraction) | [6] |
| Shaking Time | 2.0 min | [6] | ||
| Phase Ratio (Solvent:Aqueous) | 1:1 | [6] | ||
| Reflux & Ultrasound-Assisted | Ethanol Concentration | 40% vol | 11.338% ephedrine content | [14] |
| Liquid-Solid Ratio | 15 ml/g | [14] | ||
| Reflux Time | 2.3 h | [14] | ||
| Ultrasonic Time | 10.5 min | [14] | ||
| Ultrasound-Assisted (Aqueous) | Solvent | Water | Purity improved from 4.9% to >90% | [11] |
| Frequency / Power | 20 KHz / 50W | Recovery rate: 96% | [11] | |
| Time | 30 min | [11] | ||
| Supercritical Fluid Extraction (SFE) | Modifier | Methanol with 10% (v/v) diethylamine | Showed greater enhancement of SFE efficiency than other modifiers | [9] |
Experimental Protocols
Protocol 1: Traditional Solvent Extraction
-
Preparation of Plant Material: Harvest and thoroughly dry the Ephedra plant material. Grind the dried material into a coarse powder.[10][15]
-
Initial Defatting (Optional): Extract the powder with petroleum ether in a Soxhlet apparatus to remove fats and other non-polar impurities. Discard the ether extract and dry the plant material (marc).[15]
-
Alkalinization: Moisten the marc with a dilute ammonia (B1221849) or sodium carbonate solution to convert ephedrine salts into the free base.[5][15]
-
Extraction: Add a polar solvent such as ethanol or methanol to the alkalinized marc.[2][10] Stir the mixture thoroughly and allow it to soak for several hours to ensure complete extraction.[1][10]
-
Filtration: Separate the liquid extract from the solid plant residue using a funnel with filter paper or a Buchner funnel under vacuum.[10]
-
Evaporation: Transfer the filtered extract to a rotary evaporator and evaporate the solvent under reduced pressure and controlled temperature to avoid degradation of the ephedrine.[1][5] The result is a concentrated, crude ephedrine extract.
Protocol 2: Ultrasound-Assisted Extraction (UAE) with Resin Purification
-
Preparation and Extraction: Pulverize 25g of Ephedra herb (particle size ≤ 5 mm).[4][11] Add 100 ml of water and perform ultrasonic extraction for 30 minutes (e.g., at 20 kHz, 50W).[11]
-
Filtration: Filter the mixture to remove the solid plant residue.[11]
-
pH Adjustment: Adjust the pH of the filtered leaching solution to between 8 and 14 using a NaOH solution.[4] A pH of 9 was used in one specific example.[11]
-
Resin Adsorption: Pass the pH-adjusted filtrate through a prepared weakly acidic cation exchange resin column (e.g., D151) or a macroporous resin column (e.g., Amberlite XAD-7).[4][11]
-
Elution: After adsorption is complete, elute the ephedrine from the resin using a solution of dilute hydrochloric acid (e.g., 0.01N HCl) or a mixture of HCl and an organic solvent.[4][11]
-
Concentration and Crystallization: Concentrate the eluent under reduced pressure to obtain ephedrine hydrochloride crystals.[4] The eluted resin can be rinsed with an organic solvent and reused.[4]
Visualizations
Caption: General workflow for ephedrine extraction from plant material.
Caption: Workflow for Supercritical Fluid Extraction (SFE) of ephedrine.
Caption: Troubleshooting flowchart for addressing low ephedrine extraction yield.
References
- 1. Unlocking the Power of Nature: A Comprehensive Guide to Ephedrine Extraction from Plants [plantextractwholesale.com]
- 2. I want to extract ephedrine from the ephedra plant, what kind of solvent .. [askfilo.com]
- 3. Innovations in Extraction: Modern Techniques for Ephedrine Isolation [greenskybio.com]
- 4. CN1186312C - Method for separating and purifying ephedrine by using weak acid cation exchange resin and macroporous resin - Google Patents [patents.google.com]
- 5. How can you concentrate an extract to isolate ephedrine? | Filo [askfilo.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Ephedrine Extraction: A Scientific Breakdown of the Process [greenskybio.com]
- 8. Ephedrine extracting method - Eureka | Patsnap [eureka.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. From Plant to Potency: A Step-by-Step Guide to Ephedrine Extraction [plantextractwholesale.com]
- 11. CN1600777A - A new method for large-scale extraction of ephedra alkaloids - Google Patents [patents.google.com]
- 12. Ephedrine alkaloids-free Ephedra Herb extract: a safer alternative to ephedra with comparable analgesic, anticancer, and anti-influenza activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Optimum conditions of extracting ephedrine from Ephedra sinica by response surface methodology based on the HPLC determination [manu61.magtech.com.cn]
- 15. Extraction, isolation & estimation of ephedrine | PPTX [slideshare.net]
- 16. Navigating the Legal Landscape: A Guide to Ethically Extracting Ephedrine from Plant Sources [greenskybio.com]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Refinement of Ephedrine Hydrochloride to Hemihydrate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the conversion of ephedrine (B3423809) hydrochloride to its hemihydrate form.
Frequently Asked Questions (FAQs)
Q1: What is the key difference between ephedrine hydrochloride and ephedrine hemihydrate?
A1: The primary difference lies in their chemical composition and physical properties. Ephedrine hydrochloride is the salt form of ephedrine, which is highly soluble in water. This compound is a crystalline form of the free base of ephedrine that contains one molecule of water for every two molecules of ephedrine. Anhydrous ephedrine base readily absorbs atmospheric moisture to form this hemihydrate.[1]
Q2: What are the typical applications for this compound in research and development?
A2: this compound, as a purified form of the free base, is often used in the development of various pharmaceutical formulations where the hydrochloride salt may be less suitable. It is also a critical intermediate in the synthesis of other chiral compounds and in pharmacological studies requiring the free base form of the molecule.
Q3: What are the common impurities encountered during this conversion?
A3: The most common impurity is pseudoephedrine, a diastereomer of ephedrine. Other potential impurities can arise from the initial synthesis of ephedrine, including unreacted starting materials or byproducts. During the conversion from hydrochloride to hemihydrate, incomplete conversion or side reactions can also introduce impurities. Inadequate purification may result in the presence of residual solvents or excess water.
Q4: How can I confirm the successful conversion to this compound?
A4: Successful conversion can be confirmed through various analytical techniques. Melting point analysis is a straightforward method, as this compound has a distinct melting point of around 40°C.[1] Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the functional groups and structural features of the hemihydrate and differentiate it from the hydrochloride salt. High-Performance Liquid Chromatography (HPLC) is suitable for assessing the purity of the final product and quantifying any residual ephedrine hydrochloride or other impurities.
Q5: What is the expected yield for the conversion of ephedrine hydrochloride to hemihydrate?
A5: The yield can vary significantly depending on the efficiency of the basification, extraction, and crystallization steps. With optimized protocols, yields can be expected to be in the range of 85-95%. Losses can occur during the liquid-liquid extraction and filtration steps.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete conversion of ephedrine hydrochloride to the free base. 2. Inefficient extraction of the free base from the aqueous solution. 3. Loss of product during filtration or transfer steps. 4. Suboptimal crystallization conditions (e.g., temperature, solvent). | 1. Ensure the pH of the aqueous solution is sufficiently alkaline (pH > 11) to fully deprotonate the ephedrine hydrochloride. 2. Use a suitable organic solvent for extraction (e.g., diethyl ether, toluene) and perform multiple extractions to maximize recovery. 3. Handle the product carefully, especially during filtration and drying, to minimize mechanical losses. 4. Optimize the crystallization temperature and consider using a seed crystal to induce crystallization. |
| Product is an Oil or Fails to Crystallize | 1. Presence of impurities that inhibit crystallization. 2. Excess residual solvent. 3. Incorrect water content for hemihydrate formation. | 1. Purify the crude ephedrine base using techniques like column chromatography before attempting crystallization. 2. Ensure the organic solvent is thoroughly removed under reduced pressure. 3. Anhydrous ephedrine will readily absorb atmospheric moisture to form the hemihydrate. If the product is oily, allowing it to stand in a controlled humidity environment may induce crystallization. |
| Final Product has a Low Melting Point | 1. Presence of impurities, particularly pseudoephedrine. 2. The product may be the anhydrous form, which has a lower melting point (around 34°C).[1] | 1. Recrystallize the product to improve its purity. 2. Expose the product to a controlled amount of moisture to facilitate the formation of the more stable hemihydrate, which has a melting point of approximately 40°C.[1] |
| Presence of Pseudoephedrine in the Final Product | 1. Isomerization of ephedrine to pseudoephedrine during the process, potentially catalyzed by acidic or basic conditions at elevated temperatures. 2. The starting ephedrine hydrochloride already contained pseudoephedrine as an impurity. | 1. Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures. 2. Use a highly pure starting material. If the starting material contains pseudoephedrine, a purification step such as fractional crystallization of a suitable salt (e.g., oxalate) may be necessary before conversion to the hemihydrate. |
Experimental Protocols
Protocol 1: Conversion of Ephedrine Hydrochloride to Ephedrine Free Base
-
Dissolution: Dissolve ephedrine hydrochloride in deionized water to a concentration of approximately 10-15% (w/v).
-
Basification: While stirring, slowly add a 10% (w/v) aqueous solution of sodium hydroxide (B78521) or potassium carbonate until the pH of the solution is greater than 11. This will precipitate the ephedrine free base as an oil or a fine suspension.
-
Extraction: Transfer the alkaline aqueous solution to a separatory funnel. Extract the ephedrine free base with a suitable organic solvent such as diethyl ether or toluene. Perform the extraction three times, using a volume of organic solvent that is approximately one-third of the aqueous phase volume for each extraction.
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate (B86663) or magnesium sulfate to remove any residual water.
-
Solvent Removal: Filter the dried organic solution to remove the drying agent. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude ephedrine free base as an oil or a waxy solid.
Protocol 2: Refinement of Ephedrine Free Base to Hemihydrate by Recrystallization
-
Dissolution: Dissolve the crude ephedrine free base obtained from Protocol 1 in a minimal amount of a suitable solvent mixture. A mixture of a polar solvent in which ephedrine is soluble (e.g., ethanol) and a non-polar solvent in which it is less soluble (e.g., petroleum ether) is often effective.
-
Crystallization: Slowly add the non-polar solvent to the solution at room temperature until turbidity is observed.
-
Cooling: Cool the solution slowly in an ice bath to induce crystallization. The formation of the hemihydrate will occur as the anhydrous base crystallizes in the presence of residual water from the atmosphere or the solvent. Anhydrous ephedrine readily absorbs water to form the stable hemihydrate.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Drying: Wash the crystals with a small amount of the cold non-polar solvent and then dry them in a desiccator at room temperature. The final product should be the crystalline this compound.
Data Presentation
Table 1: Physical Properties of Ephedrine Forms
| Property | Ephedrine Hydrochloride | Anhydrous Ephedrine | This compound |
| Molecular Formula | C₁₀H₁₅NO·HCl | C₁₀H₁₅NO | (C₁₀H₁₅NO)₂·H₂O |
| Molecular Weight | 201.7 g/mol | 165.23 g/mol | 348.48 g/mol |
| Melting Point | 217-220 °C | ~34 °C[1] | ~40 °C[1] |
| Solubility in Water | Freely soluble | Sparingly soluble | Sparingly soluble |
Mandatory Visualizations
Caption: Experimental workflow for the conversion of ephedrine hydrochloride to this compound.
Caption: Logical troubleshooting guide for the refinement of this compound.
References
Validation & Comparative
A Comparative Guide to HPLC Methods for Determining Ephedrine Enantiomeric Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical aspect of quality control for ephedrine (B3423809), a chiral sympathomimetic amine used in various pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for this purpose. This guide provides a comparative overview of validated HPLC methods for assessing the enantiomeric purity of ephedrine, supported by experimental data to aid researchers in selecting the most suitable approach for their specific needs.
Comparison of Validated HPLC Methods
The choice of an HPLC method for ephedrine enantiomeric analysis is primarily dictated by the stationary phase. This guide compares three common approaches: Chiral Stationary Phase (CSP) HPLC, Reversed-Phase HPLC with a chiral mobile phase additive, and Reversed-Phase HPLC with dual optical rotation and UV detection.
| Parameter | Method A: Chiral Stationary Phase (CSP) HPLC | Method B: Reversed-Phase HPLC with Chiral Mobile Phase Additive | Method C: Reversed-Phase HPLC with Dual Optical Rotation/UV Detection |
| Principle | Enantiomers are separated based on their differential interactions with a chiral stationary phase. | A chiral selector is added to the mobile phase to form transient diastereomeric complexes with the enantiomers, which are then separated on an achiral stationary phase. | Enantiomeric purity is determined by measuring both the optical rotation and UV absorbance of the eluting compounds from an achiral column.[1] |
| Stationary Phase | e.g., Chiralpak AD-H, Lux 3 µm AMP, Chiral-CD[2][3][4] | e.g., C18 | Achiral C18 |
| Mobile Phase | Typically a mixture of an alkane (e.g., hexane (B92381) or heptane) and an alcohol (e.g., ethanol (B145695) or isopropanol), with a small amount of an amine modifier (e.g., diethylamine). | An aqueous buffer with an organic modifier (e.g., acetonitrile (B52724) or methanol) containing a chiral selector (e.g., a cyclodextrin (B1172386) derivative). | A reversed-phase mobile phase, such as a mixture of methanol, sodium lauryl sulfate, and triethylamine (B128534).[5] |
| Resolution (R) | Generally provides baseline resolution (R > 2) between enantiomers.[2][4] | Resolution is dependent on the concentration and type of chiral selector. | Not applicable for direct enantiomeric separation on the column. |
| Linearity (r²) | Typically > 0.99[4] | > 0.99 | Correlation coefficient of 0.9997 for log(optical rotation response) vs. log(concentration).[1] |
| Limit of Detection (LOD) | 0.04% for the minor enantiomer[4] | Dependent on the detector and chiral selector. | 1.0 µg[1] |
| Limit of Quantification (LOQ) | 0.16% for the minor enantiomer[4] | Dependent on the detector and chiral selector. | Not explicitly stated, but quantifiable at low µg levels. |
| Precision (%RSD) | < 2%[4] | Typically < 2% | Enantiomeric purities were determined to +/- 0.4% (95% confidence level).[1] |
| Advantages | High selectivity and resolution, direct separation.[2] | Utilizes common and less expensive achiral columns. | Does not require a chiral column and can be more economical in terms of material.[1] |
| Disadvantages | Chiral columns are more expensive and can have a shorter lifespan. | Method development can be more complex due to the need to optimize the chiral selector concentration. | Requires a specialized detector (chiral detector/polarimeter) in-line with a UV detector. |
Experimental Protocols
Method A: Chiral Stationary Phase (CSP) HPLC
This method utilizes a column with a chiral stationary phase to directly separate the ephedrine enantiomers.
Chromatographic Conditions:
-
Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A suitable mixture of n-hexane, ethanol, and diethylamine. The exact ratio should be optimized for best resolution.
-
Flow Rate: 2.0 mL/min[4]
-
Column Temperature: 25°C[4]
-
Detection: UV at 254 nm[4]
-
Injection Volume: 20 µL
Sample Preparation:
Dissolve the ephedrine sample in the mobile phase to a final concentration within the linear range of the method (e.g., 0.02 to 0.1 mg/mL for the impurity).[4] Filter the solution through a 0.45 µm syringe filter before injection.
Method C: Reversed-Phase HPLC with Dual Optical Rotation/UV Detection
This method employs a standard reversed-phase column and relies on the detection system to determine enantiomeric purity.[1]
Chromatographic Conditions:
-
Column: Achiral C18 column.
-
Mobile Phase: A reversed-phase eluent, for example, a mixture of MeOH, 49.8 mM Sodium Lauryl Sulfate (SLS), and 0.4% triethylamine (ET3N), with the pH adjusted to 2.20.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: An in-line optical rotation detector followed by a UV detector.
-
Injection Volume: 20 µL.
Sample Preparation:
Prepare standard and unknown samples in the mobile phase. The concentration should be within the validated range of the method (e.g., 0.06-10 mg/mL).[1]
Experimental Workflow
The following diagram illustrates the general workflow for the validation of an HPLC method for determining the enantiomeric purity of ephedrine.
Caption: General workflow for HPLC method validation of ephedrine enantiomeric purity.
References
- 1. Determination of enantiomeric purity of ephedrine and pseudoephedrine by high-performance liquid chromatography with dual optical rotation/UV absorbance detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Ephedrine and Pseudoephedrine Enantiomers | Phenomenex [phenomenex.com]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
A Comparative Pharmacological Analysis of Ephedrine and Pseudoephedrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the pharmacological properties of ephedrine (B3423809) and pseudoephedrine. Both are sympathomimetic amines with significant clinical applications, yet they exhibit distinct pharmacological profiles that influence their therapeutic uses and side-effect profiles. This analysis is supported by experimental data to facilitate objective comparison.
Mechanism of Action
Ephedrine and pseudoephedrine exert their effects through a combination of direct and indirect actions on the adrenergic system. Ephedrine is considered a mixed-acting sympathomimetic, meaning it both directly activates adrenergic receptors and stimulates the release of endogenous norepinephrine (B1679862) from presynaptic nerve terminals.[1] Pseudoephedrine, conversely, is primarily an indirectly acting sympathomimetic agent, with its principal mechanism being the displacement of norepinephrine from storage vesicles in presynaptic neurons.[2]
Receptor Binding Affinity
The affinity of ephedrine and pseudoephedrine for various adrenergic receptor subtypes underpins their distinct physiological effects. While comprehensive comparative binding data from a single study is limited, the available information indicates key differences in their receptor interaction profiles. Ephedrine generally shows a higher affinity for β-adrenergic receptors, whereas pseudoephedrine is more selective for α-adrenergic receptors.[1]
| Receptor Subtype | Ephedrine (Ki/IC50/EC50) | Pseudoephedrine (Ki/IC50) | Notes |
| α1-Adrenergic | Antagonist activity observed | Ki: 33 µM (as (-)-pseudoephedrine) | (-)-pseudoephedrine binds with greater affinity than (+)-pseudoephedrine. |
| α2-Adrenergic | Antagonist activity observed | Ki: 6.4 µM (as (-)-pseudoephedrine) | (-)-pseudoephedrine binds with greater affinity than (+)-pseudoephedrine. |
| β-Adrenergic | Agonist activity | IC50: 213 µM (β2, as (-)-pseudoephedrine) | Ephedrine has a higher affinity for β-receptors compared to pseudoephedrine. |
Pharmacokinetics
The pharmacokinetic profiles of ephedrine and pseudoephedrine exhibit notable differences that influence their clinical application and dosing regimens. The following table summarizes key pharmacokinetic parameters in humans.
| Parameter | Ephedrine | Pseudoephedrine |
| Bioavailability (Oral) | ~88%[3] | ~100%[4] |
| Time to Peak Plasma Concentration (Tmax) (Oral) | ~1.8 hours[3] | 1-4 hours[2] |
| Elimination Half-life (t½) | ~6 hours[3][5] | 5.4 - 8 hours[4] |
| Metabolism | Metabolized to norephedrine[3][5] | Not extensively metabolized[4] |
| Excretion | Primarily renal[3][5] | Primarily renal[4] |
Experimental Protocols
Competitive Radioligand Binding Assay for Adrenergic Receptors
This protocol outlines a method to determine the binding affinity (Ki) of ephedrine and pseudoephedrine for adrenergic receptor subtypes.
a. Membrane Preparation:
-
Tissues (e.g., rat cerebral cortex) or cultured cells expressing the target adrenergic receptor subtype are homogenized in an ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard method (e.g., Bradford assay).
b. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the prepared cell membranes, a specific radioligand for the receptor subtype of interest (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2, [125I]-Iodocyanopindolol for β receptors) at a concentration close to its Kd, and varying concentrations of the unlabeled test compound (ephedrine or pseudoephedrine).
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known antagonist for the target receptor (e.g., phentolamine (B1677648) for α receptors, propranolol (B1214883) for β receptors).
-
The plate is incubated at room temperature for a sufficient time to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates bound from free radioligand.
-
The filters are washed with ice-cold assay buffer.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
c. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Pharmacokinetic Study in Human Volunteers
This protocol describes a typical design for a clinical study to determine the pharmacokinetic parameters of orally administered ephedrine and pseudoephedrine.
a. Study Design:
-
A randomized, crossover study design is employed with a sufficient number of healthy human volunteers.
-
Subjects receive a single oral dose of ephedrine or pseudoephedrine, followed by a washout period before receiving the other compound.
b. Sample Collection:
-
Blood samples are collected into heparinized tubes at predose and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
c. Sample Analysis (LC-MS/MS Method):
-
Sample Preparation: A liquid-liquid extraction is performed on the plasma samples. An internal standard (e.g., a deuterated analog of the analyte) is added to the plasma, followed by an extraction solvent. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.[6]
-
Chromatographic Separation: The extracted samples are injected into a liquid chromatography system equipped with a C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) is used to separate the analytes.[6]
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for ephedrine, pseudoephedrine, and the internal standard.[6]
d. Pharmacokinetic Analysis:
-
Plasma concentration-time data for each subject are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
Signaling Pathways
Ephedrine and pseudoephedrine exert their effects by modulating the signaling pathways of adrenergic receptors, which are G-protein coupled receptors (GPCRs). The primary pathways are depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Influence of intravenously administered ephedrine on splanchnic haemodynamics and clearance of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. A Pharmacokinetic Study of Ephedrine and Pseudoephedrine after Oral Administration of Ojeok-San by Validated LC-MS/MS Method in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Ephedrine: GC-MS vs. LC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ephedrine (B3423809) and its related compounds is critical in various fields, from clinical toxicology and forensic analysis to pharmaceutical quality control and anti-doping efforts. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: GC-MS and LC-MS for Ephedrine Quantification
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Sample Volatility | Requires analytes to be volatile and thermally stable, often necessitating derivatization for polar compounds like ephedrine. | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. |
| Sample Preparation | Typically involves extraction (liquid-liquid or solid-phase) and a mandatory derivatization step to improve volatility and chromatographic properties.[1][2] | Often simpler, ranging from "dilute-and-shoot" to protein precipitation or solid-phase extraction.[3][4] |
| Selectivity & Sensitivity | Good selectivity and sensitivity, though derivatization can introduce complexity. | Generally offers high selectivity and sensitivity, particularly with tandem MS (MS/MS). |
| Matrix Effects | Less susceptible to ion suppression/enhancement compared to ESI-based LC-MS.[1][2] | Can be prone to matrix effects from co-eluting compounds, which may affect ionization efficiency.[1][2] |
| Run Time | Chromatographic runs can be longer, and sample preparation adds to the overall time. | Can offer faster analysis times, especially with modern UHPLC systems.[4] |
| Common Applications | Historically a gold standard in anti-doping and forensic toxicology.[4] | Increasingly the method of choice due to its high sensitivity, specificity, and simpler sample preparation.[1][2] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Ephedrine in Urine
This protocol is a synthesized example based on common practices in the field.[1][2][5]
-
Sample Preparation (Extraction and Derivatization):
-
To 2.5 mL of urine, add an internal standard (e.g., 25 µL of levallorphane at 100 µg/mL).
-
Alkalinize the sample by adding 0.5 mL of KOH.
-
Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl ether).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a derivatizing agent. A common procedure involves a two-step derivatization, for instance, with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) followed by N-methyl-bis-trifluoroacetamide (MBTFA), and heating to ensure complete reaction.[1][2]
-
-
GC-MS Analysis:
-
Injection: Inject 1-3 µL of the derivatized sample into the GC.
-
GC Column: A non-polar capillary column, such as an HP-5 (5% phenyl methyl siloxane), is typically used.[6]
-
Oven Temperature Program: A temperature gradient is employed to separate the analytes. For example, start at 95°C, then ramp to 270°C at a rate of 10°C/min.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode at 70 eV. Data can be acquired in full-scan mode or, for higher sensitivity and specificity, in Selective Ion Monitoring (SIM) mode, targeting characteristic ions of the derivatized ephedrine.[2][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Ephedrine in Urine
This protocol represents a typical "dilute-and-shoot" method, valued for its simplicity and high throughput.[3][4]
-
Sample Preparation:
-
For a simple and rapid approach, a "dilute-and-shoot" method can be employed. This involves diluting the urine sample (e.g., 10-fold) with a solution containing a deuterated internal standard (e.g., ephedrine-d3).[3]
-
Alternatively, for cleaner samples, protein precipitation can be performed. To 200 µL of urine, add 800 µL of acetonitrile (B52724). Vortex and centrifuge to pellet the precipitated proteins.[7]
-
The supernatant is then transferred, evaporated to dryness, and reconstituted in the mobile phase.[7]
-
-
LC-MS/MS Analysis:
-
Injection: Inject a small volume (e.g., 10 µL) of the prepared sample.
-
LC Column: A reverse-phase column, such as a C8 or C18, is commonly used to achieve separation.[3][4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.[3][7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive Electrospray Ionization (ESI) mode is typical.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification. This involves selecting a specific precursor ion for ephedrine and then monitoring for a specific product ion after fragmentation, providing very high selectivity and sensitivity.[8]
-
Performance Comparison: Quantitative Data
The following table summarizes key validation parameters for GC-MS and LC-MS/MS methods for ephedrine quantification, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, sample matrix, and validation protocol.
| Parameter | GC-MS | LC-MS/MS |
| Limit of Detection (LOD) | 0.4 ng (on-column)[6], 20 ng/mL (in urine)[2][9] | 2 ng/mL (in horse urine)[4] |
| Limit of Quantification (LOQ) | Not explicitly stated in all reviewed sources, but typically higher than LOD. | 4 ng/mL (in horse urine)[4] |
| Linearity Range (µg/mL) | 5 - 20 µg/mL[1] | 0.004 - 0.04 µg/mL (horse urine)[4], 5 - 20 µg/mL (urine)[3] |
| Precision (%RSD) | Intermediate Precision: 2.77% Repeatability: 4.97%[1] | Intra-day: 1.64 - 2.86% Inter-day: 1.61 - 3.12%[4] |
| Accuracy/Bias (%) | Not explicitly stated in reviewed sources. | -5.5% to 12%[3] |
| Recovery (%) | > 93%[6] | 85%[4] |
Visualizing the Workflows
To better understand the practical differences between the two techniques, the following diagrams illustrate a typical experimental workflow and a comparison of their logical advantages and disadvantages.
Caption: GC-MS workflow for ephedrine analysis.
Caption: Simplified LC-MS/MS workflow for ephedrine analysis.
Conclusion
Both GC-MS and LC-MS are powerful and reliable techniques for the quantification of ephedrine.
GC-MS is a robust and well-established method. Its main drawback for polar compounds like ephedrine is the necessity of a derivatization step, which adds time and potential for variability to the sample preparation process.[1][2] However, it can be less susceptible to the matrix effects that can plague ESI-based LC-MS.
LC-MS/MS , particularly with modern UHPLC systems, has become the method of choice for many laboratories.[1][2] Its primary advantages include simpler and faster sample preparation (often just dilution), high sensitivity and selectivity (especially with MRM), and its applicability to a broader range of analytes without the need for derivatization. While matrix effects can be a concern, they can often be mitigated through careful method development and the use of appropriate internal standards.[1][2]
The choice between GC-MS and LC-MS will ultimately depend on the specific requirements of the laboratory, including available instrumentation, desired sample throughput, required sensitivity, and the complexity of the sample matrix. For high-throughput screening and quantification, LC-MS/MS generally offers a more streamlined and efficient workflow. For confirmatory analysis where a different analytical principle is desired, GC-MS remains a highly valuable and dependable technique.
References
- 1. scielo.br [scielo.br]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and validation of an LC-MS/MS method for the quantification of ephedrines in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. dshs-koeln.de [dshs-koeln.de]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. One-pot discriminant LC/MS quantitative analysis of ephedrine and pseudoephedrine using Finger Masher and their distribution in the aerial stems of Ephedra plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparison of different chiral stationary phases for ephedrine separation
For Researchers, Scientists, and Drug Development Professionals
The successful separation of ephedrine (B3423809) enantiomers is a critical task in pharmaceutical analysis and quality control, given the differing physiological effects of its stereoisomers. The choice of chiral stationary phase (CSP) is paramount in developing an effective and robust high-performance liquid chromatography (HPLC) method for this purpose. This guide provides an objective comparison of various commercially available CSPs, supported by experimental data, to aid in the selection of the most suitable stationary phase for your analytical needs.
Comparison of Performance Data
The following table summarizes the performance of different types of chiral stationary phases for the separation of ephedrine and its diastereomer, pseudoephedrine. The data has been compiled from various application notes and research articles to provide a comparative overview.
| Chiral Stationary Phase (CSP) Type | Column Name | Analytes | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Selectivity (α) | Retention Time (min) |
| Polysaccharide-based | Lux® 3 µm AMP[1][2] | (-)-Ephedrine, (+)-Ephedrine, (-)-Pseudoephedrine, (+)-Pseudoephedrine | 5 mM Ammonium Bicarbonate (pH 11.0) / Methanol (45:55 v/v) | 1.0 | 45 | Baseline separation of all four enantiomers | Not specified | < 8 |
| Polysaccharide-based | Lux® i-Amylose-1[3] | Ephedrine analogues | n-Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v) | 1.0 | Not specified | Broad enantio-recognition | Not specified | Not specified |
| Cyclodextrin-based | Agilent InfinityLab Poroshell 120 Chiral-CD[4] | (-)-Ephedrine, (+)-Ephedrine, (-)-Pseudoephedrine, (+)-Pseudoephedrine | 2 mM Ammonium Formate (pH 3.7) / Methanol:Acetonitrile (70:30 v/v) (97:3 v/v) | 0.2 | 23 | Adequate separation of ephedrine and pseudoephedrine enantiomers | Not specified | < 15 |
| Pirkle-type | Whelk-O® 1[2] | General applicability to chiral amines | Compatible with normal phase, reversed-phase, and SFC modes | Not specified | Not specified | Broad selectivity for a wide variety of racemates | Not specified | Not specified |
| Macrocyclic Glycopeptide-based | Chirobiotic™ T (Teicoplanin)[5] | General applicability to chiral amines | Compatible with polar ionic, reversed-phase, and polar organic modes | Not specified | Not specified | Broad enantioselectivity | Not specified | Not specified |
Detailed Experimental Protocols
Below are the detailed experimental methodologies for the key experiments cited in the comparison table.
Method 1: Polysaccharide-based CSP (Lux® 3 µm AMP)
-
Objective: To achieve baseline separation of all four enantiomers of ephedrine and pseudoephedrine.
-
Column: Lux® 3 µm AMP, 150 x 4.6 mm
-
Mobile Phase: 5 mM Ammonium Bicarbonate, pH 11.0 (adjusted with NH4OH) / Methanol (45:55 v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 45 °C
-
Detection: UV/Vis @ 218 nm
-
Injection Volume: Not specified
-
Instrumentation: Standard HPLC system
Method 2: Cyclodextrin-based CSP (Agilent InfinityLab Poroshell 120 Chiral-CD)[4]
-
Objective: Enantiomeric separation of ephedra alkaloids.[4]
-
Column: Agilent InfinityLab Poroshell 120 Chiral-CD, 100 mm × 2.1 mm, 2.7 μm[4]
-
Mobile Phase:
-
Flow Rate: 0.2 mL/min[4]
-
Temperature: 23 °C[4]
-
Detection: Diode Array Detector (DAD) at 210 nm[4]
-
Injection Volume: 1.0 μL[4]
-
Instrumentation: Agilent 1260 Infinity HPLC system or equivalent[4]
Logical Workflow for Chiral Stationary Phase Selection
The selection of an appropriate chiral stationary phase is a systematic process. The following diagram illustrates a logical workflow for choosing a CSP for ephedrine separation, starting from initial screening to method optimization.
Caption: Workflow for selecting a chiral stationary phase for ephedrine separation.
Conclusion
The choice of the optimal chiral stationary phase for ephedrine separation depends on the specific analytical goals, such as the need to separate all four stereoisomers or to quantify only the ephedrine enantiomers.
-
Polysaccharide-based CSPs , such as the Lux® 3 µm AMP, have demonstrated excellent performance in providing baseline separation of all four stereoisomers of ephedrine and pseudoephedrine.[1][2] Their broad applicability makes them a strong first choice for method development.
-
Cyclodextrin-based CSPs , like the Agilent InfinityLab Poroshell 120 Chiral-CD, offer a reliable alternative, providing adequate separation of the enantiomers.[4]
-
Pirkle-type and macrocyclic glycopeptide CSPs are known for their broad enantioselectivity for a wide range of chiral compounds, including amines.[2][5] While specific, detailed applications for ephedrine on these phases were not found in the immediate literature, their versatility suggests they could be valuable screening tools, particularly when polysaccharide or cyclodextrin phases do not yield the desired separation.
Researchers and drug development professionals are encouraged to use this guide as a starting point and to perform initial screenings with multiple CSP types to identify the most effective and robust method for their specific application. The provided experimental protocols offer a solid foundation for initiating these studies.
References
- 1. researchgate.net [researchgate.net]
- 2. WHELK-O®1 - Regis Technologies [registech.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation of enantiomers of ephedrine by capillary electrophoresis using cyclodextrins as chiral selectors: comparative CE, NMR and high resolution MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Inter-laboratory Validated Analytical Methods for Ephedrine
This guide provides a detailed comparison of inter-laboratory validated analytical methods for the quantification of ephedrine (B3423809) and its related alkaloids. It is intended for researchers, scientists, and professionals in drug development and quality control, offering an objective overview of method performance based on collaborative study data.
Introduction
Ephedrine and its stereoisomer pseudoephedrine are alkaloids widely used in pharmaceutical preparations and are also found in botanical products and dietary supplements.[1][2] Due to their stimulant properties and potential for misuse, the accurate and precise quantification of these compounds is crucial for regulatory compliance, quality control, and safety. Inter-laboratory validation, or collaborative study, is the gold standard for establishing the reliability and robustness of an analytical method. This guide focuses on methods that have undergone such rigorous validation, presenting their performance characteristics and detailed experimental protocols.
Comparative Performance of Validated Methods
The following tables summarize the performance of two prominent analytical techniques that have been subject to international collaborative studies for the determination of ephedrine alkaloids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Performance Characteristics of HPLC-UV for Ephedrine and Pseudoephedrine
| Performance Parameter | Ephedrine (EP) | Pseudoephedrine (PS) | Reference |
| Repeatability (RSDr) | 0.64–3.0% | 2.0–6.6% | [1][2] |
| Reproducibility (RSDR) | 2.1–6.6% | 9.0–11.4% | [1][2] |
| Recovery | 84.7–87.2% | 84.6–98.2% | [1][2] |
| Linearity (r²) | ≥ 0.9979 | ≥ 0.9979 | [1] |
Data from a collaborative study involving 10 laboratories analyzing various matrices including botanical raw materials, extracts, and finished products.[1][2][3]
Table 2: Performance Characteristics of LC-MS/MS for Six Ephedrine-Type Alkaloids
| Performance Parameter | Value | Reference |
| Overall Precision (RSD) | < 10% for all analytes at fortified levels | [4] |
| Linearity (r) | > 0.998 for all 6 analytes | [4] |
| Applicability | Dietary supplements, raw ephedra herb, extracts, capsules, and high-protein drink mix | [4] |
This inter-laboratory study evaluated the accuracy and precision for norephedrine (B3415761) (NE), norpseudoephedrine (B1213554) (NPE), ephedrine (E), pseudoephedrine (PE), methylephedrine (ME), and methylpseudoephedrine (MPE).[4]
Experimental Workflow for Inter-laboratory Validation
The general process for conducting an inter-laboratory validation of an analytical method for ephedrine is illustrated in the workflow diagram below. This process ensures a comprehensive evaluation of the method's performance across different laboratories, equipment, and analysts.
Caption: Workflow of an inter-laboratory validation study for an analytical method.
Detailed Experimental Protocols
The following are detailed methodologies for the key validated experiments cited in this guide.
HPLC-UV Method for Ephedrine Alkaloids
This method is applicable for the determination of ephedrine (EP) and pseudoephedrine (PS) in various matrices.[1][2][3]
-
Principle: Ephedrine alkaloids are extracted and then separated by high-performance liquid chromatography with ultraviolet detection.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Calibration: Calibration curves are prepared with a range of approximately 20 to 200 µg/mL for ephedrine and 2.4 to 24 µg/mL for pseudoephedrine.[1]
LC-MS/MS Method for Ephedrine-Type Alkaloids
This method is applicable for the analysis of six ephedrine-type alkaloids in dietary supplements and botanicals.[4]
-
Principle: The ephedrine-type alkaloids are extracted from the sample matrix and quantified using liquid chromatography with tandem mass selective detection.[4]
-
Sample Preparation:
-
Instrumentation:
-
Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).[4]
-
-
Calibration: Calibration curves range from approximately 0.0200 to 1.00 µg/mL.[4]
Alternative and Emerging Methods
While HPLC-UV and LC-MS/MS are the most rigorously validated methods through inter-laboratory studies, other techniques are also employed for the analysis of ephedrine alkaloids.
-
Gas Chromatography (GC): GC methods, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), have been developed for the simultaneous determination of pseudoephedrine and other compounds in pharmaceutical preparations.[5] Sample preparation typically involves dissolution in a suitable solvent like methanol.[5]
-
Capillary Electrophoresis (CE): CE offers a rapid and accurate method for the separation and determination of ephedrine and pseudoephedrine.[6][7] Validation of CE methods has demonstrated good linearity (r > 0.999) and precision (RSD values of 0.3–2%).[6]
Conclusion
The choice of an analytical method for ephedrine determination depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation. For regulatory purposes and to ensure the highest level of confidence in analytical results, methods that have undergone a comprehensive inter-laboratory validation, such as the HPLC-UV and LC-MS/MS methods presented, are recommended. These collaborative studies provide robust evidence of a method's performance and its suitability for its intended purpose.
References
- 1. Determination of Ephedrine Alkaloids in Botanicals and Dietary Supplements by HPLC-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of ephedrine alkaloids in botanicals and dietary supplements by HPLC-UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Ephedrine Alkaloids in Dietary Supplements and Botanicals by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dea.gov [dea.gov]
- 6. researchgate.net [researchgate.net]
- 7. Separation and determination of ephedrine and pseudoephedrine by combination of flow injection with capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ephedrine Content Across Various Ephedra Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive quantitative comparison of ephedrine (B3423809) and pseudoephedrine content in various Ephedra species, commonly known as Ma Huang. The data presented is compiled from multiple scientific studies, offering a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development. This document outlines the experimental methodologies used for alkaloid quantification and visualizes the biosynthetic pathway of ephedrine and a generalized experimental workflow.
Quantitative Comparison of Ephedrine and Pseudoephedrine Content
The concentration of ephedrine and pseudoephedrine, the two primary psychoactive alkaloids in Ephedra, varies significantly among different species. This variation is influenced by factors such as genetics, geographical location, and harvest time. The following table summarizes the quantitative data on the ephedrine and pseudoephedrine content in several prominent Ephedra species, expressed as a percentage of the dry weight of the plant material.
| Ephedra Species | Ephedrine (% dry weight) | Pseudoephedrine (% dry weight) | Total Alkaloids (% dry weight) | Reference |
| Ephedra sinica | 0.5 - 1.5 | 0.1 - 0.5 | 1.0 - 2.0 | [1][2][3] |
| Ephedra equisetina | 1.0 - 2.0 | 0.2 - 0.8 | up to 2.7 | [2] |
| Ephedra intermedia | 0.5 - 1.0 | 0.5 - 1.5 | 1.06 - 3.21 | [4][5] |
| Ephedra gerardiana | 1.0 - 2.5 | 0.24 - 0.61 | 1.75 - 2.08 | [6][7] |
| Ephedra saxatilis | 0.84 - 2.01 | 0.72 - 1.11 | 1.86 - 2.73 | [6][8] |
| Ephedra monosperma | Lower than pseudoephedrine | Higher than ephedrine | up to 3.47 | [9] |
| Ephedra distachya | Variable | Variable | up to 2.08 | [9] |
| Ephedra strobilacea | up to 0.27 | - | - | [4] |
| Ephedra procera | - | up to 0.37 | - | [4] |
| Ephedra foeminea | Not detected | Not detected | 0.01 | [9] |
Note: The values presented are ranges compiled from various studies and can differ based on the specific analytical methods and plant material used.
Experimental Protocols for Alkaloid Quantification
The quantification of ephedrine alkaloids in Ephedra species is primarily achieved through various chromatographic and spectroscopic techniques. Below are detailed methodologies for the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC-UV)
High-Performance Liquid Chromatography with Ultraviolet detection is a widely used method for the separation and quantification of ephedrine and pseudoephedrine.
-
Sample Preparation:
-
Dry and pulverize the aerial parts of the Ephedra plant.
-
Extract a known weight of the powdered plant material (e.g., 1 gram) with an appropriate solvent, such as methanol (B129727) or a methanol-water mixture, often with the addition of an acid (e.g., HCl) to facilitate alkaloid extraction.
-
The extraction can be performed using methods like sonication or reflux.
-
Filter the extract and dilute it to a known volume with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of a buffer solution (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The composition can be isocratic or a gradient.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection is commonly set at a wavelength of 210 nm.
-
Quantification: A calibration curve is generated using standard solutions of ephedrine and pseudoephedrine of known concentrations. The peak areas of the analytes in the sample are then used to determine their concentrations by interpolating from the calibration curve.[10][11][12]
-
Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR offers a rapid and non-destructive method for the simultaneous quantification of multiple ephedrine analogues.
-
Sample Preparation:
-
NMR Analysis:
-
Acquire the ¹H-NMR spectrum of the sample.
-
The signals corresponding to the H-1 protons of ephedrine, pseudoephedrine, and other analogues appear in a distinct region of the spectrum (typically δ 4.0-5.0 ppm) and are well-separated.[13]
-
Quantification: The amount of each alkaloid is calculated by comparing the integral of its characteristic signal to the integral of the known amount of the internal standard.[4][13]
-
Ultra-Performance Liquid Chromatography (UPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
UPLC offers faster analysis times and better resolution compared to HPLC. LC-MS/MS provides high sensitivity and selectivity, making it suitable for analyzing complex matrices.
-
Sample Preparation: Similar to HPLC, involving extraction and filtration. For LC-MS/MS, a further dilution may be necessary to avoid detector saturation.
-
UPLC-UV Conditions:
-
Utilizes columns with smaller particle sizes (<2 µm) and higher pressures than HPLC.
-
The mobile phase and detection wavelength are similar to those used in HPLC.
-
-
LC-MS/MS Conditions:
Visualizations
Ephedrine Biosynthetic Pathway
The biosynthesis of ephedrine in Ephedra species starts from the amino acid L-phenylalanine. The pathway involves a series of enzymatic reactions, including deamination, side-chain shortening, condensation, transamination, reduction, and N-methylation.
Caption: Proposed biosynthetic pathway of ephedrine in Ephedra species.
Generalized Experimental Workflow for Alkaloid Quantification
The following diagram illustrates a typical workflow for the quantitative analysis of ephedrine alkaloids from Ephedra plant material.
Caption: A generalized workflow for the quantification of ephedrine alkaloids.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. akjournals.com [akjournals.com]
- 3. ephedrine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative analysis of ephedrine analogues from ephedra species using 1H-NMR. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Composition and stereochemistry of ephedrine alkaloids accumulation in Ephedra sinica Stapf - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rroij.com [rroij.com]
- 9. An N-methyltransferase from Ephedra sinica catalyzing the formation of ephedrine and pseudoephedrine enables microbial phenylalkylamine production - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Ephedrine Alkaloids in Botanicals and Dietary Supplements by HPLC-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ephedrine alkaloids in botanicals and dietary supplements by HPLC-UV: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of ephedrine analogues from ephedra species using 1H-NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of Ephedra Alkaloids by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. One-pot discriminant LC/MS quantitative analysis of ephedrine and pseudoephedrine using Finger Masher and their distribution in the aerial stems of Ephedra plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of the Physiological Effects of Ephedrine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physiological effects of the four stereoisomers of ephedrine (B3423809): (-)-ephedrine, (+)-pseudoephedrine, (+)-ephedrine, and (-)-pseudoephedrine, along with their demethylated analogs, norephedrine (B3415761) and norpseudoephedrine. The information presented is based on experimental data from peer-reviewed scientific literature, focusing on their differing pharmacological actions, receptor affinities, and functional activities.
Introduction to Ephedrine Stereoisomers
Ephedrine is a sympathomimetic amine with two chiral centers, resulting in four stereoisomers. The most common naturally occurring and pharmaceutically used isomers are (-)-ephedrine and (+)-pseudoephedrine.[1] These isomers, while structurally similar, exhibit distinct physiological effects due to their differential interactions with adrenergic receptors and biogenic amine transporters. Their primary mechanism of action involves both direct agonism at adrenergic receptors and indirect action by stimulating the release of endogenous norepinephrine (B1679862).[2][3]
Comparative Pharmacodynamics
The physiological effects of ephedrine stereoisomers are primarily mediated by their interaction with the adrenergic system. These effects include cardiovascular stimulation, bronchodilation, and central nervous system excitation.[4][5] The stereochemical configuration of the molecule significantly influences its affinity and efficacy at various receptor subtypes.
Adrenergic Receptor Activity
The interaction of ephedrine isomers with α- and β-adrenergic receptors is a key determinant of their physiological effects.
Key Findings:
-
Direct vs. Indirect Action: While traditionally considered mixed-acting agonists, recent studies suggest that the primary pharmacological effects of ephedrine-like compounds are mediated by norepinephrine release (indirect action).[3] Direct agonist activity at α- and β-adrenergic receptors has been observed, but the affinity is generally weak.[3][6]
-
Stereoselectivity at β-Adrenergic Receptors: Studies on human β-adrenergic receptors expressed in Chinese hamster ovary cells have demonstrated clear stereoselective differences. (-)-Ephedrine (1R,2S) is the most potent of the four isomers at all three human β-adrenergic receptor subtypes (β1, β2, and β3).[7]
-
α-Adrenergic Receptor Antagonism: Ephedrine alkaloids have been shown to act as antagonists at human α-adrenergic receptors. They do not activate α1- and α2-ARs but instead block the effects of agonists like phenylephrine (B352888) and medetomidine. The (1R,2R) and (1R,2S) isomers generally exhibit greater antagonist activity than the (1S,2R) and (1S,2S) isomers.[6]
Biogenic Amine Transporter Activity
The indirect sympathomimetic effects of ephedrine stereoisomers stem from their ability to act as substrates for biogenic amine transporters, particularly the norepinephrine transporter (NET).
Key Findings:
-
The most potent actions of ephedrine-related compounds are as substrates of the norepinephrine transporter, with EC50 values around 50 nM.[3] They also exhibit substrate activity at the dopamine (B1211576) transporter, though to a lesser extent.[3]
-
(-)-Norpseudoephedrine, a metabolite, is a potent norepinephrine releasing agent (EC50 = 30 nM) and a less potent dopamine releasing agent (EC50 = 294 nM).[8]
Quantitative Data Summary
The following tables summarize the quantitative data on the binding affinities and functional potencies of ephedrine stereoisomers and related compounds at various receptors and transporters.
Table 1: Functional Potency (EC50) of Ephedrine Stereoisomers at Human β-Adrenergic Receptors [7]
| Isomer | β1-AR (μM) | β2-AR (μM) | β3-AR (μM) |
| (-)-Ephedrine (1R,2S) | 0.5 | 0.36 | 45 (partial agonist) |
| (+)-Ephedrine (1S,2R) | 72 | 106 | - |
| (+)-Pseudoephedrine (1S,2S) | 309 | 10 | - |
| (-)-Pseudoephedrine (1R,2R) | 1122 | 7 | - |
Table 2: Binding Affinity (Ki) of Ephedrine Isomers at Human α-Adrenergic Receptor Subtypes [9]
| Isomer | α1A-AR (μM) | α1B-AR (μM) | α1D-AR (μM) | α2A-AR (μM) | α2B-AR (μM) | α2C-AR (μM) |
| (-)-Ephedrine (1R,2S) | 7.8 | 15.6 | 7.9 | 6.2 | 8.9 | 4.5 |
| (+)-Ephedrine (1S,2R) | 12.3 | 10.5 | 13.5 | 11.5 | 8.9 | 10.7 |
| (+)-Pseudoephedrine (1S,2S) | 28.2 | 25.1 | 26.3 | 25.1 | 20.9 | 23.4 |
| (-)-Pseudoephedrine (1R,2R) | 6.3 | 12.6 | 6.2 | 4.6 | 7.1 | 3.5 |
Table 3: Comparative Clinical and Physiological Effects
| Effect | (-)-Ephedrine | (+)-Pseudoephedrine | Notes |
| Pressor Effect (Blood Pressure) | More potent | 3.5 to 4-fold less potent than ephedrine.[10] | 60-90 mg of ephedrine produced the same diastolic blood pressure increase as 210-240 mg of pseudoephedrine.[11] |
| Bronchodilation | More potent | Less than half the effect of ephedrine.[11] | 3.5 to 7.2-fold less potent as a bronchodilator than ephedrine.[10] |
| Central Nervous System Stimulation | Significant stimulant effects.[5] | Weaker psychostimulant with much less central effect than ephedrine.[5][10] | (-)-Ephedrine increased tapping rates in human subjects, indicating CNS stimulation.[5] |
| Heart Rate | Increases heart rate.[1] | Can cause nervousness and restlessness.[1] | D(-)-ephedrine is four times as potent as L(+)-pseudoephedrine in producing tachycardia.[5] |
Experimental Protocols
Radioligand Binding Assays for Adrenergic Receptors
This protocol is a generalized representation based on methodologies described for determining the binding affinity of compounds to specific receptor subtypes.[6][9]
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human adrenergic receptor subtype of interest (e.g., α1A, α2A, β1) are cultured under standard conditions.
-
Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
-
Binding Assay:
-
Membrane preparations are incubated with a specific radioligand (e.g., [3H]prazosin for α1-receptors, [3H]rauwolscine for α2-receptors) at a fixed concentration.
-
Increasing concentrations of the unlabeled competitor ligand (ephedrine stereoisomers) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.
-
-
Data Analysis:
-
After incubation, the bound and free radioligand are separated by rapid filtration.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The inhibition constant (Ki) is calculated from the IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.
-
Functional Assay: Adenylyl Cyclase Activity (cAMP Accumulation)
This protocol outlines the measurement of a functional response (cAMP production) following receptor activation, as described for β-adrenergic receptors.[7]
-
Cell Culture:
-
CHO cells stably expressing the human β-adrenergic receptor subtype of interest are seeded in multi-well plates.
-
-
Assay Procedure:
-
Cells are incubated with a phosphodiesterase inhibitor for a short period to prevent cAMP degradation.
-
Cells are then stimulated with varying concentrations of the ephedrine stereoisomers or a standard agonist (e.g., isoproterenol) for a defined time.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, often employing a luciferase reporter gene system.
-
-
Data Analysis:
-
Concentration-response curves are generated, and the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) values are calculated using non-linear regression analysis.
-
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways of adrenergic receptors activated or modulated by ephedrine stereoisomers.
Experimental Workflow
Caption: General experimental workflow for the comparative physiological study of ephedrine stereoisomers.
Conclusion
The stereochemistry of ephedrine is a critical determinant of its physiological effects. (-)-Ephedrine generally exhibits the most potent activity, particularly as a bronchodilator and central nervous system stimulant, which correlates with its higher potency at β-adrenergic receptors. (+)-Pseudoephedrine is a less potent isomer but is effective as a nasal decongestant, likely due to its vasoconstrictive effects mediated by α-adrenergic receptor stimulation.[1] The differences in their pharmacological profiles underscore the importance of stereoselectivity in drug design and development. For researchers, a thorough understanding of these differences is essential for the development of more selective and safer therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. In vitro characterization of ephedrine-related stereoisomers at biogenic amine transporters and the receptorome reveals selective actions as norepinephrine transporter substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jchr.org [jchr.org]
- 5. Effects on the human central nervous system of two isomers of ephedrine and triprolidine, and their interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological effects of ephedrine alkaloids on human alpha(1)- and alpha(2)-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct effects of ephedrine isomers on human beta-adrenergic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. L-Norpseudoephedrine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Pseudoephedrine - Wikipedia [en.wikipedia.org]
- 11. Comparison of the effects of D-(-)-ephedrine and L-(+)-pseudoephedrine on the cardiovascular and respiratory systems in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ephedrine Determination in Dietary Supplements
The accurate quantification of ephedrine (B3423809) in dietary supplements is critical for regulatory compliance and consumer safety. Due to its potential for adverse health effects, various analytical methods have been developed and validated for its determination. This guide provides a comparative overview of common chromatographic techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), to assist researchers and scientists in selecting the most appropriate method for their needs.
Performance Comparison of Analytical Methods
The selection of an analytical method often depends on a balance of performance characteristics such as sensitivity, selectivity, accuracy, and precision. The following table summarizes the key validation parameters for the determination of ephedrine by HPLC-UV, GC-MS, and LC-MS/MS.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | ≥0.9979[1] | Data not specified, but linearity was evaluated. | >0.998 |
| Limit of Detection (LOD) | Not explicitly stated, but quantifies down to μg/mL levels.[1] | 20 ng/mL for ephedrine.[2] | Can detect levels >0.5 μg/g.[3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but quantifies down to μg/mL levels.[1] | Not explicitly stated. | 50 ng/g for ephedrine.[4] |
| Accuracy (Recovery %) | 84.7–87.2% for ephedrine.[1] | Evaluated and presented, but specific values not in abstract. | 52.0 to 113% for individual alkaloids. |
| Precision (%RSD) | Repeatability (RSDr): 0.64–3.0% Reproducibility (RSDR): 2.1–6.6%[1] | Intermediate precision of 2.77% for ephedrine.[2] | <10% for all analytes at each fortification level.[5] |
Method Validation Workflow
A systematic approach is essential for the validation of any analytical method. The following diagram illustrates a typical workflow for validating a method for the determination of ephedrine in dietary supplements.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. Below are representative protocols for each of the compared analytical techniques.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of ephedrine and pseudoephedrine in a variety of dietary supplements.[1]
-
Sample Preparation and Extraction:
-
Weigh an appropriate amount of the homogenized dietary supplement.
-
Perform a solid-phase extraction (SPE) using a strong-cation exchange (SCX) column to clean up the sample and remove interferences.[1]
-
Elute the ephedrine alkaloids from the SPE column.
-
Dilute the eluate to a suitable concentration for HPLC analysis.
-
-
Chromatographic Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and is a robust technique for the analysis of ephedrine, often requiring derivatization to improve volatility and chromatographic peak shape.
-
Sample Preparation and Derivatization:
-
Extract ephedrine from the supplement matrix using a solvent such as ammoniacal chloroform.[7]
-
Evaporate the extraction solvent to dryness.
-
Perform a two-stage derivatization. For example, a common approach is to first produce O-trimethylsilyl (O-TMS) derivatives, followed by N-trifluoroacetyl (N-TFA) derivatization.[7]
-
Reconstitute the derivatized sample in a suitable solvent for GC-MS injection.
-
-
Instrumental Conditions:
-
Injector: Splitless or split injection, with an optimized injector temperature (e.g., 250 °C).[2]
-
Column: A non-polar or medium-polarity capillary column suitable for alkaloid analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A gradient temperature program to ensure separation of ephedrine from other components.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method, making it ideal for the analysis of ephedrine in complex matrices like dietary supplements, especially at low concentrations.[5][3]
-
Sample Preparation:
-
Extract the ephedrine alkaloids from the dietary supplement using a methanol-water mixture (e.g., 80:20).[5]
-
Add an internal standard to the extract.
-
Dilute the sample to fall within the calibration curve range, typically between 0.0200 to 1.00 μg/mL.[5]
-
The extract may be further cleaned up using solid-phase extraction (SPE) if necessary.[3]
-
-
LC-MS/MS Conditions:
-
LC Column: A phenyl column (e.g., 5 μm particle size) is commonly used.[5]
-
Mobile Phase: A gradient or isocratic elution with a mobile phase containing components like ammonium (B1175870) acetate, glacial acetic acid, acetonitrile, and water.[5]
-
Flow Rate: Typically in the range of 0.2 to 0.4 mL/min.[3]
-
Ionization Source: Electrospray ionization (ESI) in positive mode is generally used.[3]
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for ephedrine and the internal standard.
-
References
- 1. Determination of Ephedrine Alkaloids in Botanicals and Dietary Supplements by HPLC-UV: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. Determination of Ephedra Alkaloids by Liquid Chromatography/Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 5. Determination of Ephedrine Alkaloids in Dietary Supplements and Botanicals by Liquid Chromatography/Tandem Mass Spectrometry: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rapid selective screening and determination of ephedrine alkaloids using GC-MS footnote mark - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized Ephedrine Hemihydrate
For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (e.e.) of synthesized chiral compounds like ephedrine (B3423809) hemihydrate is a critical step in ensuring product quality, efficacy, and safety. This guide provides an objective comparison of various analytical techniques used for this purpose, supported by experimental data and detailed protocols.
The primary methods for assessing the enantiomeric purity of ephedrine include chiral chromatography—such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC)—as well as Capillary Electrophoresis (CE), and classical techniques like Polarimetry. Each method offers distinct advantages and is suited for different analytical needs.
Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, resolution, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Analytical Method | Principle | Typical Resolution (Rs) | Limit of Detection (LOD) | Analysis Time | Key Advantages | Common Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) or chiral mobile phase additive. | > 1.5 | µg/mL range | 10-30 min | High versatility, well-established, good for preparative scale. | Higher cost of chiral columns, solvent consumption. |
| Chiral GC | Separation of volatile enantiomers on a chiral stationary phase, often after derivatization to increase volatility and create diastereomers. | > 2.0 | ng/mL range.[1] | 15-45 min | High resolution and sensitivity. | Requires derivatization, sample must be volatile. |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte. | > 4.0.[2][3] | 0.035% for the minor enantiomer.[2] | 5-20 min | High efficiency, low sample and reagent consumption. | Lower concentration sensitivity compared to GC/HPLC. |
| Supercritical Fluid Chromatography (SFC) | Separation using a supercritical fluid as the mobile phase with a chiral stationary phase. | > 1.2 for methamphetamine (related compound).[4] | 0.2 µg/mL for methamphetamine.[4] | < 10 min | Fast analysis, reduced solvent usage, "green" technique. | Requires specialized instrumentation. |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral sample. The degree of rotation is proportional to the concentration of the enantiomers. | N/A | Dependent on specific rotation | < 5 min | Fast, non-destructive, simple instrumentation. | Requires pure sample, less sensitive for low e.e. values. |
| NMR Spectroscopy | Use of a chiral solvating agent to induce chemical shift differences between enantiomers. | N/A | Dependent on magnetic field strength | 5-15 min | Provides structural information, no separation needed. | Lower sensitivity, requires a chiral auxiliary. |
Experimental Workflows and Logical Relationships
The general workflow for determining the enantiomeric excess of ephedrine hemihydrate involves sample preparation, instrumental analysis, and data processing. The specific steps can vary significantly between methods.
References
Comparative Bioavailability of Ephedrine Salt Forms: Hemihydrate vs. Hydrochloride
A Technical Guide for Pharmaceutical and Clinical Researchers
This guide provides a comparative analysis of the bioavailability of two common salt forms of ephedrine (B3423809): ephedrine hemihydrate and ephedrine hydrochloride. The information is intended for researchers, scientists, and professionals in drug development. While direct, head-to-head clinical trials comparing the two salt forms are not prevalent in publicly available literature, this document synthesizes existing pharmacokinetic data to offer a comprehensive overview.
Executive Summary
Ephedrine is a sympathomimetic amine widely used for its bronchodilator and vasopressor effects. It is commonly formulated as a salt, such as hydrochloride or sulfate, to improve its stability and solubility. The available data suggests that the oral bioavailability of ephedrine is high, and significant differences in the extent of absorption between its common salt forms, like hydrochloride and hemihydrate, are not expected. The active moiety, ephedrine, is readily absorbed, with pharmacokinetic parameters being largely consistent across studies of different sources and salt forms. One study directly comparing botanical ephedrine with synthetic ephedrine hydrochloride found their pharmacokinetic profiles to be similar.[1]
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for orally administered ephedrine, primarily studied as the hydrochloride salt. It is crucial to note that these values are compiled from different studies and are not the result of a direct comparative trial between the hemihydrate and hydrochloride forms. The slight variations observed are likely attributable to differences in study design, subject populations, and analytical methodologies rather than clinically significant differences between the salts.
| Pharmacokinetic Parameter | Ephedrine (General/Hydrochloride Salt) | Source |
| Oral Bioavailability (F) | ~88% | [2][3][4] |
| ~85% (as Hydrochloride) | [5] | |
| Time to Peak Plasma Conc. (Tmax) | 1.8 hours | [3][4] |
| Elimination Half-Life (t½) | ~6 hours | [2][3] |
| Peak Plasma Concentration (Cmax) | 79.5 ng/mL | [4] |
| Metabolism | Largely unmetabolized; minor metabolite is norephedrine. | [2][3] |
| Excretion | Primarily renal; ~60% excreted unchanged in urine. | [2] |
Generalized Experimental Protocol for Bioavailability Assessment
Below is a typical methodology for a pharmacokinetic study designed to assess the oral bioavailability of an ephedrine formulation. This protocol is a composite based on standard practices in the field.
1. Study Design: A randomized, crossover study is employed. A cohort of healthy, non-smoking adult volunteers is selected. After an overnight fast, subjects are randomly assigned to receive a single oral dose of the ephedrine formulation or a reference standard. A washout period of at least seven times the drug's half-life (e.g., 48-72 hours) separates the treatment periods.
2. Dosing and Administration: A standardized single oral dose (e.g., 25 mg of ephedrine) is administered with a standard volume of water (e.g., 240 mL).
3. Blood Sampling: Venous blood samples are collected into heparinized tubes at pre-defined time points: pre-dose (0 hours) and post-dose at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours.
4. Sample Processing and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. The concentration of ephedrine in plasma samples is determined using a validated analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[6]
5. Pharmacokinetic Analysis: The plasma concentration-time data for each subject is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, and the Area Under the Curve (AUC), using non-compartmental analysis.
Mechanism of Action: Signaling Pathway
Ephedrine exerts its physiological effects through a dual sympathomimetic mechanism. It acts as both a direct agonist on adrenergic receptors and as an indirect agent that promotes the release of endogenous norepinephrine (B1679862) from sympathetic neurons.[3][4][7]
-
Direct Action: Ephedrine directly binds to and activates both alpha (α) and beta (β) adrenergic receptors, although with lower affinity than endogenous catecholamines.[7] Stimulation of β2-receptors leads to bronchodilation, while α1-receptor activation causes vasoconstriction, leading to an increase in blood pressure.[3]
-
Indirect Action: The primary mechanism involves ephedrine being taken up into presynaptic nerve terminals, where it displaces norepinephrine from storage vesicles.[3][4] This increases the concentration of norepinephrine in the synaptic cleft, leading to a more potent and sustained activation of postsynaptic adrenergic receptors.[7]
Conclusion
Based on available pharmacokinetic data, both this compound and ephedrine hydrochloride are expected to exhibit high and comparable oral bioavailability. The active ephedrine molecule is well-absorbed, and the choice of salt form is primarily a matter of formulation, stability, and manufacturing considerations rather than a determinant of therapeutic bioequivalence. Any minor differences in dissolution rate between the salts are unlikely to translate into significant variations in the overall extent of drug absorption (AUC) or clinical efficacy.
References
- 1. Ephedrine pharmacokinetics after the ingestion of nutritional supplements containing Ephedra sinica (ma huang) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ephedrine - Wikipedia [en.wikipedia.org]
- 3. Ephedrine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ephedrine | C10H15NO | CID 9294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Articles [globalrx.com]
- 6. mdpi.com [mdpi.com]
- 7. What is the mechanism of Ephedrine Hydrochloride? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of Ephedrine Hemihydrate: A Guide for Laboratory Professionals
The disposal of ephedrine (B3423809) hemihydrate, a List I chemical and controlled substance, is a process governed by stringent federal and state regulations to prevent diversion and environmental contamination.[1][2] For researchers, scientists, and drug development professionals, adherence to these procedures is not merely a matter of best practice but a legal necessity. Improper disposal can lead to significant regulatory penalties and safety risks.[3]
This guide provides a step-by-step operational plan for the safe and compliant disposal of ephedrine hemihydrate from a laboratory setting. The cornerstone of this process is the use of a DEA-registered "reverse distributor," the only entity authorized to handle and destroy controlled substances.[3][4]
Core Principles of Controlled Substance Disposal
-
Do Not Discard in Trash or Drains: It is illegal and unsafe to dispose of this compound in the regular trash or via sewer systems.[5] Such actions can lead to environmental harm and contribute to the potential for illicit use.[1]
-
The "Non-Retrievable" Standard: The primary goal of disposal is to render the controlled substance "non-retrievable," meaning it cannot be transformed back into a usable form.[6] Incineration is the most common and DEA-accepted method for achieving this standard.[4][5]
-
Maintain Strict Inventory and Records: All steps of the disposal process must be meticulously documented to comply with DEA regulations and maintain a clear chain of custody.
Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly identify the waste material as "this compound."
-
Keep the substance in its original, clearly labeled container whenever possible.[7]
-
Do not mix this compound waste with any other chemical or non-hazardous waste.[7]
2. Secure Storage:
-
Store the waste container in a securely locked, substantially constructed cabinet, consistent with DEA requirements for the storage of controlled substances.
-
Access to the storage area must be restricted to authorized personnel.
3. Engage a DEA-Registered Reverse Distributor:
-
Laboratories cannot destroy controlled substances themselves. You must contract with a firm that is specifically registered with the DEA as a reverse distributor for controlled substance disposal.[3]
-
These specialized service providers are equipped to handle the transport, documentation, and final destruction of the material in compliance with all regulations.[3]
4. Complete Required Documentation:
-
The transfer of a Schedule II substance (the category under which pure ephedrine is often handled for disposal) requires the reverse distributor to issue an official DEA Form 222 to the laboratory.[3][4]
-
The laboratory must maintain a detailed record of the substance being transferred, including the date, name of the substance, and quantity.[4]
-
The reverse distributor is responsible for completing a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") upon destruction and providing a copy to your institution for your records.[4]
5. Packaging and Transport:
-
Follow the specific packaging and labeling instructions provided by the reverse distributor to ensure safe and compliant transport.
-
The reverse distributor will manage the pickup and transportation from your facility.[3]
6. Confirmation of Destruction:
-
Upon completion of the disposal process, the reverse distributor will provide a Certificate of Destruction.
-
This document is a critical part of your compliance record and should be retained according to your institution's record-keeping policy and DEA regulations.[3]
Regulatory Framework
The disposal of this compound is overseen by multiple agencies. The table below summarizes the key regulatory bodies and their primary roles in this process.
| Regulatory Body | Role and Responsibility | Key Regulations |
| Drug Enforcement Administration (DEA) | Primary agency regulating all aspects of controlled substances, including disposal.[1][5] | 21 U.S.C. 826, 21 CFR Part 1317 ("Disposal")[2][8] |
| Environmental Protection Agency (EPA) | Regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][5] | 40 CFR Part 266, Subpart P ("Management Standards for Hazardous Waste Pharmaceuticals")[9] |
| State Regulations | State environmental agencies and Boards of Pharmacy may have additional, sometimes more stringent, requirements.[1][10] | Varies by state; always consult local regulations. |
Note: While some pharmaceuticals are also considered EPA hazardous waste, DEA regulations for controlled substances are paramount. Following DEA protocols often satisfies EPA requirements through a conditional exemption.[9]
Disposal Workflow
The following diagram illustrates the required workflow for the proper disposal of this compound.
Caption: DEA-compliant disposal workflow for this compound.
Safety Precautions for Handling During Disposal Preparation
When handling this compound in preparation for disposal, all standard laboratory safety protocols must be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the material in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11]
-
Spill Cleanup: In case of a spill, use dry cleanup procedures to avoid generating dust.[11][12] Sweep up the material, place it into a suitable, sealed container for disposal, and decontaminate the area.[11][12] Do not let the product enter drains.[7]
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Federal Register :: Proposed Aggregate Production Quotas for Schedule I and II Controlled Substances and Assessment of Annual Needs for the List I Chemicals Ephedrine, Pseudoephedrine, and Phenylpropanolamine for 2026 [federalregister.gov]
- 3. triumvirate.com [triumvirate.com]
- 4. Controlled Substance Disposal: Ensuring Safe Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. danielshealth.com [danielshealth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Diversion Control Division | Drug Disposal Information [deadiversion.usdoj.gov]
- 9. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 10. pppmag.com [pppmag.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Essential Safety and Operational Guidance for Handling Ephedrine Hemihydrate
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for the handling of Ephedrine hemihydrate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[1][2] It is essential to use appropriate engineering controls and personal protective equipment to minimize exposure.
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a mechanical exhaust system.[3]
-
An eyewash station and safety shower should be readily accessible.[4]
Personal Protective Equipment Summary:
The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or safety glasses with side-shields should be worn.[3][5] |
| Hand Protection | Compatible chemical-resistant gloves are required.[3] The exact breakthrough time of the glove material should be confirmed with the manufacturer.[6] |
| Respiratory Protection | A government-approved respirator is necessary, especially when dust is generated.[1][3] A NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][7] |
| Body Protection | A chemical-resistant apron, long-sleeved clothing, and in some situations, full protective clothing should be worn to prevent skin contact.[1][5] For significant spill risks, heavy rubber boots and gloves are recommended.[3] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound in a laboratory setting.
Step-by-Step Handling Protocol:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Prepare the work area by ensuring adequate ventilation and that all necessary equipment is clean and readily available.
-
-
Handling:
-
Post-Handling:
-
Decontamination: Thoroughly clean all work surfaces and equipment after use.
-
Waste Disposal: Dispose of waste materials according to institutional and local regulations. Uncleaned containers should be treated as the product itself.
-
PPE Removal: Remove personal protective equipment in the designated area, avoiding contamination of clean spaces. Wash hands thoroughly after handling.[3]
-
Disposal Plan
Contaminated materials and unused this compound should be disposed of as hazardous waste.
Waste Collection:
-
Collect waste in sealed, properly labeled containers.
-
Do not mix with other waste streams.
Disposal Method:
-
The recommended method of disposal is incineration in a licensed facility.[1] Alternatively, the material can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Always consult with your institution's environmental health and safety department for specific disposal procedures.
Emergency Procedures
Spill Response:
-
Minor Spills: For small spills, wear appropriate PPE, including a respirator, gloves, and eye protection.[1] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][3] The spill area should then be ventilated and washed.[3]
-
Major Spills: In the event of a large spill, evacuate the area immediately and alert emergency responders.[1] Only trained personnel with appropriate PPE, including self-contained breathing apparatus, should handle the cleanup.[3]
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open.[3] Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3][4]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
